Melittin TFA
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C133H230F3N39O33 |
|---|---|
Molecular Weight |
2960.5 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[2-[[(2S,3R)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3S)-2-[(2-aminoacetyl)amino]-3-methylpentanoyl]amino]acetyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]pentanediamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C131H229N39O31.C2HF3O2/c1-23-71(16)102(163-97(176)60-135)122(194)146-62-98(177)148-74(19)109(181)164-100(69(12)13)124(196)160-88(55-65(4)5)116(188)155-84(41-30-33-51-134)115(187)165-101(70(14)15)125(197)161-90(57-67(8)9)118(190)168-106(77(22)173)128(200)169-105(76(21)172)123(195)147-63-99(178)150-92(58-68(10)11)129(201)170-54-36-44-94(170)121(193)149-75(20)108(180)158-89(56-66(6)7)117(189)166-104(73(18)25-3)127(199)162-93(64-171)120(192)159-91(59-78-61-145-80-38-27-26-37-79(78)80)119(191)167-103(72(17)24-2)126(198)157-83(40-29-32-50-133)111(183)154-85(42-34-52-143-130(139)140)112(184)152-82(39-28-31-49-132)110(182)153-86(43-35-53-144-131(141)142)113(185)156-87(46-48-96(137)175)114(186)151-81(107(138)179)45-47-95(136)174;3-2(4,5)1(6)7/h26-27,37-38,61,65-77,81-94,100-106,145,171-173H,23-25,28-36,39-60,62-64,132-135H2,1-22H3,(H2,136,174)(H2,137,175)(H2,138,179)(H,146,194)(H,147,195)(H,148,177)(H,149,193)(H,150,178)(H,151,186)(H,152,184)(H,153,182)(H,154,183)(H,155,188)(H,156,185)(H,157,198)(H,158,180)(H,159,192)(H,160,196)(H,161,197)(H,162,199)(H,163,176)(H,164,181)(H,165,187)(H,166,189)(H,167,191)(H,168,190)(H,169,200)(H4,139,140,143)(H4,141,142,144);(H,6,7)/t71-,72-,73-,74-,75-,76+,77+,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,100-,101-,102-,103-,104-,105-,106-;/m0./s1 |
InChI Key |
ABMAJLCYJGUBMU-CTOWXMLOSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Melittin TFA: A Comprehensive Technical Guide to its Structure, Sequence, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Melittin (B549807), the principal amphipathic peptide component of bee venom from Apis mellifera, has garnered significant scientific interest due to its potent cytolytic, antimicrobial, and antitumor activities. This technical guide provides an in-depth overview of melittin trifluoroacetate (B77799) (TFA), the common salt form resulting from solid-phase peptide synthesis. The guide details its primary structure and sequence, physicochemical properties, and key signaling pathways it modulates, including Phospholipase A2 (PLA2), PI3K/Akt/mTOR, and Protein Kinase C (PKC). Detailed experimental protocols for the synthesis, purification, and biological characterization of melittin TFA are provided to facilitate further research and development.
This compound: Structure and Sequence
Melittin is a cationic, 26-amino acid polypeptide with a C-terminal amidation.[1] The trifluoroacetate (TFA) salt form is a common consequence of the solid-phase peptide synthesis (SPPS) process, where TFA is utilized for the cleavage of the synthesized peptide from the resin support.[2] In this form, the trifluoroacetate anion acts as a counter-ion to the positively charged residues of the peptide.
Primary Structure and Sequence
The primary amino acid sequence of melittin is as follows:
Gly-Ile-Gly-Ala-Val-Leu-Lys-Val-Leu-Thr-Thr-Gly-Leu-Pro-Ala-Leu-Ile-Ser-Trp-Ile-Lys-Arg-Lys-Arg-Gln-Gln-NH₂ [1][3]
In its single-letter code representation:
GIGAVLKVLTTGLPALISWIKRKRQQ-NH₂ [1][3]
Chemical Structure
Structurally, melittin is an amphipathic α-helical peptide. The N-terminal region (residues 1-20) is predominantly hydrophobic, while the C-terminal region (residues 21-26) is hydrophilic and contains a cluster of positively charged amino acids (Lys, Arg).[4] This amphipathicity is crucial for its interaction with and disruption of cell membranes. The TFA salt consists of the protonated form of the melittin peptide and the trifluoroacetate anion (CF₃COO⁻).
Physicochemical and Biological Properties
A summary of the key quantitative data for this compound is presented in the tables below.
Table 1: Physicochemical Properties of Melittin
| Property | Value | Reference(s) |
| Molecular Formula (peptide) | C₁₃₁H₂₂₉N₃₉O₃₁ | [1] |
| Molecular Weight (peptide) | 2846.5 g/mol | [1] |
| Purity (typical) | ≥95% | [5] |
| Solubility in DMSO | ~25 mg/mL | [5] |
| Solubility in DMF | ~25 mg/mL | [5] |
| Solubility in PBS (pH 7.2) | ~3 mg/mL | [5] |
| Stability (at -20°C) | ≥ 4 years | [4] |
Table 2: Biological Activity Data for Melittin
| Assay | Cell Line/System | Value | Reference(s) |
| IC₅₀ (Cytotoxicity) | A2780 cells | 6.8 µg/mL | [6] |
| IC₅₀ (Cytotoxicity) | A2780CR cells | 4.5 µg/mL | [6] |
| HD₅₀ (Hemolytic Activity) | Human Red Blood Cells | 0.44 µg/mL | |
| EC₅₀ (Hemolysis, pH 5.5) | Human Red Blood Cells | 5 µM | [7] |
| EC₅₀ (Hemolysis, pH 7.4) | Human Red Blood Cells | 6 µM | [7] |
| IC₅₀ (PKC Inhibition) | --- | 3 µM |
Signaling Pathways Modulated by Melittin
Melittin exerts its diverse biological effects by interacting with and modulating several key intracellular signaling pathways.
Phospholipase A2 (PLA2) Activation
Melittin is a potent activator of phospholipase A2 (PLA2).[6][8] It does not act as a direct enzymatic activator but rather alters the physical state of the phospholipid substrate, making it more accessible to PLA2.[5] This leads to the increased hydrolysis of phospholipids (B1166683) and the release of arachidonic acid and lysophospholipids, which are precursors for various inflammatory mediators.[5]
PI3K/Akt/mTOR Pathway Inhibition
Melittin has been shown to suppress the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) signaling pathway.[6][8] This pathway is critical for cell survival, proliferation, and growth. By inhibiting this pathway, melittin can induce apoptosis and inhibit the growth of cancer cells.
Protein Kinase C (PKC) Inhibition
Melittin is an inhibitor of Protein Kinase C (PKC), a family of enzymes involved in controlling the function of other proteins through phosphorylation.[9] Melittin binds directly to the catalytic domain of PKC in a manner that is sensitive to the concentration of MgATP.[9] This inhibition can affect various cellular processes, including cell growth and differentiation.
Experimental Protocols
Detailed methodologies for key experiments related to this compound are provided below.
Solid-Phase Peptide Synthesis (SPPS) of Melittin
This protocol outlines the manual synthesis of melittin using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids
-
N,N'-Diisopropylethylamine (DIPEA)
-
2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (B91526) (HBTU)
-
Piperidine
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Deionized water
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for at least 1 hour.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group from the resin. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Activate the first Fmoc-protected amino acid (Fmoc-Gln(Trt)-OH) by dissolving it with HBTU and DIPEA in DMF.
-
Add the activated amino acid solution to the deprotected resin and allow it to react for 2 hours.
-
Wash the resin with DMF and DCM.
-
-
Repeat Synthesis Cycle: Repeat the deprotection and coupling steps for each subsequent amino acid in the melittin sequence.
-
Cleavage and Deprotection: After the final amino acid has been coupled, treat the resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Precipitation and Lyophilization: Precipitate the cleaved peptide in cold diethyl ether, centrifuge to collect the peptide pellet, and then dissolve it in a water/acetonitrile mixture for lyophilization to obtain the crude this compound powder.
Purification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Materials:
-
Crude this compound
-
Solvent A: 0.1% TFA in water
-
Solvent B: 0.1% TFA in acetonitrile
-
C18 RP-HPLC column
Procedure:
-
Sample Preparation: Dissolve the crude this compound in Solvent A.
-
Chromatography:
-
Equilibrate the C18 column with 95% Solvent A and 5% Solvent B.
-
Inject the dissolved sample onto the column.
-
Elute the peptide using a linear gradient of Solvent B (e.g., 5% to 65% over 30 minutes).
-
Monitor the elution profile at 220 nm and 280 nm.
-
-
Fraction Collection and Analysis: Collect the fractions corresponding to the major peak. Analyze the purity of the collected fractions by analytical HPLC and mass spectrometry.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain purified this compound.
Hemolysis Assay
This assay measures the ability of melittin to lyse red blood cells.
Materials:
-
Fresh human red blood cells (RBCs)
-
Phosphate-buffered saline (PBS), pH 7.4
-
This compound stock solution
-
Triton X-100 (as a positive control)
Procedure:
-
RBC Preparation: Wash fresh RBCs three times with PBS by centrifugation. Resuspend the RBCs in PBS to a final concentration of 2% (v/v).
-
Assay Setup:
-
In a 96-well plate, add serial dilutions of this compound to the RBC suspension.
-
Include a positive control (RBCs with Triton X-100 for 100% hemolysis) and a negative control (RBCs in PBS alone for 0% hemolysis).
-
-
Incubation: Incubate the plate at 37°C for 1 hour.
-
Centrifugation: Centrifuge the plate to pellet the intact RBCs.
-
Measurement: Transfer the supernatant to a new 96-well plate and measure the absorbance of the released hemoglobin at 540 nm.
-
Calculation: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100
Phospholipase A2 (PLA2) Activity Assay
This protocol uses a fluorescence-based assay to measure the effect of melittin on PLA2 activity.
Materials:
-
Phospholipase A2
-
Fluorescently labeled phospholipid substrate (e.g., a substrate from a commercial kit)
-
Assay buffer (e.g., Tris-HCl with CaCl₂)
-
This compound
Procedure:
-
Reaction Mixture: Prepare a reaction mixture containing the fluorescent phospholipid substrate in the assay buffer.
-
Incubation with Melittin: Add varying concentrations of this compound to the reaction mixture and incubate for a short period to allow for membrane interaction.
-
Initiate Reaction: Add PLA2 to the reaction mixture to start the enzymatic reaction.
-
Fluorescence Measurement: Monitor the change in fluorescence over time using a fluorometer. The hydrolysis of the substrate by PLA2 will result in a change in fluorescence.
-
Data Analysis: Determine the initial reaction rates from the fluorescence curves and compare the activity of PLA2 in the presence and absence of melittin.
Western Blot for PI3K/Akt/mTOR Pathway
This protocol details the analysis of protein expression and phosphorylation in the PI3K/Akt/mTOR pathway after melittin treatment.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Culture cells to 70-80% confluency and treat with various concentrations of this compound for a specified time.
-
Protein Extraction: Lyse the cells with lysis buffer and collect the protein lysates.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour.
-
Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour.
-
-
Detection and Analysis: Add the chemiluminescent substrate and visualize the protein bands using an imaging system. Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Conclusion
This compound is a well-characterized peptide with a defined structure and a broad range of biological activities. Its ability to modulate key signaling pathways, such as those involving PLA2, PI3K/Akt/mTOR, and PKC, makes it a compelling candidate for further investigation in various therapeutic areas, particularly in oncology and infectious diseases. The detailed protocols provided in this guide are intended to serve as a valuable resource for researchers and drug development professionals working with this potent and versatile peptide. Further research into the precise molecular interactions and the development of delivery systems to mitigate its systemic toxicity will be crucial for its successful translation into clinical applications.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bccr.tums.ac.ir [bccr.tums.ac.ir]
- 5. researchgate.net [researchgate.net]
- 6. Optimization of the Hemolysis Assay for the Assessment of Cytotoxicity [mdpi.com]
- 7. KR20170066943A - Process for the purification of melittin isolating high purity melittin from purified bee venom - Google Patents [patents.google.com]
- 8. The Effect of Bee Venom Peptides Melittin, Tertiapin, and Apamin on the Human Erythrocytes Ghosts: A Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scholars.direct [scholars.direct]
Melittin Trifluoroacetate Salt: A Technical Guide to its Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Melittin (B549807), the principal cytotoxic component of honeybee venom, is a potent, 26-amino acid amphipathic peptide.[1] Frequently supplied as a trifluoroacetate (B77799) salt from synthetic production, this peptide has garnered significant scientific interest for its broad spectrum of biological activities, including potent anti-cancer, anti-inflammatory, and antimicrobial properties. This technical guide provides an in-depth overview of the biological activity of melittin trifluoroacetate salt, focusing on its mechanisms of action, relevant signaling pathways, and quantitative efficacy. Detailed experimental protocols for key assays are provided to facilitate reproducible research in the field.
Introduction
Melittin's ability to interact with and disrupt cellular membranes is central to its biological effects.[2] Its structure, featuring a predominantly hydrophobic N-terminal region and a hydrophilic C-terminal tail, allows it to insert into phospholipid bilayers, leading to pore formation and increased membrane permeability.[1] This lytic activity is a key driver of its cytotoxic effects against cancer cells and pathogens. Beyond direct membrane disruption, melittin also modulates various intracellular signaling pathways, contributing to its diverse pharmacological profile. While the trifluoroacetate counter-ion is often a remnant of the purification process, it is important to consider its potential, albeit generally minor, influence on experimental outcomes.[3][4]
Quantitative Data on Biological Activity
The following tables summarize the cytotoxic and hemolytic activities of melittin across various cell lines. These values provide a quantitative measure of its potency and therapeutic index.
Table 1: Cytotoxicity of Melittin (IC50 Values)
| Cell Line | Cell Type | IC50 (µg/mL) | IC50 (µM) | Incubation Time (h) | Citation |
| MCF-7 | Human Breast Cancer | 10.22 | ~3.59 | 24 | [5] |
| Hepa 1-6 | Murine Hepatoma | 6.39 | ~2.24 | 24 | [5] |
| SGC-7901 | Human Gastric Cancer | 4 | ~1.40 | Not Specified | |
| CCRF-CEM | Human Leukemia | Not Specified | 7.5 | 24 | [3] |
| CCRF-CEM | Human Leukemia | Not Specified | 6.1 | 48 | [3] |
| K-562 | Human Leukemia | Not Specified | 5.6 | 24 | [3] |
| K-562 | Human Leukemia | Not Specified | 2.05 | 48 | [3] |
| Human Fibroblast | Normal Human Cells | 6.45 | ~2.27 | 24 | [6][7] |
| A375 | Human Melanoma | Not Specified | Not Specified | Not Specified | [8] |
Note: Conversion between µg/mL and µM is approximated using the molecular weight of melittin (~2846.46 g/mol ).
Table 2: Hemolytic Activity of Melittin (HC50 Values)
| Red Blood Cell Source | HC50 (µg/mL) | Citation |
| Human | 0.44 | [6][7] |
| Not Specified | 3.03 | [5][9] |
Key Signaling Pathways Modulated by Melittin
Melittin exerts its biological effects through the modulation of several key intracellular signaling pathways. These pathways are critical regulators of cell proliferation, survival, inflammation, and apoptosis.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation and cell survival. Melittin has been shown to inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory cytokines and promoting apoptosis in cancer cells.[10][11]
Caption: Melittin's inhibition of the NF-κB signaling pathway.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial signaling cascade that promotes cell growth, proliferation, and survival. Melittin has been demonstrated to suppress this pathway, contributing to its anti-cancer effects by inhibiting cell proliferation and inducing apoptosis.[12][13]
Caption: Melittin's inhibitory effect on the PI3K/Akt/mTOR pathway.
JAK/STAT Signaling Pathway
The Janus kinase (JAK) and signal transducer and activator of transcription (STAT) pathway is involved in cellular responses to cytokines and growth factors, playing a role in cell proliferation, differentiation, and survival. Melittin can inhibit the JAK/STAT pathway, which is often constitutively active in cancer cells, thereby reducing tumor cell growth and survival.
Caption: Melittin's inhibition of the JAK/STAT signaling pathway.
Apoptosis Signaling Pathway
Melittin is a potent inducer of apoptosis, or programmed cell death, in cancer cells. It can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis.
Caption: Melittin-induced apoptosis via the mitochondrial pathway.
Detailed Experimental Protocols
The following are detailed protocols for common assays used to evaluate the biological activity of melittin trifluoroacetate salt.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
96-well flat-bottom plates
-
Cell culture medium
-
Melittin trifluoroacetate salt stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[14]
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of melittin trifluoroacetate salt in culture medium.
-
Remove the existing medium from the wells and add 100 µL of the melittin dilutions. Include a vehicle control (medium without melittin).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[15]
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[6]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Caption: Workflow for the MTT cell viability assay.
Apoptosis (Annexin V/Propidium Iodide) Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Flow cytometer
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed cells and treat with melittin trifluoroacetate salt for the desired time.
-
Harvest the cells (including any floating cells) and wash them with cold PBS.[16]
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[17]
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Caption: Workflow for the Annexin V/PI apoptosis assay.
Hemolysis Assay
This assay quantifies the lytic effect of melittin on red blood cells.
Materials:
-
Fresh red blood cells (RBCs)
-
Phosphate-buffered saline (PBS)
-
Melittin trifluoroacetate salt stock solution
-
Triton X-100 (positive control)
-
96-well V-bottom plate
-
Microplate reader
Procedure:
-
Wash fresh RBCs three times with PBS by centrifugation.
-
Prepare a 2% (v/v) suspension of RBCs in PBS.[6]
-
Add 100 µL of serially diluted melittin trifluoroacetate salt to a 96-well plate.
-
Add 100 µL of the 2% RBC suspension to each well.
-
Include a negative control (PBS) and a positive control (Triton X-100 for 100% hemolysis).
-
Incubate the plate for 1 hour at 37°C.[6]
-
Centrifuge the plate to pellet the intact RBCs.
-
Transfer the supernatant to a new flat-bottom 96-well plate.
-
Measure the absorbance of the supernatant at 540 nm to quantify hemoglobin release.[6]
-
Calculate the percentage of hemolysis relative to the positive control.
Caption: Workflow for the hemolysis assay.
Conclusion
Melittin trifluoroacetate salt is a highly active biological peptide with significant potential in therapeutic development, particularly in oncology and inflammatory diseases. Its multifaceted mechanism of action, involving direct membrane disruption and modulation of key signaling pathways, makes it a compelling candidate for further investigation. The data and protocols presented in this guide are intended to provide a solid foundation for researchers and drug development professionals working with this potent molecule. Careful consideration of its cytotoxic and hemolytic properties is essential for the design of safe and effective therapeutic strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. Applications and evolution of melittin, the quintessential membrane active peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. genscript.com.cn [genscript.com.cn]
- 4. The Role of Counter-Ions in Peptides—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Melittin Tryptophan Substitution with a Fluorescent Amino Acid Reveals the Structural Basis of Selective Antitumor Effect and Subcellular Localization in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro and in vivo toxicity and antibacterial efficacy of melittin against clinical extensively drug-resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. d-nb.info [d-nb.info]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | The current landscape of the antimicrobial peptide melittin and its therapeutic potential [frontiersin.org]
- 12. mdpi.com [mdpi.com]
- 13. Melittin suppresses EGF-induced cell motility and invasion by inhibiting PI3K/Akt/mTOR signaling pathway in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. cyrusbio.com.tw [cyrusbio.com.tw]
- 15. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. creative-diagnostics.com [creative-diagnostics.com]
Melittin TFA: A Comprehensive Technical Guide to its Physical and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Melittin (B549807), the principal bioactive peptide in honeybee venom, has garnered significant scientific interest for its potent cytolytic, antimicrobial, and anti-cancer properties. This technical guide provides an in-depth overview of the physical and chemical characteristics of melittin trifluoroacetate (B77799) (TFA), the salt form commonly used in research and development. Understanding these properties is crucial for its formulation, characterization, and application in therapeutic contexts.
Physicochemical Properties
Melittin TFA is a 26-amino acid, amphipathic, cationic peptide. The trifluoroacetate counter-ion is a remnant of the solid-phase peptide synthesis and purification process, and its presence can influence the peptide's solubility and stability.
General Properties
| Property | Value | Reference |
| Amino Acid Sequence | GIGAVLKVLTTGLPALISWIKRKRQQ-NH₂ | [1] |
| Appearance | Crystalline solid | [2] |
| Purity | Typically >95% | [2] |
Molecular Characteristics
| Property | Value | Reference |
| Chemical Formula (Melittin) | C₁₃₁H₂₂₉N₃₉O₃₁ | [3][4] |
| Molecular Weight (Melittin) | 2846.5 g/mol | [3][4] |
| Chemical Formula (this compound) | C₁₃₁H₂₂₉N₃₉O₃₁ • x(C₂HF₃O₂) | [2][5] |
| Molecular Weight (this compound) | 2846.46 + x(114.02) g/mol | [5] |
Note: 'x' represents a variable number of trifluoroacetic acid molecules associated with the peptide.
Solubility
| Solvent | Solubility | Reference |
| Water | Soluble | [6] |
| Phosphate-Buffered Saline (PBS, pH 7.2) | ~3 mg/mL | [2] |
| Dimethylformamide (DMF) | ~25 mg/mL | [2] |
| Dimethyl Sulfoxide (DMSO) | ~25 mg/mL | [2] |
Stability and Storage
This compound should be stored at -20°C for long-term stability, where it can be stable for ≥ 4 years.[7] Aqueous solutions are not recommended for storage for more than one day.[2] The presence of TFA can influence the stability of melittin's secondary structure, particularly under thermal stress.[8]
Spectroscopic Properties
Circular Dichroism (CD) Spectroscopy
Circular dichroism is a powerful technique for studying the secondary structure of peptides. In aqueous solutions, melittin exists as a random coil monomer, but it adopts a predominantly α-helical conformation upon self-association into a tetramer or interaction with lipid membranes.[9][10] The presence of trifluoroethanol (TFE), a solvent that mimics a membrane environment, also induces α-helicity.[11] CD spectra of melittin in helical form are characterized by distinct negative bands around 208 and 222 nm.[11]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides information about the secondary structure and orientation of peptides within lipid bilayers. For melittin, the amide I and amide II bands are indicative of its helical content.[12] Studies have shown that melittin inserts into lipid membranes, causing a disordering of the lipid acyl chains.[13] The presence of TFA can affect the stability of the melittin-centrin complex and induce aggregation of melittin.[8]
Experimental Protocols
Purity and Quantification by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of a this compound sample and quantify its concentration.
Methodology:
-
Sample Preparation: Dissolve this compound in ultrapure water or a suitable buffer (e.g., 0.1% TFA in water) to a known concentration (e.g., 1 mg/mL). Filter the sample through a 0.22 µm syringe filter before injection.
-
HPLC System: A reverse-phase HPLC (RP-HPLC) system with a C18 column is typically used.
-
Mobile Phase: A gradient of two solvents is commonly employed:
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Solvent B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
-
Gradient Elution: A typical gradient might be:
-
0-5 min: 5% B
-
5-45 min: 5% to 95% B (linear gradient)
-
45-50 min: 95% B
-
50-55 min: 95% to 5% B (linear gradient)
-
55-60 min: 5% B (re-equilibration)
-
-
Detection: UV detection at 220 nm or 280 nm. Melittin contains a single tryptophan residue, allowing for intrinsic fluorescence detection as well.[14]
-
Analysis: Purity is determined by integrating the peak area of melittin relative to the total peak area. Quantification is achieved by comparing the peak area of the sample to a standard curve generated from known concentrations of a melittin standard.
Hemolytic Activity Assay
Objective: To assess the membrane-disrupting activity of this compound by measuring the lysis of red blood cells.
Methodology:
-
Red Blood Cell (RBC) Preparation:
-
Obtain fresh whole blood (e.g., from a healthy donor).
-
Centrifuge the blood to pellet the RBCs.
-
Wash the RBC pellet several times with sterile phosphate-buffered saline (PBS), centrifuging and removing the supernatant between each wash.
-
Resuspend the washed RBCs in PBS to a final concentration of 2-8% (v/v).
-
-
Assay Procedure:
-
Prepare serial dilutions of this compound in PBS in a 96-well plate.
-
Add the RBC suspension to each well.
-
Include a negative control (RBCs in PBS only) and a positive control (RBCs with a lytic agent like 1% Triton X-100).
-
Incubate the plate at 37°C for 1 hour.
-
-
Measurement:
-
Centrifuge the plate to pellet intact RBCs and cell debris.
-
Transfer the supernatant to a new 96-well plate.
-
Measure the absorbance of the supernatant at 540 nm, which corresponds to the amount of hemoglobin released.
-
-
Calculation:
-
Calculate the percentage of hemolysis for each melittin concentration using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100
-
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on a specific cell line.
Methodology:
-
Cell Culture:
-
Culture the desired cell line in appropriate media and conditions until they reach the desired confluency.
-
Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Treatment:
-
Prepare serial dilutions of this compound in cell culture media.
-
Remove the old media from the cells and add the media containing the different concentrations of melittin.
-
Include a vehicle control (media without melittin).
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add a small volume (e.g., 10-20 µL) of the MTT solution to each well.
-
Incubate the plate at 37°C for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
-
Solubilization and Measurement:
-
Carefully remove the media containing MTT.
-
Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a wavelength between 550 and 600 nm using a microplate reader.
-
-
Analysis:
-
Calculate the percentage of cell viability for each melittin concentration relative to the vehicle control.
-
Plot the cell viability against the melittin concentration to determine the IC₅₀ (the concentration that inhibits 50% of cell growth).
-
Signaling Pathways and Mechanism of Action
Melittin exerts its biological effects through a variety of mechanisms, primarily by interacting with and disrupting cell membranes. This leads to the activation of several downstream signaling pathways.
Membrane Disruption and Pore Formation
The amphipathic nature of melittin allows it to insert into the lipid bilayer of cell membranes.[1] This insertion disrupts the membrane integrity and leads to the formation of pores, causing cell lysis.[1]
Modulation of Inflammatory Pathways
Melittin has been shown to modulate inflammatory responses by affecting key signaling pathways:
-
NF-κB Pathway: Melittin can inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key regulator of inflammation, by preventing the degradation of its inhibitor, IκB.[15]
-
MAPK Pathway: Melittin can also modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is involved in cellular responses to a variety of stimuli, including stress and inflammation.[16]
Induction of Apoptosis in Cancer Cells
In cancer cells, melittin can induce apoptosis (programmed cell death) through various mechanisms:
-
Mitochondrial Pathway: Melittin can disrupt the mitochondrial membrane, leading to the release of cytochrome c and the activation of caspases, which are key executioners of apoptosis.[17]
-
PI3K/AKT/mTOR Pathway: Melittin has been shown to inhibit the Phosphoinositide 3-kinase (PI3K)/AKT/mammalian Target of Rapamycin (mTOR) pathway, which is crucial for cell survival and proliferation in many cancers.[17]
Conclusion
This compound is a potent bioactive peptide with well-defined physical and chemical properties. Its ability to disrupt cell membranes and modulate key signaling pathways makes it a promising candidate for various therapeutic applications, including the development of novel anti-inflammatory and anti-cancer agents. This guide provides a foundational understanding for researchers and drug development professionals working with this intriguing molecule. Further research is warranted to fully elucidate its mechanisms of action and to develop safe and effective delivery systems for its clinical translation.
References
- 1. Applications and evolution of melittin, the quintessential membrane active peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Melittin - Wikipedia [en.wikipedia.org]
- 4. Melittin | C131H229N39O31 | CID 16133648 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Melittin Trifluoroacetic Acid Salt (~80%) | CymitQuimica [cymitquimica.com]
- 6. Melittin | Phospholipase | TargetMol [targetmol.com]
- 7. caymanchem.com [caymanchem.com]
- 8. Trifluoroacetic acid as excipient destabilizes melittin causing the selective aggregation of melittin within the centrin-melittin-trifluoroacetic acid complex - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thermodynamics of melittin tetramerization determined by circular dichroism and implications for protein folding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Solvation in protein (un)folding of melittin tetramer–monomer transition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Melittin Tryptophan Substitution with a Fluorescent Amino Acid Reveals the Structural Basis of Selective Antitumor Effect and Subcellular Localization in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 14. High-performance liquid chromatography combined with intrinsic fluorescence detection to analyse melittin in individual honeybee (Apis mellifera) venom sac - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Deciphering the Neuroprotective Action of Bee Venom Peptide Melittin: Insights into Mechanistic Interplay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
A Technical Guide to Commercial Melittin Trifluoroacetate (TFA) for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of commercially available melittin (B549807) trifluoroacetate (B77799) (TFA), a critical reagent for a wide array of research applications. This document details the purity, commercial sources, and key experimental protocols for the analysis of this potent bee venom peptide.
Commercial Sources and Purity of Melittin TFA
Melittin is a 26-amino acid polypeptide and the principal active component of honeybee venom.[1] In commercial preparations for research, it is commonly supplied as a trifluoroacetate salt (TFA), which results from the purification process using reverse-phase high-performance liquid chromatography (HPLC). The presence of TFA as a counterion can influence the net weight and solubility of the peptide. For highly sensitive cell-based assays, the potential effects of residual TFA should be considered.
A variety of suppliers offer this compound in different purity grades to suit diverse research needs, from initial screening to more sensitive downstream applications. Purity is most often determined by HPLC analysis. The table below summarizes the specifications from several prominent commercial vendors.
| Supplier | Purity Specification | Method of Analysis | Molecular Weight ( g/mol ) | Salt Form |
| Cayman Chemical | ≥95% | Not specified | 2846.5 | Trifluoroacetate |
| CymitQuimica | ~80% | Not specified | 2846.46 + x(114.02) | Trifluoroacetic Acid |
| CPC Scientific | 95-98% (phase-dependent) | HPLC, UPLC | Not specified | Trifluoroacetate |
| LGC Standards | ~80% | Not specified | 2846.5 | Trifluoroacetic Acid |
| MedchemExpress | 99.73% | HPLC, MS | 2846.46 | Trifluoroacetate |
| JPT Peptide Technologies | >90% | HPLC-MS | 2846.52 | TFA |
| Echelon Biosciences | >97% | Not specified | 2846.52 | TFA |
| NovoPro Bioscience | 95.9% | HPLC | 2816.4 | TFA |
Experimental Protocols
Accurate characterization of this compound is crucial for reproducible experimental outcomes. Below are detailed methodologies for the two most common analytical techniques: High-Performance Liquid Chromatography and Mass Spectrometry.
Purity Determination by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
This protocol outlines a general method for assessing the purity of a this compound sample.
Objective: To separate and quantify melittin from potential impurities.
Materials:
-
This compound sample
-
HPLC-grade water
-
HPLC-grade acetonitrile (B52724) (ACN)
-
Trifluoroacetic acid (TFA), HPLC grade
-
RP-HPLC system with a C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
UV detector
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.
-
Degas both mobile phases prior to use.
-
-
Sample Preparation:
-
Accurately weigh a small amount of this compound (e.g., 1 mg).
-
Dissolve the sample in Mobile Phase A to a final concentration of 1 mg/mL.
-
Filter the sample solution through a 0.22 µm syringe filter into an HPLC vial.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Injection Volume: 10-20 µL.
-
Gradient Elution:
Time (minutes) % Mobile Phase B 0 5 40 80 45 5 | 50 | 5 |
-
-
Data Analysis:
-
Integrate the peak areas of all detected signals in the chromatogram.
-
Calculate the purity of melittin by dividing the peak area of the main melittin peak by the total area of all peaks and multiplying by 100.
-
HPLC workflow for this compound purity analysis.
Molecular Weight Confirmation by Mass Spectrometry (MS)
This protocol provides a general procedure for confirming the molecular identity of melittin.
Objective: To determine the molecular weight of the melittin peptide.
Materials:
-
This compound sample
-
Mass spectrometer (e.g., ESI-TOF or MALDI-TOF)
-
Appropriate solvents for sample preparation (e.g., acetonitrile, water, formic acid)
Procedure (Electrospray Ionization - Time of Flight, ESI-TOF):
-
Sample Preparation:
-
Prepare a dilute solution of this compound (e.g., 10 µM) in a solvent mixture compatible with ESI-MS, such as 50:50 acetonitrile:water with 0.1% formic acid.
-
-
Mass Spectrometry Analysis:
-
Infuse the sample solution into the ESI source at a constant flow rate.
-
Acquire mass spectra in positive ion mode over a mass-to-charge (m/z) range that includes the expected multiply charged ions of melittin (e.g., m/z 500-1500).
-
-
Data Analysis:
-
Identify the series of multiply charged ions ([M+nH]n+) in the mass spectrum.
-
Deconvolute the spectrum to determine the intact molecular weight of melittin. The expected monoisotopic mass of the melittin peptide is approximately 2846.5 Da.
-
Signaling Pathways Modulated by Melittin
Melittin exerts its biological effects through the modulation of several key signaling pathways, making it a subject of interest in drug development, particularly in oncology and immunology.
One of the primary mechanisms of melittin's cytotoxic action is its ability to form pores in cell membranes, leading to cell lysis. Beyond this direct physical effect, melittin also influences intracellular signaling cascades. For instance, it is known to activate phospholipase A2 (PLA2), an enzyme involved in inflammatory processes and membrane remodeling.
In the context of cancer, melittin has been shown to induce apoptosis and inhibit cell proliferation by targeting critical signaling pathways. These include the Ras/Raf/MEK/ERK and PI3K/Akt/mTOR pathways, which are frequently dysregulated in cancer.
Simplified diagram of key signaling pathways affected by melittin.
This guide provides foundational information for researchers working with this compound. For specific applications, it is recommended to consult the technical documentation provided by the supplier and relevant scientific literature.
References
Methodological & Application
Application Notes and Protocols for Melittin Trifluoroacetate (TFA) Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Melittin (B549807), a 26-amino acid peptide, is the primary active component of honeybee venom.[1][2][3][4] It is a potent, water-soluble, cationic, and amphipathic peptide.[1][5] Melittin has garnered significant interest in biomedical research due to its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][6] These effects are often attributed to its ability to interact with and disrupt cell membranes, as well as modulate various signaling pathways.[6][7][8] This document provides detailed protocols for the dissolution, preparation, and handling of melittin trifluoroacetate (B77799) (TFA) solutions to ensure consistent and reliable experimental outcomes.
Data Presentation
Solubility of Melittin TFA
| Solvent | Approximate Solubility | Notes |
| Water | Highly soluble[1][5] | Forms a monomer at low concentrations and can self-assemble into tetramers in high-pH or ionic solutions.[9] |
| Phosphate-Buffered Saline (PBS), pH 7.2 | ~3 mg/mL[10] | |
| Dimethyl Sulfoxide (B87167) (DMSO) | ~25 mg/mL[10] | Should be purged with an inert gas.[10] |
| Dimethylformamide (DMF) | ~25 mg/mL[10] | Should be purged with an inert gas.[10] |
Storage and Stability of this compound
| Form | Storage Temperature | Stability |
| Crystalline Solid/Powder | -20°C[10] or -80°C[11] | ≥ 2 years[10][11] |
| In Solvent (e.g., DMSO) | -80°C | 6 months[11] |
| In Solvent (e.g., DMSO) | -20°C | 1 month[12] or 1 year[11] |
| Aqueous Solution | 4°C | Not recommended for more than one day.[10] Prepare fresh. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in an Organic Solvent
This protocol is suitable for preparing a concentrated stock solution for long-term storage and subsequent dilution into aqueous buffers for biological experiments.
Materials:
-
Melittin (trifluoroacetate salt), crystalline solid
-
Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF), anhydrous
-
Inert gas (e.g., argon or nitrogen)
-
Sterile, conical-bottom polypropylene (B1209903) tubes
-
Calibrated micropipettes and sterile tips
Procedure:
-
Pre-weighing Preparation: Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: In a clean, designated weighing area, carefully weigh the desired amount of this compound powder.
-
Dissolution: a. Transfer the weighed this compound to a sterile conical tube. b. Add the appropriate volume of DMSO or DMF to achieve the desired concentration (e.g., for a 25 mg/mL stock, add 1 mL of solvent for every 25 mg of peptide).[10] c. Purge the headspace of the tube with an inert gas to displace oxygen, which can degrade the peptide over time.[10] d. Cap the tube tightly and vortex gently until the peptide is completely dissolved. Sonication can be used to aid dissolution if necessary.[11]
-
Aliquoting and Storage: a. To avoid repeated freeze-thaw cycles, which can inactivate the product, aliquot the stock solution into smaller, single-use volumes.[11] b. Store the aliquots at -20°C or -80°C.[10][11]
Protocol 2: Preparation of an Aqueous this compound Solution
This protocol is for the direct preparation of this compound in an aqueous buffer for immediate use in biological experiments.
Materials:
-
Melittin (trifluoroacetate salt), crystalline solid
-
Aqueous buffer of choice (e.g., sterile Phosphate-Buffered Saline, pH 7.2)
-
Sterile, conical-bottom polypropylene tubes
-
Calibrated micropipettes and sterile tips
Procedure:
-
Pre-weighing Preparation: Allow the vial of this compound to equilibrate to room temperature before opening.
-
Weighing: Carefully weigh the desired amount of this compound powder.
-
Dissolution: a. Transfer the weighed this compound to a sterile conical tube. b. Add the appropriate volume of the aqueous buffer to achieve the desired concentration (e.g., for a 1 mg/mL solution in PBS, add 1 mL of PBS for every 1 mg of peptide). c. Vortex gently until the solid is completely dissolved.
-
Use: Use the freshly prepared aqueous solution immediately. It is not recommended to store aqueous solutions for more than one day.[10]
Mandatory Visualization
Signaling Pathways Modulated by Melittin
Melittin exerts its biological effects, in part, by modulating various intracellular signaling pathways. A key mechanism of its anti-inflammatory action involves the suppression of the NF-κB and MAPK signaling pathways.[7][13]
Caption: Melittin's anti-inflammatory signaling pathway.
Experimental Workflow for Solution Preparation and Use
The following workflow outlines the general steps for preparing and using this compound solutions in a research setting.
Caption: Workflow for this compound solution preparation and use.
References
- 1. Melittin, a major peptide component of bee venom, and its conjugates in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. japitherapy.com [japitherapy.com]
- 3. researchgate.net [researchgate.net]
- 4. Melittin - Echelon Biosciences [echelon-inc.com]
- 5. Applications and evolution of melittin, the quintessential membrane active peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Melittin-Based Nanoparticles for Cancer Therapy: Mechanisms, Applications, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. selleckchem.com [selleckchem.com]
- 13. Deciphering the Neuroprotective Action of Bee Venom Peptide Melittin: Insights into Mechanistic Interplay - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Melittin TFA in the Study of Model Membranes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Melittin (B549807), a 26-amino-acid peptide and the principal toxic component of European honeybee venom, is a widely studied membrane-active peptide.[1] Its potent ability to disrupt cell membranes makes it a valuable tool in various research areas, including antimicrobial peptide development, drug delivery systems, and understanding fundamental lipid-peptide interactions. Melittin's amphipathic α-helical structure allows it to readily partition into lipid bilayers, leading to the formation of pores and subsequent membrane permeabilization.[1]
These application notes provide a comprehensive guide to utilizing Melittin TFA (Trifluoroacetate salt) in the creation and analysis of model membranes. Included are detailed experimental protocols, quantitative data summaries, and visualizations of key mechanisms and pathways.
A Note on Trifluoroacetate (TFA): Melittin is often supplied as a TFA salt, a remnant from the purification process. While widely used, it is crucial to be aware that TFA itself can influence the biophysical properties of peptides and their interactions with lipid membranes. For sensitive assays, consider performing a counter-ion exchange to a more biologically compatible salt, such as chloride.
Mechanism of Action of Melittin on Model Membranes
Melittin's interaction with lipid bilayers is a multi-step process that is dependent on factors such as the peptide-to-lipid (P/L) ratio, lipid composition, and the physical state of the membrane.[1][2][3]
-
Surface Binding: Initially, melittin monomers bind to the surface of the lipid bilayer, lying parallel to the membrane. This interaction is primarily driven by electrostatic forces between the positively charged C-terminal region of melittin and the phospholipid headgroups.[2]
-
Reorientation and Insertion: As the concentration of melittin on the membrane surface increases, the peptides reorient and insert into the hydrophobic core of the bilayer.[2] This transition is a critical step for pore formation and is influenced by the P/L ratio.
-
Pore Formation: Melittin is widely believed to form toroidal pores, where the peptide helices and the lipid headgroups line the pore.[3] This pore formation leads to the leakage of ions and small molecules across the membrane. At lower concentrations, melittin can induce transient pores, while at higher concentrations, more stable and larger pores are formed.[4]
The following diagram illustrates the proposed mechanism of melittin-induced pore formation in a model membrane.
Caption: Mechanism of melittin interaction with a lipid bilayer.
Quantitative Data Summary
The interaction of melittin with model membranes is highly dependent on the experimental conditions. The following tables summarize key quantitative data from various studies.
Table 1: Melittin Binding Affinity for Model Membranes
| Lipid Composition | Technique | Peptide/Lipid Ratio (P/L) | Dissociation Constant (KD) or Partition Coefficient (Kp) | Reference |
| POPC | Surface Plasmon Resonance | ~1/2000 to 1/125 | Apparent KD decreases with increasing P/L ratio | [1] |
| POPC | Surface Plasmon Resonance | ~1/1600 to ~1/3300 | 1.6 µM | [1] |
| EPC | Ultrafiltration Assay | 1/300 to 1/600 | ~3.6 µM | [1] |
| DOPC | Ultrafiltration Assay | 1/300 to 1/600 | ~3.6 µM | [1] |
| DMPC | Surface Plasmon Resonance | 1/3 to 1/100 | 33 µM | [1] |
Table 2: Melittin-Induced Pore Formation in Model Membranes
| Lipid Composition | Technique | Critical Peptide/Lipid Ratio (P/L) for Pore Formation | Pore/Defect Radius | Reference |
| DLPC | Atomic Force Microscopy | - | ~3.8 nm | [5] |
| DOPC | Atomic Force Microscopy | - | ~4.7 nm | [5] |
| DOPC/egg-sphingomyelin/cholesterol | Atomic Force Microscopy | - | ~5 nm (in Ld phase) | [5] |
| POPC | - | > 1/45 for stable pores | - | [4] |
| DOPC | Dual-Color Fluorescence Burst Analysis | Induces leakage of glutathione (B108866) at ~0.0018 | Pore size is concentration-dependent | [6] |
| DOPG | Dual-Color Fluorescence Burst Analysis | Induces leakage of glutathione at ~0.045 | - | [6] |
| DOPC/DOPG (1:1) | Dual-Color Fluorescence Burst Analysis | Induces leakage of glutathione at ~0.028 | - | [6] |
Experimental Protocols
Protocol 1: Preparation of Large Unilamellar Vesicles (LUVs) by Extrusion
This protocol describes the preparation of LUVs, a common model membrane system for studying peptide-lipid interactions.
Materials:
-
Phospholipids (e.g., POPC, DOPC, DOPG) in chloroform (B151607)
-
Chloroform
-
Nitrogen gas source
-
Vacuum desiccator
-
Hydration buffer (e.g., 10 mM Tris-HCl, 150 mM NaCl, pH 7.4)
-
Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Heating block
Procedure:
-
In a round-bottom flask, add the desired amount of phospholipid solution.
-
Evaporate the chloroform under a gentle stream of nitrogen gas to form a thin lipid film on the bottom of the flask.
-
Place the flask in a vacuum desiccator for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with the desired buffer by vortexing vigorously. The final lipid concentration is typically 1-5 mM.
-
The resulting suspension of multilamellar vesicles (MLVs) should be subjected to 5-10 freeze-thaw cycles using liquid nitrogen and a warm water bath.
-
Assemble the mini-extruder with two stacked 100 nm polycarbonate membranes.
-
Heat the extruder and the lipid suspension to a temperature above the phase transition temperature of the lipids.
-
Load the lipid suspension into one of the syringes of the extruder.
-
Pass the suspension through the membranes by pushing the plunger. Repeat this process 11-21 times to ensure a homogenous population of LUVs.
-
The resulting LUV suspension can be stored at 4°C.
Protocol 2: Calcein (B42510) Leakage Assay
This assay measures the integrity of vesicle membranes by monitoring the release of a fluorescent dye, calcein.
Materials:
-
Calcein-loaded LUVs (prepared as in Protocol 1, with 50-80 mM calcein in the hydration buffer)
-
Size-exclusion chromatography column (e.g., Sephadex G-50)
-
Assay buffer (same as the external buffer for the LUVs)
-
This compound stock solution
-
96-well black microplate
-
Fluorescence plate reader
-
Triton X-100 (2% v/v)
Procedure:
-
Prepare calcein-loaded LUVs as described in Protocol 1.
-
Remove the unencapsulated calcein by passing the LUV suspension through a size-exclusion chromatography column equilibrated with the assay buffer.
-
Dilute the calcein-loaded LUVs in the assay buffer to a final lipid concentration of 50-100 µM in the wells of a 96-well plate.
-
Add varying concentrations of this compound to the wells. Include a negative control (buffer only) and a positive control.
-
Monitor the increase in fluorescence intensity at an excitation wavelength of ~495 nm and an emission wavelength of ~515 nm over time.
-
After the final time point, add Triton X-100 to all wells to lyse the vesicles completely and measure the maximum fluorescence (F100).
-
The percentage of leakage can be calculated using the following formula: % Leakage = [(Ft - F0) / (F100 - F0)] * 100 where Ft is the fluorescence at a given time, F0 is the initial fluorescence, and F100 is the maximum fluorescence after adding Triton X-100.
Caption: Experimental workflow for the calcein leakage assay.
Protocol 3: Supported Lipid Bilayer (SLB) Formation for AFM
This protocol outlines the formation of a supported lipid bilayer on a mica substrate for imaging with Atomic Force Microscopy (AFM).
Materials:
-
LUVs (prepared as in Protocol 1)
-
Mica discs
-
Double-sided tape
-
AFM scanner and cantilevers
-
Buffer (e.g., 10 mM Tris-HCl, 150 mM NaCl, 10 mM MgCl2, pH 7.4)
Procedure:
-
Cleave the mica disc to obtain a fresh, atomically flat surface.
-
Mount the mica disc onto an AFM sample puck using double-sided tape.
-
Add a small volume of the LUV suspension (typically 20-50 µL of a 0.1-0.5 mg/mL solution) onto the mica surface.
-
Incubate for 30-60 minutes at a temperature above the lipid phase transition temperature to allow for vesicle fusion and SLB formation.
-
Gently rinse the surface with buffer to remove excess, unfused vesicles.
-
The SLB is now ready for AFM imaging. Introduce the this compound solution into the liquid cell of the AFM to observe its effect on the bilayer in real-time.
Melittin-Induced Signaling Pathways
Beyond its direct lytic effects, melittin can induce downstream signaling pathways in cells, often leading to apoptosis (programmed cell death). A key event is the disruption of the plasma membrane, leading to an influx of extracellular calcium (Ca2+). This increase in intracellular Ca2+ can trigger the mitochondrial pathway of apoptosis.
Caption: Melittin-induced apoptosis via the mitochondrial pathway.
Conclusion
This compound is a powerful tool for studying peptide-membrane interactions and for creating model membrane systems with defined permeability. The protocols and data provided in these application notes offer a starting point for researchers to design and execute experiments to investigate the multifaceted effects of melittin on lipid bilayers. Careful consideration of the experimental conditions, particularly the peptide-to-lipid ratio and lipid composition, is essential for obtaining reproducible and meaningful results. Further investigation into the precise molecular mechanisms of melittin's action will continue to advance our understanding of membrane biophysics and aid in the development of novel therapeutic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Melittin-Induced Structural Transformations in DMPG and DMPS Lipid Membranes: A Langmuir Monolayer and AFM Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Process of inducing pores in membranes by melittin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinetic Defects Induced by Melittin in Model Lipid Membranes: A Solution Atomic Force Microscopy Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Lipid Dependence of Melittin Action Investigated by Dual-Color Fluorescence Burst Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Melittin TFA: Applications in Immunological and Inflammatory Research
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
Melittin (B549807), the principal bioactive peptide component of bee venom, has garnered significant attention for its potent anti-inflammatory and immunomodulatory properties.[1][2] This 26-amino-acid peptide is often supplied as a trifluoroacetate (B77799) (TFA) salt, a common counterion used in peptide purification, ensuring high purity and stability for research applications. Melittin TFA has demonstrated a broad spectrum of activities, including the modulation of key inflammatory pathways, making it a valuable tool for studying inflammation, immune responses, and for the development of novel therapeutic agents.[3][4]
Mechanism of Action
Melittin exerts its anti-inflammatory effects through multiple mechanisms, primarily by targeting critical signaling pathways involved in the inflammatory cascade.
-
Inhibition of the NF-κB Pathway: A central mechanism of melittin's anti-inflammatory action is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1] Melittin has been shown to prevent the translocation of the p50 subunit of NF-κB into the nucleus, thereby reducing the transcription of pro-inflammatory genes.[1] It can also suppress the phosphorylation of IκB, an inhibitor of NF-κB, further preventing NF-κB activation.[5]
-
Modulation of MAPK Signaling: Melittin influences the Mitogen-Activated Protein Kinase (MAPK) pathway, which plays a crucial role in cellular responses to inflammatory stimuli. It has been observed to inhibit the activation of p38, ERK1/2, and JNK, leading to a downstream reduction in the production of inflammatory mediators.[2]
-
NLRP3 Inflammasome Activation: Melittin can induce the activation of the NLRP3 inflammasome, a multiprotein complex that triggers the maturation and release of pro-inflammatory cytokines IL-1β and IL-18.[6] This activation is mediated by plasma membrane permeabilization and a decrease in intracellular potassium concentration.[6] While this may seem counterintuitive to its anti-inflammatory role, this pro-inflammatory activity at certain concentrations can be harnessed in specific contexts, such as cancer immunotherapy, to stimulate an anti-tumor immune response.
-
Phospholipase A2 (PLA2) Activation: this compound is known to be an activator of phospholipase A2 (PLA2).[3][4] This enzymatic activation can lead to the release of arachidonic acid, a precursor for pro-inflammatory prostaglandins (B1171923) and leukotrienes. This dual role highlights the complex and context-dependent immunomodulatory effects of melittin.
Data Presentation
Table 1: In Vitro Anti-inflammatory Activity of Melittin
| Cell Line | Stimulus | Melittin Concentration | Measured Effect | Reference |
| RAW 264.7 Macrophages | LPS | 1.25 µM | Inhibition of TNF-α, IL-6, and IL-1β mRNA expression | [7] |
| THP-1 Monocytes | P. acnes | Not specified | Inhibition of TNF-α and IL-1β production | [8] |
| BV2 Microglia | LPS | Not specified | Suppression of COX-2, IL-1, IL-6, and TNF-α transcription | [9] |
| HaCaT Keratinocytes | P. acnes | Not specified | Attenuation of IKK, IκB, NF-κB, and p38 phosphorylation | [1] |
Table 2: In Vivo Anti-inflammatory and Immunomodulatory Effects of Melittin
| Animal Model | Disease Model | This compound Dosage | Route of Administration | Observed Effects | Reference |
| BALB/c Mice | General Immunotoxicity | 0.75 and 1.5 mg/kg | Intraperitoneal | No significant changes in immune parameters, deemed safe | [9] |
| Mice | Acute Liver Failure | 2, 4, and 8 mg/kg | Intraperitoneal | Improved mortality, attenuated hepatic inflammation | [10][11] |
| ICR Mice | P. acnes-induced Skin Inflammation | Not specified | Topical | Reduced swelling and granulomatous responses | [12] |
| Mice | Atopic Dermatitis | Not specified | Not specified | Regulated skin thickness, reduced inflammatory cytokines | [8] |
Table 3: Cytotoxicity of Melittin
| Cell Line | Assay | IC50 / LC50 | Reference |
| A2780 Ovarian Cancer Cells | Not specified | 6.8 µg/mL | [3][4] |
| A2780CR Ovarian Cancer Cells | Not specified | 4.5 µg/mL | [3][4] |
| CCRF-CEM Leukemia Cells | Trypan Blue (24h) | 7.5 µM | [13] |
| K-562 Leukemia Cells | Trypan Blue (48h) | 2.05 µM | [13] |
| AGS Gastric Cancer Cells | MTT (24h) | Not specified, but dose-dependent cytotoxicity observed | [14] |
| BEAS-2B Bronchial Epithelial Cells | MTS | Cytotoxicity observed at ≥ 5 µM | [5] |
Experimental Protocols
1. Preparation of this compound for In Vitro Studies
-
Reconstitution: this compound is typically a lyophilized powder. Reconstitute the peptide in sterile, endotoxin-free water or a suitable buffer (e.g., PBS) to create a stock solution (e.g., 1 mg/mL).
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Working Dilutions: On the day of the experiment, thaw an aliquot and prepare working dilutions in the appropriate cell culture medium. It is crucial to ensure the final concentration of any solvent (like DMSO, if used) is non-toxic to the cells.
2. In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol provides a general method for assessing the cytotoxic effects of this compound on a chosen cell line.
-
Materials:
-
Target cell line (e.g., RAW 264.7 macrophages)
-
Complete cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium only).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
-
3. Measurement of Cytokine Production by ELISA
This protocol outlines the general steps for quantifying the effect of this compound on the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β).
-
Materials:
-
Immune cells (e.g., PMA-differentiated THP-1 cells)
-
Complete cell culture medium
-
Inflammatory stimulus (e.g., LPS, 1 µg/mL)
-
This compound
-
Commercially available ELISA kit for the cytokine of interest (e.g., human TNF-α ELISA kit)
-
96-well plates
-
-
Procedure:
-
Seed cells in a 96-well plate and differentiate if necessary (e.g., treat THP-1 monocytes with PMA).
-
Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1 hour).
-
Stimulate the cells with an inflammatory agent (e.g., LPS) and incubate for a suitable period (e.g., 6-24 hours).
-
Collect the cell culture supernatants.
-
Perform the ELISA according to the manufacturer's protocol. This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Blocking the plate.
-
Adding standards and samples (supernatants).
-
Adding a detection antibody.
-
Adding an enzyme conjugate (e.g., streptavidin-HRP).
-
Adding a substrate and stopping the reaction.
-
Measuring the absorbance at the appropriate wavelength.
-
-
Calculate the cytokine concentration in the samples based on the standard curve.[12][15][16][17]
-
4. Western Blot Analysis of NF-κB Pathway Activation
This protocol provides a framework for assessing the effect of this compound on the activation of the NF-κB pathway by analyzing the phosphorylation and degradation of IκBα and the nuclear translocation of p65.[3][18][19]
-
Materials:
-
Immune cells (e.g., RAW 264.7 macrophages)
-
Inflammatory stimulus (e.g., LPS)
-
This compound
-
Cell lysis buffer with protease and phosphatase inhibitors
-
Nuclear and cytoplasmic extraction kit
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-IκBα, anti-IκBα, anti-p65, anti-lamin B1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Procedure:
-
Treat cells with this compound and/or LPS as described in the cytokine assay.
-
For total protein analysis, lyse the cells in lysis buffer. For nuclear translocation, perform nuclear and cytoplasmic fractionation according to the kit manufacturer's instructions.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities relative to loading controls (β-actin for total and cytoplasmic fractions, lamin B1 for the nuclear fraction).
-
5. In Vivo Model of Skin Inflammation
This protocol is a generalized example of how to assess the anti-inflammatory effects of this compound in a mouse model of Propionibacterium acnes-induced skin inflammation.[10][20][21][22][23]
-
Materials:
-
Mice (e.g., ICR or HR-1)
-
Propionibacterium acnes (heat-killed or live culture)
-
This compound formulated for topical or systemic administration
-
Calipers for measuring ear thickness or skin lesion size
-
Reagents for histological analysis (e.g., formalin, hematoxylin, and eosin)
-
Reagents for cytokine analysis from tissue homogenates (e.g., ELISA kits)
-
-
Procedure:
-
Induce skin inflammation by intradermal injection of P. acnes into the ear or dorsal skin of the mice.
-
Administer this compound (e.g., topically to the inflamed area or systemically via intraperitoneal injection) at various doses. Include a vehicle control group.
-
Monitor the inflammatory response over time by measuring parameters such as ear thickness, lesion size, and erythema.
-
At the end of the experiment, euthanize the mice and collect the inflamed tissue.
-
Fix a portion of the tissue in formalin for histological analysis to assess immune cell infiltration and tissue damage.
-
Homogenize another portion of the tissue to measure the levels of inflammatory cytokines by ELISA or to analyze protein expression by Western blot.
-
Mandatory Visualizations
Caption: this compound inhibits the NF-κB signaling pathway.
Caption: this compound activates the NLRP3 inflammasome.
Caption: Workflow for cytokine measurement by ELISA.
References
- 1. benchchem.com [benchchem.com]
- 2. Anti-Inflammatory Applications of Melittin, a Major Component of Bee Venom: Detailed Mechanism of Action and Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Melittin-derived peptides exhibit variations in cytotoxicity and antioxidant, anti-inflammatory and allergenic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assaying NLRP3-mediated LDH and IL-1β release [protocols.io]
- 7. Melittin Tryptophan Substitution with a Fluorescent Amino Acid Reveals the Structural Basis of Selective Antitumor Effect and Subcellular Localization in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | The current landscape of the antimicrobial peptide melittin and its therapeutic potential [frontiersin.org]
- 9. Cytokine Elisa [bdbiosciences.com]
- 10. biocompare.com [biocompare.com]
- 11. Melittin ameliorates inflammation in mouse acute liver failure via inhibition of PKM2-mediated Warburg effect - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ELISA AND MULTIPLEX TECHNOLOGIES FOR CYTOKINE MEASUREMENT IN INFLAMMATION AND AGING RESEARCH - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Melittin—A Natural Peptide from Bee Venom Which Induces Apoptosis in Human Leukaemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Cytokine Elisa [bdbiosciences.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. NF-kappa B, NF-{kappa}B, NF-kB, Nuclear Factor-Kappa B, Activation Assay Kit (Part No. NFKB-1) [fivephoton.com]
- 20. HR-1 Mice: A New Inflammatory Acne Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 21. JCI Insight - Propionibacterium acnes–induced immunopathology correlates with health and disease association [insight.jci.org]
- 22. Efficacy of Red or Infrared Light-Emitting Diodes in a Mouse Model of Propionibacterium acnes-Induced Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Suppression of Propionibacterium acnes Infection and the Associated Inflammatory Response by the Antimicrobial Peptide P5 in Mice | PLOS One [journals.plos.org]
Application Notes and Protocols: Melittin TFA in Forming Ion Channels in Lipid Bilayers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Melittin (B549807), a 26-amino acid cationic peptide, is the primary toxic component of European honeybee (Apis mellifera) venom.[1] Its potent ability to disrupt cell membranes has made it a subject of intense research for applications ranging from antimicrobial and antiviral agents to cancer therapy.[2] Melittin's mechanism of action involves binding to the surface of lipid bilayers, undergoing a conformational change to an α-helical structure, and inserting into the membrane to form ion channels or pores.[1][3] This disruption of the membrane's permeability barrier is a key element of its biological activity.
Commercially available synthetic melittin is often supplied as a trifluoroacetate (B77799) (TFA) salt. TFA is a strong acid commonly used during the solid-phase synthesis and purification of peptides.[4] It is important for researchers to be aware that residual TFA, as a counterion to the positively charged residues of melittin, can potentially influence the peptide's structure, aggregation state, and biological activity.[4][5] While direct comparative studies on the specific effects of TFA versus other counterions (e.g., HCl) on melittin's ion channel properties are not extensively documented, the presence of TFA is a critical experimental variable to consider. One study has noted that TFA as an excipient can destabilize melittin in a complex with another protein.
These application notes provide an overview of melittin's ion channel-forming properties, quantitative data from literature, and detailed protocols for studying these channels using planar lipid bilayer (BLM) electrophysiology. The protocols include considerations for handling melittin TFA.
Quantitative Data: Ion Channel Properties of Melittin
The following table summarizes the quantitative properties of ion channels formed by melittin in lipid bilayers, as reported in the scientific literature. It is important to note that these properties can vary depending on experimental conditions such as lipid composition, pH, ionic strength, and the concentration of melittin itself.
| Property | Reported Value(s) | Lipid System(s) | Conditions | References |
| Oligomeric State (Monomers per Channel) | 3 - 9 | Phosphatidylcholine:Cholesterol (3:1) | 100 mM KCl | [6] |
| ~4 | Lecithin | Fixed voltage | [7][8][9] | |
| 4 - 8 | DOPC | Not specified | [10] | |
| Single-Channel Conductance | 50 - 3000 pS (highly variable) | Phosphatidylcholine:Cholesterol (3:1) | 100 mM KCl, +100 mV | [6] |
| Ion Selectivity | Anion selective | Lecithin | Not specified | [7][8] |
| Voltage Dependence | Voltage-gated; conductance increases with positive potential on the cis (peptide addition) side. | Lecithin, DOPC, DOPG | Various | [7][8][10][11] |
| e-fold increase in conductance per 6 mV increase in potential. | Lecithin | Fixed melittin concentration | [7][8] | |
| Critical Peptide-to-Lipid (P:L) Ratio for Stable Pore Formation | ~1:45 | DOPC:DOPG (7:3) | Not specified | [3] |
| ~1:100 | Not specified | Not specified | [3] | |
| >1:200 (for activity in POPC vesicles) | POPC | Not specified |
Signaling Pathways and Experimental Workflows
Experimental Protocols
Protocol 1: Planar Lipid Bilayer (BLM) Electrophysiology for Melittin Channel Characterization
This protocol outlines the "painted" bilayer method for studying melittin ion channels.
Materials:
-
Melittin (TFA salt)
-
Lipid (e.g., 1,2-diphytanoyl-sn-glycero-3-phosphocholine, DPhPC)
-
Organic solvent (e.g., n-decane)
-
Electrolyte buffer (e.g., 1 M KCl, 10 mM HEPES, pH 7.4)
-
BLM setup (cups, aperture, electrodes, amplifier, data acquisition system)
-
Stir plate and small magnetic stir bars
Procedure:
-
Preparation of Melittin Stock Solution:
-
Standard Protocol: Prepare a 1 mg/mL stock solution of melittin in deionized water or a suitable buffer. Note that this stock will contain TFA.
-
(Recommended) TFA Removal/Exchange: To minimize potential artifacts from TFA, consider a counterion exchange. This can be achieved by:
-
Dialysis: Dialyze the peptide solution against a buffer containing the desired counterion (e.g., 10 mM HCl), followed by lyophilization.
-
HPLC: Re-purify the peptide using a reverse-phase HPLC system with a mobile phase containing a volatile acid like formic acid or acetic acid, or a low concentration of HCl.
-
-
Alternatively, as reported in some studies, dissolve melittin in a weak acid solution like 0.025% (v/v) acetic acid in water.[7]
-
-
Preparation of Lipid Solution:
-
Prepare a solution of DPhPC in n-decane at a concentration of 10-25 mg/mL.
-
-
BLM Chamber Setup:
-
Assemble the BLM chamber, ensuring the aperture separating the two compartments (cis and trans) is clean.
-
Fill both compartments with the electrolyte buffer to a level just below the aperture.
-
Place a small stir bar in the cis compartment.
-
-
Formation of the Planar Lipid Bilayer:
-
Using a small brush or a glass rod, "paint" a small amount of the lipid solution across the aperture.
-
Carefully raise the buffer level in both compartments to above the aperture.
-
Monitor the capacitance of the membrane. The lipid solution will thin out, and the formation of a bilayer is indicated by a characteristic increase in capacitance to a stable value (typically 0.4-0.8 µF/cm² for DPhPC). A gigaohm seal (resistance > 1 GΩ) should be formed.
-
-
Incorporation of Melittin and Data Recording:
-
Once a stable bilayer is formed, begin stirring the cis compartment at a low speed.
-
Add a small aliquot of the melittin stock solution to the cis chamber to achieve the desired final concentration (e.g., 50-250 nM).
-
Apply a holding potential (e.g., +50 mV to +100 mV, cis side positive) across the membrane using the voltage-clamp amplifier.
-
Record the resulting ion current. Channel formation will be observed as discrete, step-like increases in current.
-
To study voltage-dependence, apply a series of voltage steps or a voltage ramp and record the corresponding currents to generate a current-voltage (I-V) curve.
-
-
Data Analysis:
-
Analyze the current traces to determine the single-channel conductance (γ = I/V), open and closed lifetimes, and open probability.
-
Construct an I-V plot from the voltage protocol data to assess the rectification and voltage-gating properties of the channel.
-
Protocol 2: Reconstitution of Melittin into Liposomes for Patch-Clamp Analysis
This protocol describes the preparation of proteoliposomes containing melittin for subsequent analysis by patch-clamp electrophysiology.
Materials:
-
Melittin (TFA salt, preferably after counterion exchange)
-
Lipids (e.g., DOPC, DOPG)
-
Chloroform
-
Reconstitution buffer (e.g., 150 mM KCl, 10 mM HEPES, pH 7.4)
-
Detergent (e.g., Triton X-100 or octyl glucoside)
-
Bio-Beads or dialysis cassettes for detergent removal
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Liposome (B1194612) Preparation:
-
In a glass vial, dissolve the desired lipids in chloroform.
-
Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film on the bottom of the vial.
-
Further dry the film under vacuum for at least 2 hours to remove residual solvent.
-
Hydrate the lipid film with the reconstitution buffer by vortexing, creating multilamellar vesicles (MLVs).
-
Subject the MLV suspension to several freeze-thaw cycles to enhance lamellarity.
-
Extrude the suspension through a 100 nm polycarbonate membrane multiple times to form large unilamellar vesicles (LUVs).
-
-
Detergent Solubilization of Liposomes and Melittin:
-
To the LUV suspension, add detergent from a stock solution in a stepwise manner until the solution clarifies, indicating liposome solubilization into mixed micelles.
-
In a separate tube, solubilize the melittin powder in a small amount of reconstitution buffer containing the same detergent.
-
-
Reconstitution:
-
Mix the solubilized lipids and the solubilized melittin at the desired lipid-to-protein ratio.
-
Incubate the mixture for 1-2 hours at room temperature.
-
-
Detergent Removal:
-
Remove the detergent from the mixture to allow the formation of proteoliposomes. This is a critical step and can be achieved by:
-
Dialysis: Place the mixture in a dialysis cassette and dialyze against a large volume of detergent-free reconstitution buffer over 24-48 hours with several buffer changes.
-
Adsorption: Add Bio-Beads to the mixture and incubate with gentle mixing. The beads will adsorb the detergent. Remove the beads by filtration or centrifugation.
-
-
-
Patch-Clamp Recording:
-
The resulting proteoliposome suspension can be used for patch-clamp experiments.
-
A small aliquot of the suspension is added to the recording chamber.
-
Giant unilamellar vesicles (GUVs) or enlarged liposomes suitable for patching can be formed from this suspension.
-
A patch pipette is brought into contact with a liposome, and a gigaohm seal is formed.
-
Single-channel currents can then be recorded in various patch-clamp configurations (e.g., cell-attached, inside-out).
-
Conclusion
Melittin's ability to form ion channels in lipid bilayers is central to its biological functions. The study of these channels using techniques like BLM electrophysiology provides valuable insights into its mechanism of action. When working with synthetic melittin, it is crucial to be mindful of the presence of TFA as a counterion and its potential to influence experimental outcomes. The protocols provided herein offer a framework for investigating the ion channel properties of melittin, with recommendations for addressing the potential impact of TFA. Further research directly comparing the channel characteristics of melittin with different counterions would be beneficial for a more complete understanding of this potent peptide.
References
- 1. Primary structure of peptides and ion channels. Role of amino acid side chains in voltage gating of melittin channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Role of Counter-Ions in Peptides—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Primary structure of peptides and ion channels. Role of amino acid side chains in voltage gating of melittin channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The sting. Melittin forms channels in lipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure and orientation of the pore-forming peptide, melittin, in lipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Voltage-dependent trans-bilayer orientation of melittin - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
how to prevent melittin TFA aggregation in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of melittin (B549807) trifluoroacetate (B77799) (TFA) aggregation in solution.
Frequently Asked Questions (FAQs)
Q1: What is melittin TFA, and why is aggregation a concern?
Melittin is a 26-amino acid peptide that is the primary active component of bee venom. It is often supplied as a trifluoroacetate (TFA) salt, which is a remnant from the solid-phase peptide synthesis and purification process.[1][2] Melittin's amphipathic nature, with a hydrophobic N-terminus and a hydrophilic C-terminus, drives its tendency to self-assemble into tetramers in aqueous solutions.[3][4] This aggregation can be exacerbated by the presence of TFA.[1][2][5] Aggregation is a significant concern as it can lead to:
-
Loss of biological activity
-
Inaccurate quantification and dosing
-
Precipitation, leading to sample loss and experimental variability
-
Potential for altered immunogenicity
Q2: What are the primary factors that induce this compound aggregation?
Several factors can promote the aggregation of this compound in solution:
-
pH: The conformation and aggregation of melittin are highly dependent on pH.[6][7][8] Aggregation is more likely to occur near the isoelectric point (pI) of the peptide.
-
Concentration: Higher concentrations of melittin increase the likelihood of intermolecular interactions and subsequent aggregation.[7]
-
Temperature: Elevated temperatures can induce thermal aggregation of melittin, especially in the presence of TFA.[1][2][5]
-
Ionic Strength and Counter-ions: The type and concentration of ions in the solution can influence melittin aggregation. Certain counter-ions, like phosphate, can promote aggregation more than others, such as chloride.[4][5] TFA itself, as a counter-ion, has been shown to destabilize melittin and promote its aggregation.[1][2][5][9]
-
Solvent: The choice of solvent significantly impacts the solubility and stability of melittin. Direct dissolution in aqueous buffers can sometimes trigger immediate precipitation.
Troubleshooting Guides
Issue 1: this compound immediately precipitates upon dissolution in an aqueous buffer.
Cause: The rapid introduction of the hydrophobic peptide into an aqueous environment at a potentially unfavorable pH or high concentration can lead to immediate aggregation and precipitation.
Solutions:
-
Initial Dissolution in an Organic Solvent: First, dissolve the lyophilized this compound in a minimal amount of a compatible organic solvent before introducing it to the aqueous buffer.
-
Recommended Solvents: Dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) are effective choices.[10]
-
Procedure: Dissolve the peptide in a small volume of the organic solvent. Then, add this concentrated solution dropwise to the vigorously stirred aqueous buffer to the desired final concentration. This method avoids localized high concentrations of the peptide in the aqueous phase.
-
-
pH Adjustment: Ensure the pH of the final aqueous buffer is at least 1-2 units away from melittin's isoelectric point. For the cationic melittin (net charge of +6 at physiological pH), a lower pH is generally preferred.[6] Using a dilute acidic solution, such as 0.1% formic acid, can aid in initial solubilization.[3]
-
Counter-ion Exchange: Consider exchanging the TFA counter-ion for one that is less prone to inducing aggregation, such as acetate (B1210297) or hydrochloride. This is a more advanced technique that typically involves chromatographic steps.[11]
Issue 2: this compound solution becomes cloudy or forms a precipitate over time.
Cause: The melittin solution is unstable under the current storage or experimental conditions, leading to gradual aggregation.
Solutions:
-
Optimize pH and Buffer System:
-
Re-evaluate the pH of your solution. For melittin, maintaining a pH below its pK values for aggregation (which can be around 7 and 9.6 depending on concentration) is crucial.[6][7]
-
The choice of buffer can also play a role. Phosphate buffers have been shown to promote melittin aggregation more than chloride-based buffers.[4][5]
-
-
Reduce Concentration: If the experimental design allows, working with a lower concentration of melittin can significantly reduce the rate of aggregation.[7]
-
Add Aggregation-Suppressing Excipients: The addition of certain chemical additives can help stabilize the peptide and prevent aggregation. The effectiveness of these additives is peptide-dependent and may require optimization.
| Additive Category | Example(s) | Typical Concentration | Mechanism of Action |
| Amino Acids | Arginine, Glycine | 50-250 mM | Can reduce non-specific interactions and suppress aggregation.[12][13][14] |
| Sugars | Sucrose, Trehalose | 5-10% (w/v) | Stabilize the native conformation of the peptide. |
| Polyols | Glycerol, Mannitol | 10-50% (v/v) | Increase solvent viscosity and stabilize peptide structure. |
| Detergents | Tween 20, Triton X-100 | 0.01-0.1% (v/v) | Can prevent hydrophobic aggregation at low concentrations. |
-
Control Temperature: Store stock solutions at -20°C or -80°C and avoid repeated freeze-thaw cycles. For working solutions, maintain a consistent and cool temperature (e.g., 4°C) when not in use.
Experimental Protocols
Protocol 1: General Solubility Assessment of this compound
This protocol provides a systematic approach to determine the solubility of this compound in various solvents and buffer conditions.
Materials:
-
Lyophilized this compound
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath sonicator
-
Centrifuge
-
Selection of solvents and buffers (e.g., sterile water, PBS pH 7.4, 0.1% formic acid in water, DMSO, DMF)
Procedure:
-
Initial Screening in Water:
-
Weigh 1 mg of lyophilized this compound into a microcentrifuge tube.
-
Add 1 mL of sterile water to achieve a concentration of 1 mg/mL.
-
Vortex the solution for 30 seconds.
-
If the peptide does not dissolve, sonicate the sample in a water bath for 5-10 minutes.
-
Visually inspect the solution for any undissolved particles. A clear solution indicates solubility.
-
-
Testing in Acidic Conditions:
-
If insoluble in water, weigh a fresh 1 mg sample.
-
Add 1 mL of 0.1% formic acid in water.
-
Vortex and sonicate as described above.
-
-
Testing in Organic Solvents:
-
Weigh a fresh 1 mg sample.
-
Add a minimal volume (e.g., 40 µL) of DMSO or DMF to achieve a high concentration (e.g., 25 mg/mL).[10]
-
Vortex until fully dissolved.
-
-
Aqueous Buffer Dilution from Organic Stock:
-
Take the concentrated stock from the previous step.
-
Slowly add your desired aqueous buffer (e.g., PBS pH 7.4) dropwise while vigorously vortexing to reach the final desired concentration.
-
Observe for any precipitation.
-
-
Final Clarification:
-
After the peptide appears dissolved, centrifuge the solution at high speed (>10,000 x g) for 10 minutes to pellet any micro-aggregates.
-
Carefully transfer the supernatant to a new, clean tube. This is your working stock solution.
-
Protocol 2: Thioflavin T (ThT) Assay for Monitoring Melittin Aggregation
This fluorescence-based assay is used to detect the formation of amyloid-like fibrils, which are a common form of peptide aggregates.
Materials:
-
Thioflavin T (ThT) stock solution (e.g., 1 mM in water, filtered through a 0.2 µm filter)
-
This compound solution
-
Assay buffer (e.g., phosphate-buffered saline, pH 7.4)
-
96-well black, clear-bottom microplate
-
Fluorescence plate reader
Procedure:
-
Preparation of Reagents:
-
Prepare the this compound solution at the desired concentration in the assay buffer. It is recommended to filter the solution through a 0.22 µm filter to remove any pre-existing aggregates.
-
Prepare a working solution of ThT in the assay buffer. A final concentration of 10-25 µM ThT in the well is typical.[15]
-
-
Assay Setup:
-
In the 96-well plate, add your melittin solution to the desired final concentration.
-
Include a negative control (buffer only) and a "Buffer with ThT" control.
-
Add the ThT working solution to all wells containing the peptide and the "Buffer with ThT" control. The final volume in each well should be consistent (e.g., 100-200 µL).
-
-
Measurement:
-
Incubate the plate at a specific temperature (e.g., 37°C), with or without shaking, depending on the experimental design to induce aggregation.
-
Measure the fluorescence intensity at regular time intervals. Use an excitation wavelength of approximately 440-450 nm and an emission wavelength of approximately 480-490 nm.[15]
-
-
Data Analysis:
-
Subtract the fluorescence of the "Buffer with ThT" control from all readings.
-
Plot the fluorescence intensity against time. An increase in fluorescence over time indicates the formation of β-sheet-rich aggregates.
-
Visualizations
Caption: Troubleshooting workflow for this compound aggregation.
Caption: Simplified overview of melittin's interaction with the cell membrane and key signaling pathways.
References
- 1. Melittin - Wikipedia [en.wikipedia.org]
- 2. Thioflavin T Assay [protocols.io]
- 3. Applications and evolution of melittin, the quintessential membrane active peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The effect of counterions on melittin aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The effect of counterions on melittin aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Melittin, a major peptide component of bee venom, and its conjugates in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Conformation and aggregation of melittin: dependence on pH and concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Conformation and aggregation of melittin: effect of pH and concentration of sodium dodecyl sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Trifluoroacetic acid as excipient destabilizes melittin causing the selective aggregation of melittin within the centrin-melittin-trifluoroacetic acid complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Role of arginine in the stabilization of proteins against aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effects of arginine on kinetics of protein aggregation studied by dynamic laser light scattering and tubidimetry techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
troubleshooting low bioactivity of melittin TFA in assays
Welcome to the technical support center for melittin (B549807) trifluoroacetate (B77799) (TFA). This resource is designed to help researchers, scientists, and drug development professionals troubleshoot common issues related to the bioactivity of melittin TFA in various assays.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound showing lower than expected bioactivity in my assay?
Low bioactivity can stem from several factors. The most common issues include interference from the trifluoroacetate (TFA) counterion, improper handling and storage leading to peptide degradation, suboptimal peptide solubility, and aggregation of melittin in the assay buffer. Each of these factors can significantly impact the peptide's ability to interact with its target.
Q2: How can the TFA counterion that comes with synthetic melittin affect my experiments?
Trifluoroacetic acid (TFA) is commonly used in the purification of synthetic peptides and remains as a counterion in the final product.[1] Residual TFA can directly impact experimental outcomes by altering the pH of your assay solution, and in some cases, by exhibiting cellular effects.[2] Studies have shown that TFA can inhibit cell growth at concentrations as low as 10 nM or, conversely, stimulate it at higher millimolar concentrations.[2] It has also been reported to destabilize melittin and promote its aggregation.[3][4][5] For sensitive biological assays, it is highly recommended to consider either exchanging the TFA counterion for a more biocompatible one, like hydrochloride (HCl), or using a peptide concentration where TFA levels are negligible.[1]
Q3: What is the correct procedure for dissolving and storing this compound to maintain its activity?
Proper handling is critical for preserving melittin's bioactivity. This compound is typically supplied as a crystalline solid and should be stored at -20°C for long-term stability (≥2 years).[6] For experiments, prepare a fresh stock solution by dissolving the peptide in an appropriate solvent. It is soluble in organic solvents like DMSO and dimethylformamide (DMF) at approximately 25 mg/mL and in aqueous buffers such as PBS (pH 7.2) at about 3 mg/mL.[6] Aqueous solutions should be prepared fresh and are not recommended for storage for more than a day.[6] If using an organic solvent for the stock, it can be stored at -80°C for up to 6 months or at -20°C for 1 month; however, repeated freeze-thaw cycles should be avoided by aliquoting the solution.[7]
Q4: Could aggregation of melittin be the cause of reduced bioactivity, and how can I control it?
Yes, aggregation can significantly reduce bioactivity. In aqueous solutions, melittin exists in a dynamic equilibrium between a mostly random-coil monomer and an alpha-helical tetramer.[8][9] This aggregation is influenced by peptide concentration, temperature, ionic strength, and the presence of certain counter-anions.[8][10][11] Anions like phosphate (B84403) have a strong tendency to promote aggregation, which may decrease the effective concentration of monomeric melittin available to interact with cell membranes.[8][9] To control for this, carefully select your assay buffer, avoiding high concentrations of phosphate if possible, and consider the overall ionic strength of the solution.
Troubleshooting Guide
Problem: Low or Inconsistent Cytotoxicity/Hemolytic Activity
This is the most common issue reported. The following workflow can help diagnose the potential cause.
Caption: Troubleshooting workflow for low melittin bioactivity.
Problem: this compound Fails to Dissolve Properly
If you observe particulate matter or cloudiness after attempting to dissolve the peptide, follow these steps:
-
Verify the Solvent: Ensure you are using a recommended solvent. For high concentrations, organic solvents like DMSO are preferable to aqueous buffers.[6]
-
Check Concentration: Attempting to dissolve the peptide above its solubility limit will result in an incomplete solution. Refer to the solubility data in Table 1.
-
Aid Dissolution: Gentle warming or brief sonication can help dissolve the peptide.
-
pH Adjustment: For aqueous solutions, the pH can influence solubility. Ensure the buffer pH is appropriate. Melittin has a net positive charge at physiological pH.[12]
Data & Protocols
Data Tables
Table 1: Solubility of Melittin (Trifluoroacetate Salt)
| Solvent | Approximate Solubility | Reference |
|---|---|---|
| DMSO | ~25 mg/mL | [6] |
| Dimethylformamide (DMF) | ~25 mg/mL | [6] |
| PBS, pH 7.2 | ~3 mg/mL |[6] |
Table 2: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Reference |
|---|---|---|---|
| Crystalline Solid | -20°C | ≥ 2 years | [6] |
| Stock in Organic Solvent | -20°C | 1 month | [7] |
| Stock in Organic Solvent | -80°C | 6 months | [7] |
| Aqueous Solution | 4°C | Not recommended (>1 day) |[6] |
Table 3: Effect of Anions on Melittin Aggregation The tendency of melittin to aggregate is influenced by the counter-anions present in the solution.
| Anion | Aggregation Propensity | Reference |
|---|---|---|
| Phosphate (HPO₄²⁻) | Highest | [8][9] |
| Sulfate (SO₄²⁻) | High | [8][9] |
| Perchlorate (ClO₄⁻) | Medium | [8][9] |
| Chloride (Cl⁻) | Low |[8][9] |
Key Experimental Protocols
Protocol 1: Reconstitution and Storage of this compound
-
Calculate Amount: Before opening, calculate the volume of solvent required to achieve your desired stock concentration.
-
Reconstitution: Briefly centrifuge the vial to ensure the peptide powder is at the bottom. Under sterile conditions, add the appropriate volume of solvent (e.g., DMSO for a 10 mg/mL stock).
-
Dissolution: Vortex gently or sonicate briefly until the peptide is fully dissolved.
-
Aliquoting: To avoid repeated freeze-thaw cycles, divide the stock solution into single-use aliquots in low-protein-binding tubes.
-
Storage: Store the aliquots at -80°C for long-term use (up to 6 months) or -20°C for short-term use (up to 1 month).[7] For daily experiments, prepare fresh dilutions from the stock into your aqueous assay buffer immediately before use.
Protocol 2: Counterion Exchange from TFA to HCl
This protocol is adapted from established methods to reduce TFA interference in biological assays.[1]
-
Dissolution: Dissolve the this compound peptide in a minimal amount of ultrapure water.
-
Acidification: Add 10 mM hydrochloric acid (HCl) to the peptide solution. The volume should be sufficient to fully dissolve the peptide.
-
Lyophilization: Freeze the solution (e.g., using a dry ice/acetone bath or a -80°C freezer) and lyophilize (freeze-dry) until all the liquid is gone and a fluffy powder remains.
-
Repeat: To ensure complete exchange, repeat steps 1-3 two more times.
-
Final Product: The resulting melittin HCl salt can be reconstituted as needed for your experiments. It's advisable to confirm the removal of TFA via analytical methods if available (e.g., ¹⁹F-NMR).[1]
Visualizations
Melittin's Mechanism of Action
Melittin's primary mode of action involves the disruption of cell membranes. Monomeric melittin binds to the outer leaflet of the plasma membrane, where it can aggregate and insert itself, forming toroidal pores that lead to cell lysis.[13][14]
Caption: Melittin's mechanism of membrane disruption and pore formation.
Impact of TFA Counterion on Bioassays
The presence of the TFA counterion can introduce unintended variables into an experiment, potentially leading to misinterpretation of the results.
Caption: How TFA can confound the results of a biological assay.
References
- 1. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. genscript.com [genscript.com]
- 3. researchgate.net [researchgate.net]
- 4. Trifluoroacetic acid as excipient destabilizes melittin causing the selective aggregation of melittin within the centrin-melittin-trifluoroacetic acid complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Trifluoroacetic acid as excipient destabilizes melittin causing the selective aggregation of melittin within the centrin-melittin-trifluoroacetic acid complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. The effect of counterions on melittin aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. portlandpress.com [portlandpress.com]
- 10. Melittin Aggregation in Aqueous Solutions: Insight from Molecular Dynamics Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Melittin, a major peptide component of bee venom, and its conjugates in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Applications and evolution of melittin, the quintessential membrane active peptide - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Melittin TFA Concentration for Minimal Cytotoxicity
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the concentration of melittin's counter-ion, trifluoroacetic acid (TFA), to minimize cytotoxicity in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is TFA and why is it present in my melittin (B549807) sample?
A1: Trifluoroacetic acid (TFA) is a strong acid commonly used in the solid-phase synthesis and purification of peptides like melittin. It is utilized for cleaving the synthesized peptide from the resin and as a mobile phase modifier in high-performance liquid chromatography (HPLC) for purification. While lyophilization removes free TFA, it can remain as a counter-ion bound to the positively charged residues of the peptide.
Q2: How can residual TFA affect my experiments with melittin?
A2: Residual TFA can significantly impact experimental results. At certain concentrations, TFA is cytotoxic and can inhibit cell proliferation or induce cell death, which could be misinterpreted as the effect of melittin itself.[1] It can also alter the pH of your experimental medium and potentially affect the secondary structure and biological activity of the peptide.
Q3: At what concentrations does TFA become toxic to cells?
A3: The cytotoxic concentration of TFA can vary depending on the cell line and the duration of exposure. Some studies have shown that TFA concentrations as low as 0.1 mM can inhibit the proliferation of certain cell lines, while for others, toxicity might be observed in the low micromolar range.[1] It is crucial to determine the toxicity threshold for your specific cell line.
Q4: How can I remove or reduce the amount of TFA in my melittin sample?
A4: Several methods are available for TFA removal or exchange. The most common techniques involve lyophilization with a stronger acid like hydrochloric acid (HCl) to displace TFA, or ion-exchange chromatography to replace TFA with a more biocompatible counter-ion such as acetate (B1210297).
Q5: What are the alternatives to using TFA in peptide synthesis?
A5: Research is ongoing to find greener alternatives to TFA in peptide synthesis. Some studies suggest using methanesulfonic acid–formic acid as a substitute for TFA in the final deprotection step. Formic acid has also been explored as a milder alternative in chromatographic applications.
Troubleshooting Guide
Issue 1: High background cytotoxicity observed in control wells (vehicle control).
-
Possible Cause: The residual TFA in your melittin solvent is causing cytotoxicity.
-
Solution:
-
Run a TFA Control: Prepare a control solution with the same concentration of TFA as in your melittin stock solution (without the peptide) and test its effect on your cells. This will help differentiate the cytotoxicity of TFA from that of melittin.
-
Perform TFA Exchange: If TFA is confirmed to be cytotoxic, perform a TFA/HCl or TFA/Acetate exchange to replace the counter-ion.
-
Quantify TFA Content: Determine the exact concentration of residual TFA in your peptide sample to better control for its effects.
-
Issue 2: Inconsistent or non-reproducible results in cell viability assays.
-
Possible Cause: Variable amounts of residual TFA between different batches of melittin or inconsistent pH of the cell culture medium.
-
Solution:
-
Standardize Peptide Batches: If possible, use the same batch of melittin for a series of experiments. If using different batches, consider quantifying the TFA content in each.
-
Check and Adjust pH: After adding the melittin stock solution to your cell culture medium, verify that the final pH is within the optimal physiological range for your cells (typically 7.2-7.4).
-
Use TFA-Free Melittin: For sensitive assays, it is highly recommended to use melittin that has undergone a TFA removal process.
-
Issue 3: Observed biological effect does not match published data for melittin.
-
Possible Cause: The presence of TFA is either masking or exaggerating the true biological activity of melittin.
-
Solution:
-
Re-evaluate with TFA-Exchanged Melittin: Repeat the experiment using melittin with a different counter-ion (e.g., acetate or HCl) to see if the results differ.
-
Conduct Dose-Response with TFA Control: Perform a dose-response experiment with both melittin-TFA and a corresponding TFA-only control to delineate the specific effects of each component.
-
Experimental Protocols
Protocol 1: Cytotoxicity Assay (MTT Assay)
This protocol provides a general guideline for assessing the cytotoxicity of melittin using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Treatment: Prepare serial dilutions of melittin (with and without TFA exchange) in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the melittin solutions. Include untreated cells as a negative control and cells treated with a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Protocol 2: TFA Removal by Lyophilization with HCl (TFA/HCl Exchange)
This protocol describes a common method for exchanging the TFA counter-ion with chloride.
-
Dissolution: Dissolve the melittin-TFA peptide in distilled water at a concentration of 1 mg/mL.
-
Acidification: Add 100 mM HCl to the peptide solution to a final concentration of 2-10 mM.
-
Incubation: Let the solution stand at room temperature for at least 1 minute.
-
Freezing: Rapidly freeze the solution, preferably in liquid nitrogen.
-
Lyophilization: Lyophilize the frozen sample overnight until all the solvent is removed.
-
Repeat: Repeat steps 1-5 at least two more times to ensure complete TFA removal.
-
Final Reconstitution: After the final lyophilization, reconstitute the peptide in the desired buffer for your experiment.
Protocol 3: TFA Removal by Ion-Exchange Chromatography (TFA/Acetate Exchange)
This method uses an anion exchange resin to replace TFA with acetate.
-
Resin Preparation: Prepare a column with a strong anion exchange resin. The column should have a 10- to 50-fold excess of anion binding sites relative to the amount of peptide.
-
Column Activation: Wash the column with 1 M sodium acetate, followed by distilled water until the eluate is neutral.
-
Sample Loading: Dissolve the melittin-TFA in distilled water and apply it to the column.
-
Elution: Elute the peptide with distilled water and collect the fractions containing the peptide.
-
Lyophilization: Combine the peptide-containing fractions and lyophilize to obtain the melittin-acetate salt.
Protocol 4: Quantification of Residual TFA
Several methods can be used to determine the amount of residual TFA in a peptide sample, including 19F NMR, ion chromatography, and mass spectrometry.[2][3][4][5][6] A common approach is using ion chromatography.[5]
-
Standard Preparation: Prepare a series of TFA standards of known concentrations.
-
Sample Preparation: Dissolve a known amount of the lyophilized peptide in the mobile phase.
-
Chromatography: Inject the standards and the sample onto an ion-exchange column (e.g., Dionex IonPac AS14) with an appropriate eluent (e.g., 3.5 mM sodium carbonate / 1.0 mM sodium bicarbonate).[5]
-
Detection: Use suppressed conductivity detection to monitor the eluate.
-
Quantification: Create a standard curve from the peak areas of the TFA standards and use it to determine the concentration of TFA in the peptide sample.
Quantitative Data Summary
Table 1: Reported Cytotoxic Effects of TFA on Different Cell Lines
| Cell Line | Assay | Reported Cytotoxic Concentration | Reference |
| HUVEC | Cell Proliferation | ~0.1 mM | [1] |
| Jurkat | Cell Viability | ~5 mM | [1] |
| Multiple (e.g., HeLa, HEK293) | General Observation | >100 µM | [1] |
| PC-12 | Cell Viability | 1-5 mM | [1] |
| Fetal Rat Osteoblasts | Cell Proliferation | As low as 10 nM | [7] |
Note: IC50 values can vary significantly based on experimental conditions.
Table 2: IC50 Values of Melittin in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µg/mL) | Reference |
| SUM159 | Triple-Negative Breast Cancer | ~5.58 ng/µL (venom) | [8] |
| SKBR3 | HER2-Enriched Breast Cancer | ~5.77 ng/µL (venom) | [8] |
| D-17 | Canine Osteosarcoma | ~1.5-2.5 | [9] |
| UMR-106 | Murine Osteosarcoma | ~1.5-2.5 | [9] |
| MG-63 | Human Osteosarcoma | ~1.5-2.5 | [9] |
| MCF-7 | Breast Cancer | 10.22 | [10] |
| Hepa 1-6 | Liver Cancer | 6.39 | [10] |
| A549 | Lung Cancer | Not specified | [11] |
| SGC-7901 | Gastric Cancer | 4 | [12] |
| LN18 | Glioblastoma | <2.5 | [13] |
| LN229 | Glioblastoma | <2.5 | [13] |
Note: The original venom contains melittin as a major component. IC50 values can vary based on the specific assay and conditions.
Table 3: Illustrative Example of Potential Combined Cytotoxicity of Melittin and Residual TFA
This table provides a hypothetical scenario to illustrate how residual TFA could contribute to the overall observed cytotoxicity. Actual values must be determined experimentally.
| Melittin Concentration (µM) | Residual TFA Concentration (µM) | Predicted Cell Viability (%) - Melittin Alone | Predicted Cell Viability (%) - TFA Alone | Observed Cell Viability (%) - Combined |
| 1 | 10 | 80% | 95% | ~75% |
| 5 | 50 | 50% | 80% | ~40% |
| 10 | 100 | 20% | 60% | ~10% |
Visualizations
Caption: Workflow for optimizing this compound concentration.
Caption: Melittin-induced apoptosis signaling pathway.
Caption: Troubleshooting guide for melittin experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. andreas-brinkmann.net [andreas-brinkmann.net]
- 3. researchgate.net [researchgate.net]
- 4. Residual TFA Determination - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. biopharma-asia.com [biopharma-asia.com]
- 7. genscript.com.cn [genscript.com.cn]
- 8. researchgate.net [researchgate.net]
- 9. Melittin inhibits proliferation, migration, and invasion in osteosarcoma cell lines using 2D and 3D models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Melittin Tryptophan Substitution with a Fluorescent Amino Acid Reveals the Structural Basis of Selective Antitumor Effect and Subcellular Localization in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Melittin kills A549 cells by targeting mitochondria and blocking mitophagy flux - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Melittin induces human gastric cancer cell apoptosis via activation of mitochondrial pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
effect of pH and buffer composition on melittin TFA activity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of pH and buffer composition on the activity of melittin (B549807) trifluoroacetate (B77799) (TFA).
Frequently Asked Questions (FAQs)
Q1: What is melittin TFA and how does the TFA counterion affect my experiments?
A: this compound is the salt form of the melittin peptide where trifluoroacetic acid (TFA) is the counterion. TFA is a strong acid commonly used during the final cleavage and purification steps of solid-phase peptide synthesis.[1][2] While essential for synthesis, residual TFA can be present in the final lyophilized peptide product and can influence experimental outcomes.[3]
Potential Effects of TFA:
-
pH Alteration: As a strong acid, even small amounts of TFA can lower the pH of unbuffered solutions when the peptide is dissolved.
-
Peptide Stability: TFA can interact with the peptide, sometimes leading to destabilization or aggregation, especially during thermal stress or in complex with other molecules.[4]
-
Biological Activity: The trifluoroacetate counterion itself can affect the physiochemical properties and biological activity of the peptide.[3] In some cases, it may induce undesirable immune responses in clinical applications.[5]
-
Analytical Interference: TFA can interfere with certain analytical procedures.[3]
For sensitive applications, it is crucial to be aware of the presence of TFA. If inconsistent results are observed, consider exchanging the TFA for a more biocompatible counterion like acetate (B1210297) or hydrochloride (HCl).[5]
Q2: How does the pH of the solution affect the structure and aggregation of melittin?
A: The pH of the solution has a profound effect on melittin's secondary structure and its tendency to self-assemble into oligomers. Melittin is a cationic peptide with a net positive charge at physiological pH.[6] Its structure is highly dependent on pH, concentration, and ionic strength.[7]
-
At Low to Neutral pH: Melittin exists predominantly as a monomer with a largely random coil structure in aqueous solutions.[8][9]
-
At Elevated pH (alkaline): As the pH increases, the peptide undergoes a conformational transition to a more structured alpha-helical state.[8] This transition is often coupled with the self-assembly of monomers into a tetrameric form, where the hydrophobic surfaces of the helices are shielded from the aqueous environment.[7][10]
This pH-dependent behavior is critical for its interaction with cell membranes. The alpha-helical conformation is the active form that inserts into lipid bilayers to form pores.[10]
| Condition | Predominant Structural State | Aggregation State | Reference |
| Low pH / Low Concentration | Random Coil | Monomer | [7][8] |
| Elevated pH / High Concentration | Alpha-Helical | Tetramer | [7][8][9] |
| In presence of lipid membranes | Alpha-Helical | Monomer/Oligomer | [7][10] |
Q3: How does pH influence melittin's lytic activity (e.g., cytotoxicity and hemolysis)?
A: Melittin's lytic activity is linked to its ability to bind to and disrupt cell membranes, a process that can be pH-dependent. While native melittin is active over a broad pH range, its efficiency can be modulated by the pH of the microenvironment.[11][12]
Some studies have shown that melittin's cytotoxicity and membrane-disrupting activity do not show a strong pH dependence between pH 7.4 and 5.5.[13] For instance, melittin can induce a strong release of lactate (B86563) dehydrogenase (LDH) from cells at both physiological pH (7.4) and acidic pH (5.5).[13] However, engineered melittin analogs containing histidine residues have been designed to exhibit enhanced, pH-responsive activity, showing significantly greater cell-penetrating and lytic activity at acidic pH (like that found in endosomes or tumor microenvironments) compared to physiological pH.[11][13][14]
| Activity Metric | pH Condition | Observed Effect on Melittin Activity | Reference |
| Cellular Uptake (FITC-melittin) | pH 7.4 vs. pH 5.5 | Lower cellular uptake compared to other cell-penetrating peptides. | [13] |
| Cellular Uptake (Histidine-modified analog) | pH 7.4 vs. pH 5.5 | ~10-fold higher cell-penetrating activity at pH 5.5 compared to pH 7.4. | [11][13] |
| Cytotoxicity (LDH Release) | pH 7.4 and pH 5.5 | Strong LDH release at both pH levels, indicating no obvious pH-responsive activity. | [13] |
| Membrane Activity (Calcein Leakage) | pH 7.4 to pH 5.6 | Activity of native melittin decreases as pH is lowered. | [14] |
| Hemolytic Activity | Physiological pH (7.3-7.4) | Potent hemolytic activity. | [15][16] |
Q4: My experimental results with melittin are inconsistent. What are the common troubleshooting steps related to pH and buffer choice?
A: Inconsistent results are a common challenge when working with peptides like melittin. The issues often trace back to solution preparation and handling.
Troubleshooting Guide:
-
Verify pH: Always measure the pH of your final peptide solution after dissolving the this compound. Do not assume the pH of the buffer is unchanged. The acidic TFA counterion can lower the pH of weakly buffered solutions.
-
Check Buffer Capacity: Use a buffer with sufficient buffering capacity in the desired pH range. Common biological buffers like PBS or Tris are generally suitable, but their effectiveness can be compromised if the peptide concentration is very high.
-
Assess Ionic Strength: Melittin's activity is influenced by the ionic strength of the buffer.[17] High salt concentrations can screen the electrostatic interactions between the cationic peptide and negatively charged cell membranes, potentially reducing its binding and activity.[17][18] When comparing experiments, ensure the ionic strength is consistent.
-
Consider Peptide Aggregation: At high concentrations, neutral-to-alkaline pH, and high ionic strength, melittin can self-assemble into inactive tetramers.[7] If you suspect aggregation, try working at lower concentrations or briefly sonicating the stock solution.
-
Evaluate Counterion Effects: If you continue to see variability, the TFA itself may be the culprit.[4] Consider performing a salt exchange to an acetate or HCl form to see if reproducibility improves.[5]
// Nodes start [label="Inconsistent Results", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_ph [label="1. Verify pH of\nFinal Solution", fillcolor="#FBBC05", fontcolor="#202124"]; check_buffer [label="2. Check Buffer\nCapacity & Composition", fillcolor="#FBBC05", fontcolor="#202124"]; check_ionic [label="3. Assess Ionic\nStrength", fillcolor="#FBBC05", fontcolor="#202124"]; check_tfa [label="4. Consider TFA\nCounterion Effects", fillcolor="#FBBC05", fontcolor="#202124"]; solution1 [label="Adjust pH with\ndilute acid/base", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", width=2, height=0.6]; solution2 [label="Use stronger buffer\nor different buffer system", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", width=2, height=0.6]; solution3 [label="Maintain consistent\nsalt concentration", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", width=2, height=0.6]; solution4 [label="Perform salt exchange\n(TFA -> Acetate/HCl)", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", width=2, height=0.6]; end_node [label="Consistent Results", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> check_ph; check_ph -> solution1 [label="pH incorrect?"]; solution1 -> end_node; check_ph -> check_buffer [label="pH correct"]; check_buffer -> solution2 [label="Buffer inadequate?"]; solution2 -> end_node; check_buffer -> check_ionic [label="Buffer adequate"]; check_ionic -> solution3 [label="Inconsistent salt?"]; solution3 -> end_node; check_ionic -> check_tfa [label="Salt consistent"]; check_tfa -> solution4 [label="High variability?"]; solution4 -> end_node; } /**
-
Caption: A workflow for troubleshooting inconsistent melittin activity. */
Key Experimental Protocols
Protocol 1: Hemolytic Activity Assay
This protocol is used to determine the concentration of melittin that causes 50% hemolysis of red blood cells (HC50) and can be adapted to test activity at different pH values.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in water or buffer).
-
Freshly collected human or sheep red blood cells (RBCs).
-
Phosphate-buffered saline (PBS) at various pH values (e.g., pH 6.0, 7.4, 8.0), adjusted for consistent osmolarity.
-
0.1% Triton X-100 in PBS (Positive control for 100% hemolysis).
-
PBS buffer (Negative control for 0% hemolysis).
-
96-well microtiter plate.
-
Spectrophotometer (plate reader) capable of reading absorbance at 450 nm or 540 nm.
Methodology:
-
Prepare RBC Suspension: Wash RBCs three times with the corresponding pH PBS by centrifugation (e.g., 1000 x g for 5 min). Resuspend the RBC pellet to a final concentration of 2% (v/v) in the same buffer.
-
Serial Dilutions: Prepare a series of melittin dilutions in the desired pH PBS in a 96-well plate.
-
Incubation: Add 50 µL of the 2% RBC suspension to 50 µL of each melittin dilution. Also prepare positive (RBCs + Triton X-100) and negative (RBCs + PBS) controls.
-
Reaction: Incubate the plate at 37°C for 1 hour with gentle shaking.
-
Centrifugation: Centrifuge the plate at 1000 x g for 5 minutes to pellet intact RBCs and debris.
-
Measure Hemolysis: Carefully transfer 50 µL of the supernatant from each well to a new plate. Measure the absorbance of the released hemoglobin at 450 nm or 540 nm.
-
Calculation: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative) / (Abs_positive - Abs_negative)] * 100
Protocol 2: LDH Cytotoxicity Assay
This protocol measures the release of lactate dehydrogenase (LDH) from cells, an indicator of plasma membrane damage, and can be used to assess cytotoxicity at different pH levels.
Materials:
-
Target cell line (e.g., HeLa, A549).
-
Complete culture medium.
-
Serum-free medium buffered to desired pH values (e.g., pH 6.5, 7.4).
-
This compound stock solution.
-
Commercial LDH cytotoxicity assay kit (e.g., from Promega, Thermo Fisher).
-
Lysis buffer (provided in the kit, for 100% release).
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate overnight.
-
Treatment Preparation: Prepare serial dilutions of melittin in serum-free medium buffered to the desired pH.
-
Cell Treatment: Remove the culture medium from the cells and wash once with PBS. Add the melittin dilutions to the wells. Include controls for spontaneous LDH release (cells + medium only) and maximum LDH release (cells + lysis buffer).
-
Incubation: Incubate the plate for the desired time period (e.g., 1-4 hours) at 37°C.[13]
-
Assay Reaction: Centrifuge the plate at 250 x g for 4 minutes. Transfer the supernatant to a new plate and proceed with the LDH measurement according to the manufacturer's protocol.
-
Data Analysis: Measure the absorbance at the specified wavelength. Calculate the percentage of cytotoxicity using the formula provided in the kit, which is analogous to the hemolysis calculation.
Visualizing Melittin's Mechanism
The activity of melittin is intrinsically linked to its structural state and its interaction with the cell membrane. The pH of the environment is a key regulator of this process.
-
Caption: Effect of pH on melittin's structure and membrane activity. */
Melittin's interaction with membranes often involves its binding as a monomer, which then oligomerizes within the bilayer to form pores. This process is influenced by both electrostatic and hydrophobic forces.[6][17] Melittin's activity can also trigger downstream signaling pathways. For example, the oxidative stress caused by membrane disruption can activate the Nrf2/HO-1 pathway, which is involved in cellular antioxidant responses.[19][20]
// Nodes melittin [label="Melittin", fillcolor="#4285F4", fontcolor="#FFFFFF"]; membrane [label="Membrane Damage", fillcolor="#FBBC05", fontcolor="#202124"]; ros [label="Oxidative Stress\n(ROS Production)", fillcolor="#FBBC05", fontcolor="#202124"]; keap1 [label="Nrf2 Dissociates\nfrom Keap1", fillcolor="#F1F3F4", fontcolor="#202124"]; nrf2 [label="Nrf2 Nuclear\nTranslocation", fillcolor="#F1F3F4", fontcolor="#202124"]; ho1 [label="HO-1 Expression", fillcolor="#F1F3F4", fontcolor="#202124"]; response [label="Antioxidant Response\n& Neuroprotection", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges melittin -> membrane; membrane -> ros; ros -> keap1; keap1 -> nrf2; nrf2 -> ho1; ho1 -> response; } /**
-
Caption: Simplified Nrf2/HO-1 signaling pathway activated by melittin. */
References
- 1. foreveryoungpharmacy.com [foreveryoungpharmacy.com]
- 2. advancedchemtech.com [advancedchemtech.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Trifluoroacetic acid as excipient destabilizes melittin causing the selective aggregation of melittin within the centrin-melittin-trifluoroacetic acid complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Which salt form should I choose for my peptide? | AmbioPharm [ambiopharm.com]
- 6. Melittin-Induced Structural Transformations in DMPG and DMPS Lipid Membranes: A Langmuir Monolayer and AFM Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Lipid Dependence of Melittin Action Investigated by Dual-Color Fluorescence Burst Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Conformation and aggregation of melittin: dependence on pH and concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Conformational studies of anionic melittin analogues: effect of peptide concentration, pH, ionic strength, and temperature--models for protein folding and halophilic proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Applications and evolution of melittin, the quintessential membrane active peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Design of pH-responsive antimicrobial peptide melittin analog-camptothecin conjugates for tumor therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Kinetics and mechanism of hemolysis induced by melittin and by a synthetic melittin analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Neuroprotective Activity of Melittin—The Main Component of Bee Venom—Against Oxidative Stress Induced by Aβ25–35 in In Vitro and In Vivo Models - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Melittin - the main component of bee venom: a promising therapeutic agent for neuroprotection through keap1/Nrf2/HO-1 pathway activation - PMC [pmc.ncbi.nlm.nih.gov]
Melittin TFA Solubility and Handling: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the solubility of melittin (B549807) trifluoroacetate (B77799) (TFA) and troubleshooting common issues encountered during experimental work. Melittin, a key component of bee venom, is a powerful research tool, but its handling requires care to ensure accurate and reproducible results. This guide offers practical advice in a question-and-answer format to address specific challenges.
Frequently Asked Questions (FAQs)
Q1: What is melittin TFA, and why is the TFA salt a concern?
Melittin is a 26-amino acid amphipathic peptide. In laboratory settings, it is often supplied as a trifluoroacetate (TFA) salt, a remnant from the peptide synthesis and purification process. While TFA is effective for these procedures, residual amounts can impact your experiments. The TFA counterions can alter the secondary structure, mass, and solubility of the peptide.[1][2] Furthermore, TFA can exhibit cytotoxic effects at nanomolar concentrations, potentially interfering with cell-based assays.[3]
Q2: What are the initial signs of this compound solubility issues?
Upon attempting to dissolve lyophilized this compound, you may observe the following indicators of poor solubility or aggregation:
-
Visible particulates: The solution appears cloudy or contains floating particles that do not dissolve even with vortexing or sonication.
-
Formation of a gel or film: The peptide forms a viscous gel or a thin film on the surface of the solvent or at the bottom of the vial.
-
Incomplete dissolution: A portion of the lyophilized powder remains undissolved.
Q3: Can I use water to dissolve this compound?
Yes, this compound is soluble in water. However, the presence of TFA can lead to the formation of a tetrameric helical structure in aqueous solutions, which can contribute to aggregation. For this reason, while water can be used, other solvents or buffer conditions may be more suitable for achieving a stable, monomeric solution.
Troubleshooting Guide
Issue: this compound powder is not dissolving in my chosen solvent.
Potential Cause & Solution:
-
Inadequate Solvent: The chosen solvent may not be optimal for the required concentration.
-
Recommendation: For high concentrations, consider using an organic solvent as an initial stock solution. Dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF) are effective options.[1] Subsequently, this stock can be diluted into your aqueous experimental buffer. Ensure the final concentration of the organic solvent is low enough to not affect your experimental system.
-
-
Aggregation due to TFA: The trifluoroacetate counterions can promote peptide aggregation.[1][2]
-
Recommendation: If aggregation is suspected, sonication or gentle heating (be cautious, as excessive heat can degrade the peptide) may help to break up aggregates.[4] For persistent issues, consider a TFA removal protocol.
-
-
Incorrect pH: The pH of the solution can significantly influence the charge of the peptide and its solubility.
-
Recommendation: Adjusting the pH of the buffer may improve solubility. Melittin has a high net positive charge at physiological pH. Experimenting with slightly acidic or basic conditions might be beneficial, but this should be done with caution to avoid denaturing the peptide.
-
Issue: My this compound solution appears cloudy or has precipitates.
Potential Cause & Solution:
-
Peptide Aggregation: As mentioned, TFA can induce aggregation.
-
Recommendation: Try vortexing the solution vigorously. If cloudiness persists, brief sonication in a water bath can be effective. If the issue remains, preparing a fresh stock solution in an organic solvent and diluting it into the aqueous buffer is recommended.
-
-
Low Temperature: Storing aqueous solutions of melittin at low temperatures can sometimes lead to precipitation.
-
Recommendation: Allow the solution to warm to room temperature and vortex to see if the precipitate redissolves. It is generally not recommended to store aqueous solutions of melittin for more than a day.[1]
-
Quantitative Data Summary
The solubility of this compound can vary depending on the solvent and the presence of counterions. The following table summarizes solubility data from various sources.
| Solvent | Concentration | Reference |
| Water | ≥ 50 mg/mL | |
| PBS (pH 7.2) | ~3 mg/mL | |
| DMSO | ~25 mg/mL | [1] |
| DMF | ~25 mg/mL | [1] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol outlines the steps for reconstituting lyophilized this compound to create a stock solution.
-
Equilibration: Allow the vial of lyophilized this compound to reach room temperature before opening to prevent condensation of atmospheric moisture.
-
Centrifugation: Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Solvent Addition:
-
For Aqueous Stock: Add the desired volume of sterile, deionized water or an appropriate buffer (e.g., PBS) to the vial.
-
For Organic Stock: Add the desired volume of high-purity DMSO or DMF.
-
-
Dissolution: Gently vortex the vial until the powder is completely dissolved. If necessary, sonicate the vial in a water bath for short intervals.
-
Storage:
-
Aqueous Solutions: It is recommended to use fresh aqueous solutions. Storing for more than one day is not advised.[1]
-
Organic Stock Solutions: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C. Stock solutions in DMSO can be stable for up to one month at -20°C or up to six months at -80°C.[4]
-
Protocol 2: Removal of TFA from Melittin
For experiments sensitive to TFA, the following protocol can be used to exchange the TFA counterion for hydrochloride (HCl).
-
Dissolution: Dissolve the this compound in distilled water at a concentration of 1 mg/mL.
-
Acidification: Add 100 mM HCl to the peptide solution to a final concentration of 2-10 mM.
-
Incubation: Let the solution stand at room temperature for at least one minute.
-
Lyophilization: Freeze the solution (e.g., in liquid nitrogen) and lyophilize overnight.
-
Repeat: To ensure complete TFA removal, repeat the dissolution in the HCl solution and lyophilization steps at least two more times.
-
Final Reconstitution: After the final lyophilization, reconstitute the melittin HCl in the desired experimental buffer.
Visualizations
Experimental Workflow for this compound Handling
Caption: A typical workflow for handling lyophilized this compound.
Melittin's Effect on the PI3K/Akt/mTOR Signaling Pathway
Caption: Melittin inhibits the PI3K/Akt/mTOR signaling pathway.
Melittin's Activation of the Phospholipase A2 Pathway
Caption: Melittin activates Phospholipase A2 at the cell membrane.
References
- 1. Trifluoroacetic acid as excipient destabilizes melittin causing the selective aggregation of melittin within the centrin-melittin-trifluoroacetic acid complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Trifluoroacetic acid as excipient destabilizes melittin causing the selective aggregation of melittin within the centrin-melittin-trifluoroacetic acid complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lifetein.com [lifetein.com]
- 4. medchemexpress.com [medchemexpress.com]
Technical Support Center: TFA Removal from Melittin Peptide Samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with melittin (B549807) peptide preparations. The focus is on the critical step of removing trifluoroacetic acid (TFA), a common counter-ion from peptide synthesis that can interfere with biological assays and structural studies.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to remove TFA from my melittin peptide preparation?
Trifluoroacetic acid (TFA) is commonly used during the solid-phase synthesis and purification of peptides like melittin.[1][2] However, residual TFA in the final peptide preparation can be problematic for several reasons:
-
Cellular Toxicity: TFA can be toxic to cells in culture, potentially leading to artifacts in cell-based assays by altering cell growth, viability, or signaling.[3][4]
-
Interference with Biological Activity: TFA can alter the secondary structure and biological activity of peptides.[1][5] For melittin, TFA has been shown to destabilize the peptide, leading to aggregation.[6][7]
-
Assay Interference: TFA can interfere with certain analytical techniques. For instance, it has a strong infrared (IR) absorption band that can obscure the amide I band of a peptide, hindering secondary structure analysis by IR spectroscopy.[5][8] It can also suppress the ionization of peptides in mass spectrometry, reducing sensitivity.[9]
Q2: What are the common methods for removing TFA from peptide preparations?
The most common methods for TFA removal are:
-
Lyophilization with Hydrochloric Acid (HCl): This involves repeatedly dissolving the peptide in a dilute HCl solution and then lyophilizing (freeze-drying) it. The stronger acid (HCl) displaces the weaker TFA, which is then removed as a volatile acid during lyophilization.[1][10]
-
Ion-Exchange Chromatography (IEX): This chromatographic technique separates molecules based on their net charge. The peptide solution is passed through a resin with charged groups that bind the peptide, allowing the TFA counter-ions to be washed away. The peptide is then eluted with a different salt solution (e.g., acetate).[3][10]
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This method involves using a mobile phase containing a different, more biologically compatible acid, such as acetic acid, to exchange the TFA counter-ions during the purification process.[2][5]
Q3: Which TFA removal method is best for my melittin peptide?
The choice of method depends on factors like the required final purity, peptide recovery, and available equipment.
-
Lyophilization with HCl is a relatively simple and effective method that can achieve high TFA removal efficiency with good peptide recovery.[3] However, it may require multiple cycles for complete removal.[1]
-
Ion-Exchange Chromatography can be very effective, especially for hydrophilic peptides, and can yield a high-purity peptide with a different counter-ion like acetate (B1210297).[3][10] However, peptide recovery can be variable and may require optimization.[3]
-
RP-HPLC with a TFA-free mobile phase can also be used, but its efficiency depends on the peptide's hydrophobicity.[2]
Q4: How can I quantify the amount of residual TFA in my peptide sample?
Several analytical techniques can be used to quantify residual TFA, including:
-
Ion Chromatography: This is a reliable method for measuring TFA concentration.[10][11]
-
19F-NMR (Fluorine-19 Nuclear Magnetic Resonance): This technique is specific for fluorine-containing compounds like TFA and can be used for accurate quantification.[12][13]
-
HPLC with an Evaporative Light-Scattering Detector (ELSD): This method can be used to quantify non-volatile compounds like TFA salts.[13][14]
-
Fourier-Transform Infrared Spectroscopy (FT-IR): While often used for qualitative assessment, FT-IR can also be adapted for quantitative analysis of TFA.[13]
Troubleshooting Guide
Issue 1: Low Peptide Recovery After TFA Removal
| Potential Cause | Troubleshooting Steps |
| Peptide loss during lyophilization cycles. | - Ensure the lyophilizer is functioning correctly and a proper vacuum is achieved.- Minimize the number of transfer steps to reduce adsorptive losses.[3] |
| Peptide precipitation during ion-exchange chromatography. | - Optimize the buffer pH and ionic strength to ensure the peptide remains soluble.- The solubility of melittin can be pH-dependent. |
| Non-specific binding to chromatography columns or labware. | - Use low-protein-binding tubes and pipette tips.- Pre-condition the chromatography column according to the manufacturer's instructions.[3] |
| Peptide degradation. | - Avoid harsh conditions (e.g., very low pH for extended periods) that could lead to peptide degradation.[5] |
Issue 2: Incomplete TFA Removal
| Potential Cause | Troubleshooting Steps |
| Insufficient number of lyophilization cycles. | - For the HCl/lyophilization method, perform at least three cycles to ensure complete removal.[1] |
| Inefficient displacement of TFA during ion exchange. | - Ensure the ion-exchange resin has sufficient capacity (a 10- to 50-fold excess of anion binding sites is recommended).- Properly equilibrate the resin with the exchange buffer.- Increase the concentration or volume of the eluting salt.[3] |
| TFA contamination from labware or solvents. | - Use fresh, high-purity solvents and thoroughly clean all labware.[3] |
Issue 3: Altered Peptide Activity in Biological Assays
| Potential Cause | Troubleshooting Steps |
| Residual TFA is still present. | - Quantify the TFA level using an appropriate method (see FAQ Q4).- Perform additional removal steps if necessary.[3] |
| The new counter-ion (e.g., chloride or acetate) is affecting the assay. | - Run a control with the buffer containing the new counter-ion to assess its effect on the cells or assay components.[3] |
| Peptide has degraded during the TFA removal process. | - Analyze the peptide purity and integrity by HPLC and mass spectrometry after the removal process.[3] |
| TFA-induced aggregation of melittin. | - TFA has been shown to promote the aggregation of melittin.[6] Ensure complete TFA removal to prevent this. |
Quantitative Data Summary
The following table summarizes the typical efficiency and recovery rates for common TFA removal methods. Note that results can vary depending on the specific peptide and experimental conditions.
| Method | TFA Removal Efficiency | Peptide Recovery | Reference |
| Lyophilization with 10 mM HCl (3 cycles) | >99% | High (>95%) | [3] |
| Ion-Exchange Chromatography | >95% | Variable (can be >90% with optimization) | [3] |
| RP-HPLC with Acetic Acid mobile phase | Partial to almost complete | Variable, depends on peptide hydrophobicity | [2][5] |
Experimental Protocols
Protocol 1: TFA Removal by Lyophilization with HCl
This protocol is adapted from established methods for exchanging TFA for chloride ions.[1][3]
Caption: Workflow for TFA removal from melittin samples using lyophilization with HCl.
-
Dissolution: Dissolve the melittin peptide in distilled water at a concentration of 1 mg/mL.[1]
-
Acidification: Add 100 mM HCl to the peptide solution to a final HCl concentration of 2-10 mM.[1] Concentrations below 2 mM may result in incomplete TFA exchange, while concentrations above 10 mM may risk peptide modification.[8]
-
Incubation: Let the solution stand at room temperature for at least 1 minute.[1]
-
Freezing: Freeze the solution rapidly, preferably in liquid nitrogen.[1]
-
Lyophilization: Lyophilize the frozen sample overnight until all the solvent is removed.[1]
-
Repeat: Repeat steps 1-5 at least two more times to ensure complete TFA removal.[1]
-
Final Reconstitution: After the final lyophilization, reconstitute the peptide in the desired buffer for your experiment.[1]
Protocol 2: TFA Removal by Ion-Exchange Chromatography
This protocol provides a general guideline for TFA removal using a strong anion exchange resin to exchange TFA for acetate.[3][10]
Caption: Workflow for TFA removal from melittin samples using ion-exchange chromatography.
-
Resin Preparation: Prepare a column with a strong anion exchange resin (e.g., AG1-X8). The column should have a 10- to 50-fold excess of anion binding sites relative to the amount of peptide.[3][10]
-
Equilibration: Equilibrate the column with a low ionic strength buffer at a pH where the melittin peptide is charged (e.g., pH > pI for anion exchange).[3]
-
Sample Loading: Dissolve the melittin peptide in the equilibration buffer and load it onto the column.[3]
-
Washing: Wash the column with several column volumes of the equilibration buffer to remove the TFA ions.[3]
-
Elution: Elute the peptide from the column using a buffer with a higher ionic strength or a different pH to disrupt the binding. For example, a gradient of sodium acetate can be used.[3]
-
Desalting and Lyophilization: The collected fractions containing the peptide may need to be desalted (e.g., by dialysis or another round of RP-HPLC with a volatile buffer) and then lyophilized.[3]
Logical Relationships
Caption: Decision tree for determining the necessity of TFA removal from melittin samples.
References
- 1. lifetein.com [lifetein.com]
- 2. lifetein.com [lifetein.com]
- 3. benchchem.com [benchchem.com]
- 4. lifetein.com [lifetein.com]
- 5. Elimination and exchange of trifluoroacetate counter-ion from cationic peptides: a critical evaluation of different approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Trifluoroacetic acid as excipient destabilizes melittin causing the selective aggregation of melittin within the centrin-melittin-trifluoroacetic acid complex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Trifluoroacetic acid as excipient destabilizes melittin causing the selective aggregation of melittin within the centrin-melittin-trifluoroacetic acid complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. peptide.com [peptide.com]
- 11. Determination of residual trifluoroacetate in protein purification buffers and peptide preparations by ion chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. andreas-brinkmann.net [andreas-brinkmann.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Managing Trifluoroacetic Acid (TFA) Interference in Biological Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides essential information, troubleshooting guides, and protocols to address the potential interference of Trifluoroacetic Acid (TFA) in biological assays.
Frequently Asked Questions (FAQs)
Q1: What is TFA and why is it in my sample?
Trifluoroacetic acid (TFA) is a strong acid commonly used during the chemical synthesis of peptides and in reversed-phase high-performance liquid chromatography (RP-HPLC) for purification.[1][2] It acts as an ion-pairing agent, improving peak shape and resolution during chromatography.[3] As a result, purified peptides and other compounds are often isolated as TFA salts, meaning residual TFA can be present in the final lyophilized product, sometimes constituting 10-45% of the total weight.[1][4]
Q2: How can residual TFA interfere with my biological assays?
Residual TFA can cause a range of issues in biological experiments:
-
Cellular Toxicity: At sufficient concentrations, TFA is cytotoxic and can inhibit cell proliferation or induce cell death.[1] This can be mistaken for the biological effect of the peptide or compound being studied.
-
pH Alteration: As a strong acid, TFA can lower the pH of your assay buffer or cell culture medium, especially if the buffering capacity is low.[1][4] This pH shift can alter enzyme activity, protein stability, and overall cell health.
-
Alteration of Compound Properties: TFA can bind to your peptide or compound, potentially altering its secondary structure, solubility, and aggregation properties.[4][5] This can directly impact its biological activity and interaction with its target.
-
Direct Assay Interference: TFA can directly interfere with assay components or detection methods. For example, it is known to cause significant signal suppression in mass spectrometry (MS) by forming ion pairs with the analyte of interest.[2][6]
Q3: At what concentration does TFA become problematic?
The cytotoxic concentration of TFA is highly dependent on the cell line, assay duration, and specific experimental conditions.[1] However, general observations suggest that cytotoxic effects are commonly seen at concentrations above 100 µM.[1] For some sensitive cell lines, concentrations as low as 0.1 mM have been shown to inhibit proliferation.[1] For sensitive in vivo and cell-based studies, it is often recommended to reduce TFA content to less than 1% of the peptide's weight.[4]
Q4: My results are unexpected or inconsistent. How do I know if TFA is the culprit?
Inconsistent results between different batches of a peptide or compound can be a sign of variable TFA content.[1] The most direct way to determine if TFA is causing interference is to run a TFA control experiment .
-
TFA Control: Expose your cells or assay system to the same concentrations of TFA that are present in your experimental samples, but without your compound of interest. If you observe similar effects (e.g., cell death, signal inhibition) in the TFA-only control as you do with your compound, then TFA interference is the likely cause.[1]
-
Check pH: After adding your compound stock to the assay medium, measure the final pH to ensure it remains within the optimal physiological range (typically 7.2-7.4).[1]
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving issues related to TFA interference.
Issue 1: Low or no biological activity observed.
-
Possible Cause: The pH of the assay buffer may have been lowered by TFA, inhibiting enzyme or cell activity. Alternatively, TFA may have altered the conformation of the peptide/compound, reducing its biological activity.[4]
-
Troubleshooting Steps:
-
Measure the pH of the assay medium after adding your compound. Adjust if necessary.
-
Run a TFA-only control at the equivalent concentration to check for direct inhibitory effects.
-
Consider performing a TFA removal/exchange procedure (see protocols below).
-
Issue 2: High background signal or apparent cytotoxicity.
-
Possible Cause: TFA itself is cytotoxic at certain concentrations.[1] This is often mistaken for the activity of the test compound.
-
Troubleshooting Steps:
-
Determine the final concentration of TFA in your assay.
-
Run a dose-response experiment with TFA alone to determine its IC50 value in your specific cell line and assay conditions.[1]
-
If the apparent cytotoxicity of your compound correlates with the cytotoxicity of the TFA control, TFA removal is necessary.
-
Issue 3: Poor sensitivity or signal suppression in Mass Spectrometry (LC-MS).
-
Possible Cause: TFA is a strong ion-pairing agent that suppresses the analyte signal in ESI-MS.[2]
-
Troubleshooting Steps:
-
If possible, switch to a more MS-friendly mobile phase additive like formic acid (FA) or difluoroacetic acid (DFA).[2][6] FA is excellent for MS but may provide poorer chromatographic resolution, while DFA offers a balance between MS sensitivity and peak shape.[2]
-
For existing samples, TFA removal is required before MS analysis.
-
Quantitative Data Summary
The impact of TFA is cell-line and assay-dependent. The following table summarizes reported cytotoxic effects of TFA. Note that these values can vary significantly with experimental conditions.
| Cell Line | Assay Type | Reported IC50 or Inhibitory Concentration of TFA | Key Observation |
| HUVEC | Cell Proliferation | ~0.1 mM | TFA was identified as the inhibiting agent in a study of a synthetic peptide.[1] |
| PC-12 | Cell Viability | 1-5 mM | TFA alone induced significant, dose-dependent cell death.[1] |
| Jurkat | Cell Viability | ~5 mM | Significant toxicity was observed at concentrations used for peptide treatments.[1] |
| Multiple (HeLa, HEK293) | General Observation | >100 µM | Cytotoxic effects are commonly observed above this concentration.[1] |
| MDCK | MTT Assay | >50 µg/mL (CC50) | Used to determine the non-toxic concentration range for subsequent antiviral assays.[7] |
Experimental Protocols
Protocol 1: TFA Removal by Lyophilization with HCl (TFA/HCl Exchange)
This is the most common method to replace TFA counter-ions with chloride ions, which are more biocompatible.[5][8]
Materials:
-
Lyophilized peptide/compound (TFA salt)
-
Deionized water or 50mM Phosphate (B84403) buffer with 100mM NaCl[8]
-
100 mM Hydrochloric acid (HCl) solution
-
Lyophilizer (Freeze-dryer)
-
Liquid nitrogen (preferred for freezing)
Procedure:
-
Dissolution: Dissolve the peptide in deionized water (or phosphate buffer) to a concentration of approximately 1 mg/mL.[8]
-
Acidification: Add 100 mM HCl to the peptide solution to reach a final HCl concentration between 2 mM and 10 mM.[8]
-
Incubation: Let the solution stand at room temperature for at least one minute.[5][9]
-
Freezing: Rapidly freeze the solution using liquid nitrogen or a -80°C freezer.[8][9]
-
Lyophilization: Lyophilize the sample overnight until all liquid is removed.[5][8]
-
Repeat: To ensure complete exchange, re-dissolve the lyophilized powder in the dilute HCl solution and repeat the freezing and lyophilization steps at least two more times.[5][8]
-
Final Reconstitution: After the final lyophilization, reconstitute the peptide hydrochloride salt in your desired assay buffer.[8]
Protocol 2: TFA Removal by Anion Exchange Chromatography
This method uses a resin to exchange TFA for a more biocompatible anion like acetate (B1210297).[9][10]
Materials:
-
Strong anion exchange resin (e.g., AG1-X8)
-
Chromatography column
-
1M Sodium Acetate solution
-
Deionized water
Procedure:
-
Resin Preparation: Prepare a column with the anion exchange resin. The column should have a 10- to 50-fold excess of anion binding sites relative to the expected amount of TFA in the sample.[9][10]
-
Activation: Elute the column with 1M Sodium Acetate to charge the resin with acetate ions.[9][10]
-
Washing: Wash the column thoroughly with deionized water to remove excess sodium acetate.[5][9][10]
-
Sample Loading: Dissolve the TFA-containing peptide in deionized water and apply it to the column.[9][10]
-
Elution: Elute the column with deionized water. The peptide, now associated with acetate, will pass through while the TFA anions are retained by the resin. Collect the fractions containing the peptide.[9][10]
-
Lyophilization: Combine the peptide-containing fractions and lyophilize to obtain the final peptide acetate salt.[9][10]
Visualizations
Diagrams of Workflows and Mechanisms
Caption: Troubleshooting workflow for identifying and resolving TFA interference.
Caption: Potential mechanisms of TFA-induced cytotoxicity interference.
Caption: Experimental workflow for TFA removal via HCl exchange and lyophilization.
References
- 1. benchchem.com [benchchem.com]
- 2. waters.com [waters.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. High sensitivity LC-MS profiling of antibody-drug conjugates with difluoroacetic acid ion pairing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. lifetein.com [lifetein.com]
- 9. peptide.com [peptide.com]
- 10. peptide.com [peptide.com]
minimizing non-specific binding of melittin TFA in experiments
This guide provides troubleshooting strategies and answers to frequently asked questions regarding the non-specific binding of melittin (B549807) trifluoroacetate (B77799) (TFA) in experimental settings. It is intended for researchers, scientists, and drug development professionals to help mitigate experimental variability and ensure data reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding (NSB) and why is it a significant problem with melittin TFA?
A1: Non-specific binding refers to the unintended adhesion of molecules to surfaces other than their specific target, such as plastic labware or vessel walls.[1][2] This is often driven by hydrophobic or ionic interactions.[3] Melittin, a component of bee venom, is particularly susceptible to this issue due to its amphipathic nature and positively charged C-terminus.[4][5] The problem is compounded by the trifluoroacetic acid (TFA) counter-ion, which is a remnant from the peptide's synthesis and purification process.[6][7][8] TFA forms strong ion pairs with melittin, which can lead to aggregation, altered biological activity, and inconsistent experimental results.[4][6][9][10]
Q2: My experimental results using this compound are inconsistent and have high background noise. Could residual TFA be the cause?
A2: Yes, residual TFA is a frequent cause of poor reproducibility in biological assays.[6] The presence of TFA can alter the pH of your solutions, affect the secondary structure of the peptide, and directly interfere with cellular functions, sometimes inhibiting cell growth at concentrations as low as 10 nM or promoting it at higher doses.[7][11][12] Studies have specifically shown that TFA destabilizes melittin, causing it to aggregate, which can lead to unpredictable behavior in experiments.[4][9]
Q3: What are the best practices for preparing melittin stock solutions to minimize NSB?
A3: To minimize non-specific binding during stock solution preparation, it is crucial to start with a high-concentration stock and perform serial dilutions directly into the final assay matrix or buffer.[2] For uncharged or hydrophobic peptides, using an organic solvent may enhance solubility and prevent adsorption to plastics.[2] However, the most critical step for this compound is to exchange the TFA counter-ion for a more biologically compatible one, such as chloride or acetate (B1210297), before extensive experimental use.
Q4: How can I remove or replace the TFA counter-ion from my melittin sample?
A4: The most common and effective method is to exchange the TFA for a chloride (Cl⁻) counter-ion using hydrochloric acid (HCl), which is a stronger acid than TFA.[6][13] This is typically achieved by dissolving the peptide in a dilute HCl solution and then lyophilizing (freeze-drying) it.[8][13] This process is often repeated several times to ensure complete exchange.[8] Alternatively, TFA can be exchanged for acetate by using specialized reverse-phase HPLC methods with acetic acid-based buffers.[6][13]
Troubleshooting Guide
This guide addresses common problems encountered during experiments with this compound.
| Symptom | Possible Cause | Recommended Solution(s) |
| High Background Signal / Poor Reproducibility | 1. Residual TFA Counter-ions: TFA is interfering with the assay or causing peptide aggregation.[4][6][7] 2. Peptide Adsorption: Melittin is binding to plastic tubes, plates, or tips.[1] | 1. Perform Counter-Ion Exchange: Replace TFA with chloride using the HCl exchange protocol provided below. This is the most critical step. 2. Optimize Assay Buffer: Add blocking agents like 0.1-1% Bovine Serum Albumin (BSA) to your buffer.[14] 3. Use Surfactants: Add a low concentration (e.g., 0.01-0.05%) of a non-ionic surfactant like Tween-20 to disrupt hydrophobic interactions.[14] |
| Visible Peptide Precipitation or Aggregation | 1. TFA-Induced Destabilization: TFA is known to cause the selective aggregation of melittin.[4][9][10] 2. Ionic Interactions: The peptide's charge is causing it to interact with surfaces and self-associate. | 1. Remove TFA: Immediately perform a counter-ion exchange to a chloride or acetate salt. 2. Increase Salt Concentration: Adjust your buffer to include at least 150 mM NaCl to shield ionic interactions that can lead to NSB.[14] |
| Low or No Biological Activity | 1. Loss of Peptide: Significant amounts of melittin have adsorbed to labware surfaces, reducing its effective concentration.[1][2] 2. Altered Conformation: The TFA counter-ion has altered the peptide's secondary structure, impacting its function.[7][11] | 1. Use Low-Binding Labware: Switch to commercially available low-retention polypropylene (B1209903) tubes and plates. 2. Pre-treat Surfaces: Before adding the peptide, incubate labware with a blocking buffer (e.g., 1% BSA in PBS) to saturate non-specific binding sites. 3. Confirm Peptide Integrity: After performing TFA exchange, confirm the peptide's structure and activity. |
Experimental Protocols
Protocol 1: TFA to Chloride (HCl) Counter-ion Exchange
This protocol describes the most common method for replacing TFA counter-ions with chloride ions, which are more suitable for biological experiments.
Materials:
-
This compound peptide salt
-
Ultrapure water
-
Hydrochloric acid (HCl) solution (e.g., 1M stock)
-
Lyophilizer (freeze-dryer)
Methodology:
-
Dissolution: Dissolve the this compound peptide in ultrapure water to a concentration of approximately 1 mg/mL.[8]
-
Acidification: Add a diluted HCl solution to the peptide solution to achieve a final HCl concentration of 10 mM. A concentration between 2 mM and 10 mM is effective.[8][13]
-
Incubation: Allow the solution to stand at room temperature for at least one minute.[13]
-
Freezing: Freeze the solution completely, preferably by flash-freezing in liquid nitrogen or placing it in a -80°C freezer.[8][13]
-
Lyophilization: Lyophilize the frozen sample overnight until all liquid is removed and a dry powder remains.[13]
-
Repeat Cycles: For optimal exchange, repeat steps 1-5 for a total of three cycles.[8] After the final cycle, the peptide will be in its chloride salt form.
-
Storage: Store the lyophilized melittin HCl salt at -20°C or -80°C. Re-dissolve in your desired assay buffer for experiments.
Protocol 2: Buffer Additives to Minimize Non-Specific Binding
The following additives can be incorporated into your assay buffer to reduce peptide adsorption to surfaces.
| Additive | Typical Concentration | Mechanism of Action | Considerations |
| Bovine Serum Albumin (BSA) | 0.1 - 1% (w/v) | A protein that acts as a blocking agent, competitively binding to surfaces and preventing the analyte from adsorbing.[14][15] | Highly effective and widely used. Ensure BSA source is high-purity. |
| Non-ionic Surfactants (e.g., Tween-20, Triton X-100) | 0.01 - 0.05% (v/v) | Disrupts hydrophobic interactions between the peptide and surfaces like plasticware.[1][14] | Can interfere with some cell-based assays or mass spectrometry by causing ion suppression.[1] Test for compatibility. |
| Sodium Chloride (NaCl) | 150 mM or higher | Shields charged interactions between the peptide and surfaces, reducing electrostatically driven NSB.[14] | Physiologically relevant concentration, generally safe for most biological assays. |
| Thiocyanate Salts (e.g., NaSCN) | Varies (mM range) | A chaotropic agent that modulates the structure of water to disrupt non-polar interactions that facilitate NSB.[16] | Less common; may perturb protein structure. Use with caution and thorough validation. |
Visualizations
The following diagrams illustrate key concepts and workflows for managing non-specific binding of this compound.
Caption: The role of TFA counter-ions in causing experimental artifacts.
Caption: A logical workflow for troubleshooting non-specific binding issues.
Caption: Step-by-step workflow for the TFA to HCl counter-ion exchange.
References
- 1. researchgate.net [researchgate.net]
- 2. e-b-f.eu [e-b-f.eu]
- 3. WO2008055080A2 - Method for blocking non-specific protein binding on a functionalized surface - Google Patents [patents.google.com]
- 4. Trifluoroacetic acid as excipient destabilizes melittin causing the selective aggregation of melittin within the centrin-melittin-trifluoroacetic acid complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New N-Terminal Fatty-Acid-Modified Melittin Analogs with Potent Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TFA removal service - SB-PEPTIDE - Peptide synthesis [sb-peptide.com]
- 7. genscript.com [genscript.com]
- 8. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Trifluoroacetic acid as excipient destabilizes melittin causing the selective aggregation of melittin within the centrin-melittin-trifluoroacetic acid complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The Role of Counter-Ions in Peptides—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Counter-ion effect on antistaphylococcal activity and cytotoxicity of selected antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. lifetein.com [lifetein.com]
- 14. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 15. How to Block a Membrane to Reduce Non-Specific Binding [synapse.patsnap.com]
- 16. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
how to assess the purity and integrity of melittin TFA
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the purity and integrity of melittin (B549807) trifluoroacetate (B77799) (TFA).
Frequently Asked Questions (FAQs)
Q1: What is Melittin TFA?
Melittin is a 26-amino acid polypeptide and the principal active component of honeybee venom.[1][2] It has the molecular formula C₁₃₁H₂₂₉N₃₉O₃₁ and a molecular weight of approximately 2846.46 g/mol .[1][3] Trifluoroacetic acid (TFA) is frequently used during the solid-phase synthesis and purification (e.g., reversed-phase HPLC) of peptides like melittin.[4][5][6] It acts as an ion-pairing reagent, which improves chromatographic peak shape.[6] Consequently, commercially available melittin is often supplied as a TFA salt.
Q2: Why is assessing the purity and integrity of this compound important?
The purity and integrity of melittin are critical for obtaining accurate and reproducible experimental results. Impurities, such as truncated or modified peptide sequences, can significantly alter its biological activity. The presence of residual TFA may also be undesirable in certain biological assays due to its potential toxicity.[5][6]
Q3: What are the primary methods for analyzing this compound?
The most common methods for analyzing the purity and integrity of this compound are:
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): To determine purity and quantify the amount of melittin.[7][8][9]
-
Mass Spectrometry (MS): To confirm the molecular weight (integrity) of the peptide.[7][10][11]
-
Tricine-SDS-PAGE: To visually assess purity and the presence of smaller peptide impurities.[12][13]
Troubleshooting Guides
RP-HPLC Analysis
Issue: Poor peak shape or resolution.
-
Possible Cause: Inappropriate mobile phase composition.
-
Solution: Ensure the mobile phase contains an ion-pairing agent like TFA (typically 0.1%).[6] Optimize the gradient elution of acetonitrile (B52724) in water. A shallow gradient can improve the separation of closely eluting impurities.[6]
Issue: No peak is observed.
-
Possible Cause: The peptide has precipitated.
-
Solution: Melittin is soluble in water or PBS at concentrations up to 5 mg/ml.[14] If solubility is an issue, especially with crude samples, dissolving in a minimal volume of 0.1% aqueous TFA or 6M guanidine (B92328) hydrochloride with 0.1% TFA may be necessary.[6]
Mass Spectrometry Analysis
Issue: Low signal intensity or ion suppression.
-
Possible Cause: Presence of TFA in the sample.
-
Solution: TFA is a strong ion-pairing agent that can suppress the melittin signal in mass spectrometry.[7][15][16] If possible, use formic acid (0.1%) as a mobile phase additive instead of TFA for LC-MS analysis, as it provides better signal and peak shape without causing significant ion suppression.[7][15][16] If TFA is unavoidable, consider performing a salt exchange to replace TFA with a more MS-friendly counter-ion like hydrochloride or acetate.[6]
Issue: Unexpected molecular weight observed.
-
Possible Cause: Presence of adducts or modifications.
-
Solution: Melittin is a polar peptide that can be protonated at low pH, leading to multiply charged ions in the mass spectrum.[7][16] Common charge states include [M+3H]³⁺, [M+4H]⁴⁺, [M+5H]⁵⁺, and [M+6H]⁶⁺.[7][16] The presence of adducts with sodium or other salts can also alter the observed mass. Ensure proper calibration of the mass spectrometer.
Tricine-SDS-PAGE Analysis
Issue: Peptide band is not visible or has run off the gel.
-
Possible Cause: Inappropriate gel percentage or electrophoresis conditions for a small peptide.
-
Solution: Use a high-percentage polyacrylamide gel (e.g., 16% or higher) or a gradient gel.[17] Tricine-SDS-PAGE is specifically designed for the separation of small proteins and peptides (1-100 kDa) and provides better resolution for molecules smaller than 30 kDa.[12][13][18]
Issue: Faint or fuzzy bands.
-
Possible Cause: Low peptide concentration or interference from SDS micelles.
-
Solution: Small peptides bind less Coomassie brilliant blue, making them harder to detect.[13] Silver staining is a more sensitive alternative.[19] The Tricine buffer system helps to separate smaller peptides from SDS micelles, resulting in sharper bands.[18]
Experimental Protocols
Protocol 1: Purity Assessment by RP-HPLC
-
Sample Preparation: Dissolve the this compound sample in 0.1% aqueous TFA to a concentration of 1 mg/mL.
-
Chromatographic Conditions:
-
Data Analysis: Purity is calculated based on the area of the main peak relative to the total area of all peaks.
Protocol 2: Integrity Assessment by Mass Spectrometry
-
Sample Preparation: Dilute the melittin sample in a solution compatible with electrospray ionization (ESI), such as 50% acetonitrile with 0.1% formic acid.
-
Mass Spectrometry Conditions (ESI-MS):
-
Ionization Mode: Positive.
-
Scan Range: m/z 400-1500.
-
Data Analysis: Deconvolute the resulting spectrum of multiply charged ions to determine the intact molecular weight.
-
Protocol 3: Purity Assessment by Tricine-SDS-PAGE
-
Gel Preparation: Use a pre-cast or hand-cast 16% Tricine gel.
-
Sample Preparation:
-
Mix the melittin sample with Tricine SDS Sample Buffer (2X).
-
For reduced samples, add a reducing agent.
-
Heat the samples at 85°C for 2 minutes.[18]
-
-
Electrophoresis:
-
Use Tricine SDS Running Buffer.
-
Run the gel according to the manufacturer's instructions.
-
-
Visualization: Stain the gel with Coomassie brilliant blue or silver stain.
Quantitative Data Summary
| Parameter | Typical Value | Analysis Method | Reference |
| Molecular Weight | 2846.46 Da | Mass Spectrometry | [1][3] |
| Purity (Commercial) | ≥85% | HPLC | |
| Common MS Charge States | [M+3H]³⁺, [M+4H]⁴⁺, [M+5H]⁵⁺, [M+6H]⁶⁺ | ESI-MS | [7][16] |
| HPLC UV Detection Wavelength | 220 nm | RP-HPLC | [6] |
Visualizations
Caption: General workflow for assessing the purity and integrity of this compound.
Caption: Troubleshooting logic for common issues in this compound analysis.
References
- 1. Melittin, the Major Pain-Producing Substance of Bee Venom - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Melittin - Wikipedia [en.wikipedia.org]
- 3. Melittin | C131H229N39O31 | CID 16133648 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. peptide.com [peptide.com]
- 7. mdpi.com [mdpi.com]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. researchgate.net [researchgate.net]
- 10. An LCMS method for the assay of melittin in cosmetic formulations containing bee venom - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantification of Melittin in Iranian Honey Bee (Apis mellifera meda) Venom by Liquid Chromatography-electrospray Ionization-ion Trap Tandem Mass Spectrometry (LC-ESI-IT-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. SDS-PAGE Peptide Purity Analysis - Creative Proteomics [creative-proteomics.com]
- 13. lifetein.com [lifetein.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. waters.com [waters.com]
- 16. Quantitative Measurement of Melittin in Asian Honeybee Venom Using a New Method Including UPLC-QqTOF-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. One-Dimensional SDS Gel Electrophoresis of Peptides and Small Proteins with Pre-Cast Gels | Thermo Fisher Scientific - US [thermofisher.com]
- 19. Protein analysis SDS PAGE [qiagen.com]
- 20. Melittin Tryptophan Substitution with a Fluorescent Amino Acid Reveals the Structural Basis of Selective Antitumor Effect and Subcellular Localization in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
Melittin-TFA Refining Protocols: A Technical Support Resource for Improved Reproducibility
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered when working with melittin (B549807) and refining protocols involving trifluoroacetic acid (TFA). The aim is to enhance experimental reproducibility by providing clear, actionable solutions.
Frequently Asked Questions (FAQs)
Q1: Why is the removal of TFA from my melittin preparation crucial for reproducibility?
A: Trifluoroacetic acid (TFA) is commonly used in peptide synthesis and purification, including for melittin.[1] However, residual TFA can significantly impact experimental reproducibility for several reasons:
-
Alteration of Peptide Structure: TFA can bind to positively charged residues on the peptide, potentially altering its secondary structure and conformation.[2] This can affect how melittin interacts with its targets.
-
Cellular Toxicity: TFA can be toxic to cells in culture, which can lead to misleading results in cell-based assays by affecting cell viability and proliferation.[1][2]
-
Assay Interference: The presence of TFA can interfere with certain analytical techniques. For instance, it has a strong absorbance band that can complicate peptide secondary structure determination using infrared spectroscopy.[1][3]
-
Aggregation: For peptides like melittin, TFA can act as an excipient that destabilizes the peptide and promotes aggregation, which can lead to inconsistent results.[4]
Q2: What are the primary methods for removing or exchanging the TFA counter-ion from my melittin sample?
A: The two most common and effective methods for TFA counter-ion exchange are:
-
Lyophilization with a Stronger Acid (e.g., HCl): This involves dissolving the peptide in a dilute solution of a stronger acid, such as hydrochloric acid (HCl), and then freeze-drying (lyophilizing) the sample.[5][6] The stronger acid displaces the TFA, which is then removed as a volatile component during lyophilization. This process is often repeated to ensure complete removal.[6][7]
-
Ion-Exchange Chromatography (IEX): This method separates the peptide from the TFA counter-ions based on charge. The peptide solution is passed through a resin that binds the peptide, allowing the TFA ions to be washed away. The peptide is then eluted with a solution containing the desired counter-ion (e.g., acetate).[3][5]
Q3: My melittin is aggregating in solution. What could be the cause and how can I prevent it?
A: Melittin has a known propensity to aggregate in aqueous solutions, often forming tetramers.[8][9][10] This aggregation can be influenced by several factors:
-
Presence of TFA: As mentioned, TFA can induce aggregation of melittin.[4]
-
Counter-ions: The type of counter-ion present in the solution can affect aggregation. For example, phosphate (B84403) has been shown to promote aggregation more than chloride.[10]
-
Peptide Concentration, Temperature, and Ionic Strength: Higher peptide concentrations, lower temperatures, and the presence of salt can all favor the formation of aggregates.[8][9]
To mitigate aggregation, consider the following:
-
TFA Removal: Ensure thorough removal of TFA from your melittin preparation using the methods described above.
-
Buffer and pH Control: The choice of buffer and maintaining an appropriate pH can help to keep melittin in its monomeric form.[11]
-
Low Concentrations: Working with lower concentrations of melittin can reduce the likelihood of aggregation.[12]
-
Use of Helix-Stabilizing Agents: In some instances, co-solvents like 2,2,2-trifluoroethanol (B45653) (TFE) have been used to stabilize the α-helical monomeric form of melittin, though this may not be suitable for all experimental applications.[12]
Troubleshooting Guides
Issue 1: Poor Peak Shape and Reproducibility in HPLC Purification of Melittin
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Melittin Aggregation on Column | Melittin is known to aggregate and can stick to C18 HPLC columns.[13] To address this, try washing the column with a strong organic solvent like isopropanol (B130326) or using a high salt concentration or a basic solution (e.g., 0.1 M NaOH), being mindful of the column's pH stability.[13] |
| Inappropriate Mobile Phase | The mobile phase composition is critical for good separation. Ensure that 0.1% TFA or another ion-pairing agent is included in your mobile phase to improve peak shape.[5] For hydrophobic peptides like melittin, a C4 or C8 column might provide better results than a C18 column.[5] |
| Sample Dissolution Issues | If melittin is not fully dissolved before injection, it can lead to peak splitting or broadening. Dissolve the crude peptide in a minimal volume of 0.1% aqueous TFA. If solubility is still an issue, 6M guanidine (B92328) hydrochloride with 0.1% TFA can be used.[5] |
Issue 2: Incomplete TFA Removal and Low Peptide Recovery
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Inefficient TFA Displacement | During lyophilization with HCl, ensure the HCl concentration is sufficient (e.g., 10-100 mM) to displace the TFA.[6][7] Multiple lyophilization cycles are often necessary.[6][7] For ion-exchange, ensure the resin has adequate capacity and is properly equilibrated.[3] |
| Peptide Loss During Transfers | Minimize the number of times the sample is transferred between tubes. Use low-protein-binding labware to reduce non-specific binding.[14] |
| Precipitation During Ion-Exchange | The solubility of melittin can be pH-dependent. Optimize the pH and ionic strength of your buffers to prevent the peptide from precipitating on the column.[14] |
Detailed Experimental Protocols
Protocol 1: TFA/HCl Exchange via Lyophilization
This protocol is adapted from standard procedures for TFA removal.[6][7]
-
Dissolve the melittin-TFA salt in 100 mM hydrochloric acid (HCl).
-
Allow the solution to stand at room temperature for approximately 1 minute.
-
Freeze the solution rapidly using liquid nitrogen.
-
Lyophilize the frozen solution until all the solvent is removed to obtain the peptide hydrochloride salt.
-
For optimal TFA removal, this process may need to be repeated 2-3 times.[6][7]
Protocol 2: TFA/Acetate Exchange using Anion Exchange Resin
This protocol is based on established ion-exchange methods.[3][5]
-
Prepare a small column with a strong anion exchange resin. The amount of resin should provide a 10- to 50-fold excess of anion binding sites relative to the amount of peptide.
-
Activate and equilibrate the column by first washing with a 1M solution of sodium acetate.
-
Wash the column thoroughly with distilled water to remove any excess sodium acetate.
-
Dissolve the melittin-TFA salt in distilled water and apply it to the equilibrated column.
-
Elute the peptide from the column with distilled water, collecting the fractions that contain the peptide.
-
Combine the peptide-containing fractions and lyophilize to obtain the melittin-acetate salt.
Characterization of Melittin Post-TFA Removal
To ensure the integrity and purity of your melittin preparation after TFA removal, various analytical techniques can be employed.
| Analytical Technique | Purpose |
| Mass Spectrometry (ESI-MS, MALDI-TOF-MS) | To confirm the molecular weight of the melittin peptide and ensure no degradation has occurred.[11][12][15] |
| High-Performance Liquid Chromatography (HPLC) | To assess the purity of the melittin sample.[5][11] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Can be used to determine the three-dimensional structure of melittin and to quantify residual TFA.[3][11][12] |
Visualizing Experimental Workflows
References
- 1. genscript.com [genscript.com]
- 2. lifetein.com [lifetein.com]
- 3. cdn.toxicdocs.org [cdn.toxicdocs.org]
- 4. Trifluoroacetic acid as excipient destabilizes melittin causing the selective aggregation of melittin within the centrin-melittin-trifluoroacetic acid complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. lifetein.com [lifetein.com]
- 7. peptide.com [peptide.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. The effect of counterions on melittin aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analytical methods for honeybee venom characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. High Resolution NMR Structure and Backbone Dynamics of Recombinant Bee Venom Melittin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. mdpi.com [mdpi.com]
stability of melittin TFA in different experimental conditions
Welcome to the technical support center for melittin (B549807) trifluoroacetate (B77799) (TFA). This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on the stability, handling, and experimental use of melittin TFA.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A: Proper storage is crucial to maintain the integrity of this compound. Recommendations vary for the lyophilized powder and solutions.
-
Lyophilized Powder: Store at -20°C for long-term stability, where it can be viable for two years or more[1]. It can be shipped at ambient temperatures[2].
-
In Solvent: For stock solutions in organic solvents like DMSO, storage at -80°C for up to one year is recommended[2]. Aqueous solutions are less stable, and it is advised not to store them for more than one day[1].
Q2: What solvents should I use to dissolve this compound, and at what concentration?
A: this compound's solubility depends on the solvent.
-
Aqueous Buffers: It is soluble in water up to 25 mg/mL (8.78 mM)[2]. In PBS (pH 7.2), the solubility is lower, approximately 3 mg/mL[1].
-
Organic Solvents: this compound is soluble in DMSO and dimethylformamide at approximately 25 mg/mL[1].
-
Mixed Solvents: A 50% ethanol (B145695) solution has been shown to be an effective solvent where melittin stability is not significantly influenced by light, temperature, or pH[3].
Q3: Why is trifluoroacetic acid (TFA) present in my melittin sample, and how does it affect my experiments?
A: TFA is a counterion commonly used during the solid-phase synthesis and purification of peptides like melittin[4][5]. While essential for the synthesis process, residual TFA can act as an excipient that influences the peptide's behavior. It has been shown to destabilize melittin, leading to thermally induced aggregation, which can be a significant factor in high-resolution structure determination and other experimental assays[4][6][7]. The presence of TFA can inhibit interactions between melittin and other proteins, potentially causing experimental artifacts[4].
Q4: How does pH affect the stability, conformation, and aggregation of melittin?
A: pH is a critical factor governing melittin's structure and behavior.
-
Conformation: Melittin transitions from a largely random coil structure to a more organized alpha-helical conformation as the pH is raised from acidic to neutral or alkaline levels[8][9].
-
Aggregation: This conformational change is linked to its aggregation state. At lower pH, melittin exists primarily as a monomer. As the pH increases, it self-assembles into a tetramer[9]. This process is influenced by the deprotonation of amino groups[8]. At low pH, electrostatic repulsion from protonated groups can destabilize the tetramer[9][10].
-
Degradation: Increasing the pH of a PBS solution can accelerate the degradation of melittin[3].
Troubleshooting Guides
This section addresses specific issues that may arise during experimentation with this compound.
Issue 1: Precipitates or Cloudiness in this compound Solution
-
Possible Cause 1: Low Solubility in Buffer.
-
Solution: Melittin's solubility is lower in buffered solutions like PBS (~3 mg/mL) compared to water (~25 mg/mL)[1][2]. If you observe precipitates, you may have exceeded the solubility limit. Try preparing a more concentrated stock in DMSO or water and then diluting it into your aqueous buffer immediately before use. Ensure the final concentration of the organic solvent is minimal to avoid physiological effects[1].
-
-
Possible Cause 2: Aggregation.
-
Solution: Melittin is prone to aggregation, a process influenced by pH, temperature, ionic strength, and the presence of TFA[6][9][10]. Low ionic strength can lead to rapid degradation and potential aggregation[3]. Consider the following:
-
pH: Ensure your buffer pH is appropriate. Melittin's structure is highly pH-dependent[8].
-
Temperature: Melittin has a temperature of maximum stability (around 35-43°C) and can unfold and potentially aggregate at temperatures above or below this range[10]. Avoid repeated freeze-thaw cycles.
-
Ionic Strength: Increasing NaCl concentration (e.g., up to 0.5 M) can help stabilize the melittin tetramer[10].
-
-
Issue 2: Inconsistent or Unexpected Results in Cell-Based Assays
-
Possible Cause 1: TFA-Induced Artifacts.
-
Solution: The TFA counterion can destabilize melittin and interfere with its biological interactions[4]. If you suspect TFA is affecting your results, consider exchanging it for a different counterion like acetate (B1210297) or hydrochloride through methods such as ion-exchange chromatography or dialysis, though this may alter solubility and stability profiles.
-
-
Possible Cause 2: Peptide Degradation.
-
Solution: Aqueous solutions of melittin are not recommended for storage beyond one day[1]. Degradation can be accelerated by higher pH and enzymes present in biological samples (e.g., cell culture media with serum)[3]. Always prepare fresh solutions for your experiments from a properly stored lyophilized powder or a frozen stock in an organic solvent.
-
-
Possible Cause 3: Interaction with Signaling Pathways.
-
Solution: Melittin is known to suppress key signaling pathways, including PI3K/AKT/mTOR and MAPK, and can interfere with the activation of growth factor receptors like EGFR and HER2[11][12]. Be aware of these mechanisms when designing experiments and interpreting results, as they can lead to potent downstream effects on cell viability and behavior.
-
Data Presentation
Table 1: Summary of this compound Stability and Storage Conditions
| Form | Solvent/Condition | Temperature | Duration | Reference(s) |
| Lyophilized Powder | Dry Solid | -20°C | ≥ 2 years | [1] |
| In Solution | Organic (DMSO) | -80°C | Up to 1 year | [2] |
| In Solution | Aqueous Buffer | 4°C | Not > 1 day | [1] |
| In Bee Venom | Distilled Water | 4°C (dark) | Stable for 8 weeks | [13] |
| In Bee Venom | Dry Solid | Room Temp. | Stable for 6 months | [14][15] |
Table 2: Solubility of this compound in Various Solvents
| Solvent | pH | Solubility (approx.) | Reference(s) |
| H₂O | N/A | 25 mg/mL | [2] |
| PBS | 7.2 | 3 mg/mL | [1] |
| DMSO | N/A | 25 mg/mL | [1] |
| Dimethylformamide | N/A | 25 mg/mL | [1] |
| 50% Ethanol / H₂O | N/A | Good solubility | [3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Objective: To prepare a concentrated stock solution of this compound for subsequent dilution in experimental buffers.
-
Materials:
-
This compound (lyophilized powder)
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Sterile, nuclease-free microcentrifuge tubes
-
-
Procedure:
-
Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.
-
Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Aseptically add the required volume of DMSO to the vial to achieve the desired concentration (e.g., 25 mg/mL).
-
Gently vortex or pipette up and down to fully dissolve the peptide. Sonication can be used if dissolution is difficult[16].
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid multiple freeze-thaw cycles.
-
Store the aliquots at -80°C for up to one year[2].
-
Protocol 2: Quantification of Melittin by Reverse-Phase HPLC (RP-HPLC)
-
Objective: To determine the concentration and purity of melittin in a sample. This protocol is adapted from published methods[14][15].
-
Instrumentation & Materials:
-
HPLC system with a PDA detector
-
C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Solvent A: 0.1% TFA in HPLC-grade water
-
Solvent B: 0.1% TFA in an 80:20 solution of acetonitrile:water
-
Melittin standard of known concentration
-
-
Procedure:
-
Set the column temperature to 25°C.
-
Set the PDA detector to monitor a wavelength range of 190-380 nm, with detection at 220 nm[14].
-
Equilibrate the column with the initial mobile phase conditions (e.g., 95% Solvent A, 5% Solvent B).
-
Inject 20-40 µL of the sample.
-
Run a linear gradient elution as follows:
-
0-40 min: 5% to 80% Solvent B
-
40-50 min: Return to 5% Solvent B
-
-
Set the flow rate to 1.0 - 1.5 mL/min[14].
-
Identify the melittin peak by comparing its retention time to that of the pure standard.
-
Quantify the amount of melittin by integrating the peak area and comparing it to a standard curve generated from serial dilutions of the melittin standard.
-
Visualizations
Caption: Troubleshooting workflow for melittin aggregation issues.
Caption: Melittin's inhibitory effects on key cancer signaling pathways.
Caption: Experimental workflow for assessing this compound stability.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Melittin | Phospholipase | TargetMol [targetmol.com]
- 3. [Research on stability of melittin in different solvent systems] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Trifluoroacetic acid as excipient destabilizes melittin causing the selective aggregation of melittin within the centrin-melittin-trifluoroacetic acid complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Trifluoroacetic acid as excipient destabilizes melittin causing the selective aggregation of melittin within the centrin-melittin-trifluoroacetic acid complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. Conformation and aggregation of melittin: dependence on pH and concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Thermodynamics of melittin tetramerization determined by circular dichroism and implications for protein folding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Thermodynamics of melittin tetramerization determined by circular dichroism and implications for protein folding - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Honeybee venom and melittin suppress growth factor receptor activation in HER2-enriched and triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Preformulation Studies of Bee Venom for the Preparation of Bee Venom-Loaded PLGA Particles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. cabidigitallibrary.org [cabidigitallibrary.org]
- 16. medchemexpress.com [medchemexpress.com]
Validation & Comparative
Validating the Lytic Activity of Melittin TFA on Erythrocytes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the lytic activity of Melittin (B549807) Trifluoroacetate (B77799) (TFA) on erythrocytes, supported by experimental data and detailed protocols. Melittin, the principal toxic component of bee venom, is a potent, 26-amino acid amphipathic peptide known for its strong membrane-disrupting capabilities.[1][2][3] Its trifluoroacetate salt is a common form available for research, resulting from purification processes like reverse-phase high-performance liquid chromatography (RP-HPLC). This document serves as a resource for validating its well-documented hemolytic properties.
Mechanism of Action: How Melittin Lyses Erythrocytes
Melittin's lytic effect on red blood cells (erythrocytes) is a rapid, multi-step process primarily driven by its interaction with the cell membrane's phospholipid bilayer.[1][2] The process can be summarized as colloid-osmotic hemolysis.[4][5]
-
Binding: Monomeric melittin rapidly binds to the outer surface of the erythrocyte membrane.[4][6]
-
Insertion & Pore Formation: The amphipathic peptide inserts itself into the lipid bilayer, disrupting the packing of phospholipids.[1][2] This leads to the formation of transient pores or channels in the membrane.[7]
-
Ion Influx: These pores allow for the uncontrolled passage of ions (like Na+) and small molecules into the cell, following their concentration gradients.[4]
-
Osmotic Imbalance: The rapid influx of ions and water leads to an osmotic imbalance, causing the cell to swell.[4][8]
-
Lysis: The erythrocyte eventually ruptures, releasing its hemoglobin content. This entire process, from initial binding to lysis, can occur within seconds to minutes.[4][6]
Caption: Mechanism of melittin-induced colloid-osmotic hemolysis.
Quantitative Comparison of Hemolytic Activity
The hemolytic potency of a compound is often quantified by its HC50 or HD50 value—the concentration required to cause 50% lysis of red blood cells. The data below, compiled from various studies, demonstrates the potent activity of melittin. While the specific salt form (TFA, HCl, etc.) is not always reported in literature, these values represent the activity of the melittin peptide itself.
| Compound/Peptide | HC50 / HD50 (µg/mL) | Organism (Erythrocytes) | Notes |
| Melittin | 0.44[9] | Human | High hemolytic activity observed.[9] |
| Melittin | 3.03 ± 0.02[10] | Not Specified | Potent lytic activity confirmed.[10] |
| MELFL (Modified Melittin) | 40.30 ± 0.04[10] | Not Specified | Tryptophan substitution significantly reduces hemolytic activity.[10] |
| Apamin | Non-hemolytic[11] | Human | A fellow bee venom peptide that does not perturb the membrane.[11] |
| Tertiapin | Non-hemolytic[11] | Human | Another non-hemolytic peptide component of bee venom.[11] |
Note: HC50 (50% Hemolytic Concentration) and HD50 (50% Hemolytic Dose) are used interchangeably in the literature to denote the same endpoint.
The data clearly positions melittin as a highly hemolytic agent compared to modified versions or other peptides from the same source. This intrinsic activity is a critical parameter in studies where melittin is used as a cytotoxic or membrane-disrupting agent.
Standard Experimental Protocol: Hemolysis Assay
This protocol outlines a standard method for quantifying the hemolytic activity of melittin TFA.
1. Materials and Reagents:
-
This compound
-
Fresh whole blood (e.g., human, rabbit) with anticoagulant (e.g., heparin, EDTA)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Triton X-100 (or other suitable detergent)
-
Distilled water (dH₂O)
-
96-well microtiter plates
-
Microcentrifuge and tubes
-
Spectrophotometer (plate reader) capable of measuring absorbance at 540 nm[9]
2. Preparation of Erythrocyte Suspension:
-
Centrifuge fresh whole blood at a low speed (e.g., 500 x g) for 5 minutes to pellet the red blood cells (RBCs).[9]
-
Carefully aspirate and discard the supernatant, which contains plasma and the buffy coat (white blood cells and platelets).
-
Resuspend the RBC pellet in 5-10 volumes of cold PBS.
-
Repeat the centrifugation and washing steps three times to ensure all plasma components are removed.
-
After the final wash, resuspend the RBC pellet in PBS to create a working suspension (e.g., 2% v/v).[9]
3. Assay Procedure:
-
Prepare serial dilutions of this compound in PBS to achieve a range of final concentrations to be tested (e.g., 0.05 to 20 µg/mL).[9]
-
Prepare controls:
-
In a 96-well plate, add equal volumes of the RBC suspension and the melittin dilutions or controls. For example, add 50 µL of 2% RBC suspension to 50 µL of each melittin dilution.
-
After incubation, centrifuge the plate (e.g., 800 x g for 10 minutes) to pellet intact RBCs and cell debris.
-
Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new, flat-bottomed 96-well plate.
-
Measure the absorbance of the supernatant at 540 nm, which corresponds to the amount of released hemoglobin.[9]
4. Data Analysis:
-
Calculate the percentage of hemolysis for each melittin concentration using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100
-
Plot the % Hemolysis against the melittin concentration and determine the HC50 value from the resulting dose-response curve.
Caption: Standard workflow for a quantitative hemolysis assay.
References
- 1. Applications and evolution of melittin, the quintessential membrane active peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Effect of Bee Venom Peptides Melittin, Tertiapin, and Apamin on the Human Erythrocytes Ghosts: A Preliminary Study [mdpi.com]
- 3. Melittin, a major peptide component of bee venom, and its conjugates in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Melittin lysis of red cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Action mechanism of amphipathic peptides gramicidin S and melittin on erythrocyte membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kinetics and mechanism of hemolysis induced by melittin and by a synthetic melittin analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 7. uniprot.org [uniprot.org]
- 8. [Change in erythrocyte volume and spectrum of membrane proteins induced by melittin, phospholipase A2 and bee venom] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro and in vivo toxicity and antibacterial efficacy of melittin against clinical extensively drug-resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The Effect of Bee Venom Peptides Melittin, Tertiapin, and Apamin on the Human Erythrocytes Ghosts: A Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]
Melittin TFA vs. Other Antimicrobial Peptides: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
The rise of antibiotic-resistant pathogens has propelled the search for alternative antimicrobial agents, with antimicrobial peptides (AMPs) emerging as a promising frontier. Among these, melittin (B549807), the principal component of bee venom, has garnered significant attention for its potent, broad-spectrum antimicrobial activity. This guide provides an objective comparison of the efficacy of melittin trifluoroacetate (B77799) (TFA) against other prominent AMPs, supported by experimental data, detailed protocols, and visualizations of key biological pathways.
Quantitative Efficacy Comparison
The antimicrobial efficacy of peptides is primarily evaluated by their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, while MBC is the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum.[1][2][3] Lower MIC and MBC values indicate higher potency.
The following tables summarize the reported MIC and MBC values for melittin against various pathogens, alongside data for other representative AMPs. It is important to note that variations in experimental conditions (e.g., bacterial strain, growth medium, and assay methodology) can influence these values.
Table 1: Minimum Inhibitory Concentration (MIC) of Melittin and Other AMPs against various bacterial strains.
| Peptide | Target Organism | MIC (µg/mL) | Reference |
| Melittin | Staphylococcus aureus | 0.625 - 6.4 | [4][5] |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 0.625 - 6.4 | [4][5] | |
| Escherichia coli | 0.125 - 6.4 | [5][6] | |
| Pseudomonas aeruginosa | 0.98 - 10 | [4][6] | |
| Klebsiella pneumoniae | 100 | [6] | |
| Acinetobacter baumannii | 7.812 - 30 | [6] | |
| Apamin | Acinetobacter baumannii | 7.812 | [6] |
| Escherichia coli | >50 | [6] | |
| Cecropin (B1577577) A | Acinetobacter baumannii | 0.50 - 32 | [7] |
| CA(1-7)M(2-9)NH2 (Cecropin A-Melittin Hybrid) | Acinetobacter baumannii | 0.25 - 16 | [7] |
Table 2: Minimum Bactericidal Concentration (MBC) of Melittin and Other AMPs against various bacterial strains.
| Peptide | Target Organism | MBC (µg/mL) | Reference |
| Melittin | Staphylococcus aureus | 1.25 - 6.4 | [4][5] |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 1.25 - 6.4 | [4][5] | |
| Escherichia coli | 6.4 | [5] | |
| Pseudomonas aeruginosa | 1.25 - 10 | [4] | |
| Klebsiella pneumoniae | 300 | [6] | |
| Acinetobacter baumannii | 30 | [6] | |
| Apamin | Acinetobacter baumannii | 7.812 | [6] |
Cytotoxicity and Hemolytic Activity
A critical aspect of AMP development is its selectivity for microbial cells over host cells. Cytotoxicity is often assessed using cell viability assays like the MTT or XTT assay, while hemolytic activity is determined by measuring the lysis of red blood cells. The concentration that causes 50% cell death is the IC50, and the concentration causing 50% hemolysis is the HC50.
Table 3: Cytotoxicity and Hemolytic Activity of Melittin.
| Assay | Cell Line / Blood Source | Value (µg/mL) | Reference |
| IC50 | Human Fibroblast Cells | 6.45 | [3] |
| HC50 | Human Red Blood Cells | 0.44 | [3] |
Experimental Protocols
Accurate and reproducible data are paramount in comparative studies. The following are detailed methodologies for the key experiments cited in this guide.
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is a standard method for determining the MIC of antimicrobial agents.[8][9][10]
Materials:
-
Sterile 96-well polypropylene (B1209903) microtiter plates
-
Mueller-Hinton Broth (MHB)
-
Bacterial culture in mid-logarithmic growth phase
-
Antimicrobial peptide stock solution
-
Sterile diluent (e.g., 0.01% acetic acid with 0.2% BSA)
-
Incubator
Procedure:
-
Prepare serial twofold dilutions of the AMP in the sterile diluent in a separate plate or tubes.
-
Inoculate a fresh bacterial culture and grow to the mid-logarithmic phase.
-
Dilute the bacterial culture in MHB to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Add 100 µL of the diluted bacterial suspension to each well of the 96-well plate.
-
Add a specific volume (e.g., 10 µL) of each AMP dilution to the corresponding wells.
-
Include a positive control (bacteria without AMP) and a negative control (MHB without bacteria).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the AMP that shows no visible turbidity.
Minimum Bactericidal Concentration (MBC) Assay
The MBC is determined following the MIC assay to assess the killing activity of the AMP.[1][2][11]
Procedure:
-
Following the MIC determination, take a 10-100 µL aliquot from each well that showed no visible growth.
-
Spread the aliquot onto a suitable agar (B569324) plate (e.g., Mueller-Hinton Agar).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MBC is the lowest concentration of the AMP that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum.
Hemolysis Assay
This assay measures the ability of an AMP to lyse red blood cells, a key indicator of its toxicity to host cells.[12][13][14]
Materials:
-
Freshly drawn red blood cells (RBCs) from a suitable donor (e.g., human, horse)
-
Phosphate-buffered saline (PBS)
-
Triton X-100 (positive control for 100% hemolysis)
-
AMP stock solution
-
Microcentrifuge tubes or 96-well plates
-
Spectrophotometer
Procedure:
-
Wash the RBCs several times with PBS by centrifugation and resuspension to remove plasma components.
-
Prepare a 2-8% (v/v) suspension of the washed RBCs in PBS.
-
Prepare serial dilutions of the AMP in PBS.
-
In a microcentrifuge tube or 96-well plate, mix the AMP dilutions with the RBC suspension.
-
Include a negative control (RBCs in PBS only) and a positive control (RBCs with Triton X-100).
-
Incubate the mixture for a specified time (e.g., 1 hour) at 37°C.
-
Centrifuge the samples to pellet the intact RBCs.
-
Transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at a specific wavelength (e.g., 414 or 540 nm).
-
Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100
Cytotoxicity Assay (MTT/XTT)
The MTT and XTT assays are colorimetric assays that measure the metabolic activity of cells, which is an indicator of cell viability.[15][16][17]
Materials:
-
Mammalian cell line cultured in appropriate medium
-
96-well tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent
-
Solubilization solution (for MTT assay)
-
Spectrophotometer
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Expose the cells to various concentrations of the AMP for a specified period (e.g., 24 hours).
-
After incubation, add the MTT or XTT reagent to each well.
-
Incubate for a further 2-4 hours to allow for the conversion of the tetrazolium salt into a colored formazan (B1609692) product by metabolically active cells.
-
If using the MTT assay, add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT).
-
Cell viability is expressed as a percentage of the untreated control cells.
Signaling Pathways and Mechanisms of Action
The primary mechanism of action for many AMPs, including melittin, involves the disruption of the bacterial cell membrane. However, their effects can be more complex, involving interactions with intracellular targets and modulation of host immune responses.
General Mechanism of Cationic AMPs
The diagram below illustrates the general mechanism by which cationic antimicrobial peptides interact with and disrupt bacterial membranes.
Caption: General mechanism of action for cationic antimicrobial peptides.
Experimental Workflow for Efficacy Testing
The following diagram outlines a typical workflow for evaluating the efficacy of a novel antimicrobial peptide.
Caption: Experimental workflow for antimicrobial peptide efficacy testing.
References
- 1. microbe-investigations.com [microbe-investigations.com]
- 2. bmglabtech.com [bmglabtech.com]
- 3. Single-Cell Analysis of the Antimicrobial and Bactericidal Activities of the Antimicrobial Peptide Magainin 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Antibiofilm effect of melittin alone and in combination with conventional antibiotics toward strong biofilm of MDR-MRSA and -Pseudomonas aeruginosa [frontiersin.org]
- 5. Synthesis and Evaluation of Melittin-Modified Peptides for Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. vetdergikafkas.org [vetdergikafkas.org]
- 7. Comparative activities of cecropin A, melittin, and cecropin A-melittin peptide CA(1-7)M(2-9)NH2 against multidrug-resistant nosocomial isolates of Acinetobacter baumannii. [iris.univpm.it]
- 8. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 9. Minimal Inhibitory Concentration (MIC) [protocols.io]
- 10. protocols.io [protocols.io]
- 11. Melittin Inhibition and Eradication Activity for Resistant Polymicrobial Biofilm Isolated from a Dairy Industry after Disinfection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Hemolytic Activity of Antimicrobial Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Traditional and Computational Screening of Non-Toxic Peptides and Approaches to Improving Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 16. researchgate.net [researchgate.net]
- 17. home.sandiego.edu [home.sandiego.edu]
Melittin TFA vs. Crude Bee Venom: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the functional differences between purified melittin (B549807) trifluoroacetate (B77799) (TFA) and crude bee venom is critical for experimental design and interpretation. This guide provides a comprehensive comparison of their performance in key functional assays, supported by experimental data and detailed protocols. While melittin is the principal bioactive component of bee venom, the presence of other enzymes and peptides in the crude extract can lead to synergistic, antagonistic, or distinct biological effects.
Data Summary: Performance in Functional Assays
The following tables summarize quantitative data from various studies, offering a side-by-side comparison of melittin and crude bee venom in antimicrobial, cytotoxic, and hemolytic assays.
Antimicrobial Activity
Crude bee venom often exhibits comparable or sometimes higher antimicrobial activity than purified melittin, suggesting a synergistic effect of its various components. The efficacy of both is generally more pronounced against Gram-positive bacteria.
| Microorganism | Melittin (MIC µg/mL) | Crude Bee Venom (MIC µg/mL) | Melittin (MBC µg/mL) | Crude Bee Venom (MBC µg/mL) |
| Staphylococcus aureus | 0.78 | 0.78 | - | - |
| MRSA (USA300) | - | 0.78 | - | - |
| Streptococcus pneumoniae | - | 3.12 | - | - |
| Escherichia coli | 4 (µM) | - | - | - |
| Pseudomonas aeruginosa | 2 (µM) | - | - | - |
| Klebsiella pneumoniae | 4 (µM) | - | - | - |
MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration. Data is compiled from multiple sources and different bee species, which can influence venom composition and activity.[1][2][3]
Cytotoxicity
Both melittin and crude bee venom demonstrate potent cytotoxic effects against various cancer cell lines. However, IC50 values can vary significantly depending on the cell line and the specific composition of the bee venom. Notably, melittin often shows greater cytotoxicity than crude bee venom, though the latter can also be highly effective.[4]
| Cell Line | Melittin (IC50 µg/mL) | Crude Bee Venom (IC50 µg/mL) |
| K562 (Leukemia) | 1.84 ± 0.75 | 3.7 ± 0.37 |
| HeLa (Cervical Cancer) | 1.8 (12h) | - |
| A549 (Lung Carcinoma) | - | 3.125 |
| MDA-MB-231 (Breast Cancer) | - | 6.25 |
| LN18 (Glioblastoma) | - | >3.5 |
| LN229 (Glioblastoma) | - | >3.5 |
IC50: Half-maximal inhibitory concentration. Values are for a 24-hour exposure unless otherwise noted.[4][5][6]
Hemolytic Activity
A significant drawback of both melittin and crude bee venom is their hemolytic activity, which is a measure of their ability to lyse red blood cells. Melittin is a potent hemolytic agent.[7] The presence of phospholipase A2 in crude bee venom can contribute to this effect.
| Substance | HD50 (µg/mL) | Notes |
| Melittin | 0.5 | In FBS-free solution. |
| Melittin | 16.28 ± 0.17 | Against a 2% suspension of human red blood cells. |
HD50: The concentration required to cause 50% hemolysis.[5][7]
Experimental Protocols
Detailed methodologies for key functional assays are provided below. These protocols are synthesized from various research articles and represent standard procedures.
Hemolysis Assay
This assay quantifies the ability of a substance to damage red blood cell membranes.
-
Preparation of Erythrocytes : Obtain fresh human red blood cells (RBCs) and wash them three times with phosphate-buffered saline (PBS) by centrifugation (e.g., at 1000 x g for 10 minutes).
-
Incubation : Prepare a 2% suspension of the washed RBCs in PBS.
-
Treatment : Add various concentrations of melittin TFA or crude bee venom to the RBC suspension.
-
Controls : Use PBS as a negative control (0% hemolysis) and a solution of 1% Triton X-100 as a positive control (100% hemolysis).
-
Incubation : Incubate the samples at 37°C for 1 hour.
-
Centrifugation : Centrifuge the samples to pellet intact RBCs.
-
Measurement : Transfer the supernatant to a 96-well plate and measure the absorbance of the released hemoglobin at 540 nm using a microplate reader.
-
Calculation : Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess cell viability.
-
Cell Seeding : Seed cells (e.g., HeLa, A549) in a 96-well plate at a density of approximately 4 x 10^4 cells/well and incubate for 12-24 hours to allow for cell attachment.[5]
-
Treatment : Replace the medium with fresh medium containing various concentrations of this compound or crude bee venom.
-
Incubation : Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition : Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization : Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to dissolve the formazan crystals.
-
Measurement : Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis : Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value is calculated.
Anti-inflammatory Assay (Nitric Oxide Assay)
This assay measures the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
-
Cell Culture : Culture macrophage cells (e.g., RAW 264.7) in a 96-well plate.
-
Treatment : Pre-treat the cells with various concentrations of this compound or crude bee venom for 1-2 hours.
-
Stimulation : Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production and incubate for 24 hours.
-
Griess Reagent : Collect the cell culture supernatant and mix it with an equal volume of Griess reagent.
-
Incubation : Incubate at room temperature for 10-15 minutes.
-
Measurement : Measure the absorbance at 540 nm.
-
Quantification : Determine the nitrite (B80452) concentration from a standard curve prepared with sodium nitrite. The inhibition of NO production is calculated relative to LPS-stimulated cells without any treatment.[8]
Antimicrobial Assay (MIC and MBC Determination)
This assay determines the minimum concentration of a substance required to inhibit or kill microbial growth.
-
Microorganism Preparation : Prepare an inoculum of the target microorganism (e.g., S. aureus) to a standardized concentration (e.g., 0.5 McFarland standard).
-
Serial Dilution : Perform a two-fold serial dilution of this compound or crude bee venom in a 96-well microtiter plate with an appropriate broth medium.
-
Inoculation : Add the prepared microbial inoculum to each well.
-
Controls : Include a positive control (microorganism in broth without test substance) and a negative control (broth only).
-
Incubation : Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination : The MIC is the lowest concentration of the test substance that shows no visible growth.
-
MBC Determination : To determine the MBC, take an aliquot from the wells with no visible growth and plate it on an appropriate agar (B569324) medium. After incubation, the MBC is the lowest concentration that results in no colony formation.[2][3]
Signaling Pathways and Experimental Workflows
The biological effects of melittin and crude bee venom are mediated through the modulation of various cellular signaling pathways.
Signaling Pathways Modulated by Melittin
Melittin has been shown to influence several key signaling pathways involved in inflammation, cell proliferation, and apoptosis.[9]
Caption: Key signaling pathways modulated by melittin.
General Experimental Workflow for Functional Assays
The following diagram illustrates a typical workflow for comparing the bioactivity of this compound and crude bee venom.
Caption: Workflow for comparing functional assays.
Conclusion
The choice between this compound and crude bee venom depends on the specific research question. Purified this compound offers the advantage of a well-defined, single molecular entity, which is essential for mechanistic studies and drug development. However, crude bee venom may exhibit a broader or more potent biological effect in certain contexts due to the synergistic action of its components. Researchers should be aware of the inherent variability in the composition of crude bee venom, which can be influenced by the bee species, geography, and season.[4] The significant hemolytic and cytotoxic activities of both substances necessitate careful dose-response studies and consideration of targeted delivery systems for therapeutic applications.
References
- 1. Comparative Study of Antimicrobial Properties of Bee Venom Extracts and Melittins of Honey Bees - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Melittin, a honeybee venom-derived antimicrobial peptide, may target methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Melittin as Triple-Action Agent: Broad-Spectrum Antibacterial, Anti-Biofilm, and Potential Anti-Quorum Sensing Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mellitin peptide quantification in seasonally collected crude bee venom and its anticancer effects on myelogenous K562 human leukaemia cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Apoptotic Effect of Melittin Purified from Iranian Honey Bee Venom on Human Cervical Cancer HeLa Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Influence of Bee Venom Melittin on the Functioning of the Immune System and the Contractile Activity of the Insect Heart—A Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | The current landscape of the antimicrobial peptide melittin and its therapeutic potential [frontiersin.org]
- 8. Bee venom and melittin reduce proinflammatory mediators in lipopolysaccharide-stimulated BV2 microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anti-Inflammatory Applications of Melittin, a Major Component of Bee Venom: Detailed Mechanism of Action and Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
The Unseen Influence: A Comparative Guide to Trifluoroacetic Acid's Impact on Melittin's Secondary Structure
For researchers, scientists, and drug development professionals, understanding the subtle factors that influence a peptide's secondary structure is paramount. This guide provides a comparative analysis of the secondary structure of melittin (B549807), a widely studied amphipathic peptide from bee venom, with a focus on the often-overlooked effects of trifluoroacetic acid (TFA), a common counter-ion remaining from solid-phase peptide synthesis. While melittin's helical conformation is crucial for its biological activity, residual TFA can introduce structural artifacts, altering its aggregation properties and potentially confounding experimental results.
Trifluoroacetic acid is frequently used during the cleavage and purification steps of synthetic peptides and, as a result, is often present as a counter-ion in the final peptide product.[1][2][3][4] This guide synthesizes experimental data to compare the secondary structure of melittin in the presence of TFA to alternative salt forms, providing researchers with the necessary context to ensure the accuracy and reproducibility of their work.
The Impact of TFA on Peptide Secondary Structure: A Data-Driven Comparison
One study on pediocin PA-1, a bacteriocin, revealed a more pronounced minimum at 218 nm in its CD spectrum when TFA was present, compared to when it was replaced with hydrochloric acid (HCl), indicating a greater helical content induced by the TFA counter-ion.[5] Furthermore, research on the antimicrobial peptide LL-37 has shown that the trifluoroacetate (B77799) anion has a greater ability to promote helix formation than chloride.[2]
Although a CD-based comparison is not available for melittin, a study using Fourier-transform infrared (FTIR) spectroscopy demonstrated that TFA as an excipient destabilizes melittin.[6][7][8][9] This study observed that TFA's presence led to the thermally induced aggregation of melittin within a protein-peptide complex.[6][7][8][9] It was noted that TFA primarily interacts with the arginine and lysine (B10760008) residues of melittin, which are located in the C-terminal region of the peptide.[6]
The following table summarizes the observed effects of TFA on the secondary structure of peptides from the literature, providing a basis for understanding its potential impact on melittin.
| Peptide | Analytical Method | Observation with TFA Counter-ion | Alternative Counter-ion | Key Finding |
| Pediocin PA-1 | Circular Dichroism (CD) | More pronounced minimum at 218 nm | Hydrochloric Acid (HCl) | TFA enhances the helical structure compared to HCl.[5] |
| Melittin | Fourier-Transform Infrared (FTIR) Spectroscopy | Destabilization and thermally induced aggregation within a complex. Interacts with Arg and Lys residues. | Not specified | TFA is not an inert counter-ion and affects melittin's stability and aggregation.[6][7][8][9] |
| LL-37 | Not specified | Greater ability to promote helix formation | Chloride (Cl-) | TFA has a stronger helix-inducing effect than chloride for this peptide.[2] |
Experimental Protocols
To aid researchers in obtaining peptides with desired counter-ions and analyzing their secondary structure, detailed experimental protocols are provided below.
Protocol for Trifluoroacetate (TFA) to Hydrochloride (HCl) Counter-ion Exchange
This protocol is adapted from established methods for removing TFA from synthetic peptides.[3][10]
-
Dissolution: Dissolve the TFA salt of the peptide in distilled water to a concentration of 1 mg/mL.
-
Acidification: Add a solution of 100 mM HCl to the peptide solution to achieve a final HCl concentration of 2-10 mM.
-
Incubation: Let the solution stand at room temperature for a minimum of one minute.
-
Freezing: Flash-freeze the solution using liquid nitrogen or a dry ice/acetone bath.
-
Lyophilization: Lyophilize the frozen sample overnight until all the solvent is removed.
-
Repetition: To ensure complete exchange, repeat steps 1-5 at least two more times.
-
Final Preparation: After the final lyophilization, dissolve the peptide hydrochloride salt in the desired buffer for subsequent experiments.
Protocol for Circular Dichroism (CD) Spectroscopy of Melittin
This protocol is a general guideline based on common practices for peptide secondary structure analysis.[11]
-
Sample Preparation: Dissolve the lyophilized melittin (as either the TFA or HCl salt) in the desired solvent. A common solvent to induce helical structure is a 50% (v/v) solution of 2,2,2-trifluoroethanol (B45653) (TFE) in water or a phosphate (B84403) buffer.[11] Peptide concentrations typically range from 0.1 to 0.5 mg/mL.
-
Cuvette Preparation: Use a quartz cuvette with a 1 mm path length.
-
Spectrometer Setup:
-
Set the spectrometer to scan from 190 to 250 nm.
-
Use a bandwidth of 1 nm, a step size of 1 nm, and an integration time of 1 second.
-
-
Data Acquisition:
-
Record a baseline spectrum with the solvent alone.
-
Record the spectrum of the peptide solution.
-
Subtract the baseline spectrum from the peptide spectrum to obtain the final CD spectrum.
-
-
Data Analysis: The α-helical content can be estimated from the mean residue ellipticity at 222 nm.
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for TFA-HCl exchange and the subsequent CD analysis of melittin.
Figure 1. Workflow for the exchange of TFA counter-ions with HCl for synthetic peptides.
Figure 2. Experimental workflow for the secondary structure analysis of melittin using CD spectroscopy.
References
- 1. genscript.com [genscript.com]
- 2. Counter-ion effect on antistaphylococcal activity and cytotoxicity of selected antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lifetein.com [lifetein.com]
- 4. TFA removal service - SB-PEPTIDE - Peptide synthesis [sb-peptide.com]
- 5. Replacement of Trifluoroacetic Acid with HCl in the Hydrophobic Purification Steps of Pediocin PA-1: a Structural Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Trifluoroacetic acid as excipient destabilizes melittin causing the selective aggregation of melittin within the centrin-melittin-trifluoroacetic acid complex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. pubs.aip.org [pubs.aip.org]
- 9. [PDF] Trifluoroacetic acid as excipient destabilizes melittin causing the selective aggregation of melittin within the centrin-melittin-trifluoroacetic acid complexa) | Semantic Scholar [semanticscholar.org]
- 10. lifetein.com [lifetein.com]
- 11. Melittin Tryptophan Substitution with a Fluorescent Amino Acid Reveals the Structural Basis of Selective Antitumor Effect and Subcellular Localization in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
Confirming Melittin's Identity: A Comparative Guide to Mass Spectrometry and Alternative Methods
For researchers, scientists, and drug development professionals, rigorous analytical techniques are paramount for the definitive identification and characterization of bioactive peptides like melittin (B549807). This guide provides a comprehensive comparison of mass spectrometry-based methods against alternative analytical approaches for confirming the identity of melittin, often supplied as a trifluoroacetate (B77799) (TFA) salt after purification.
Melittin, the principal pain-producing peptide in honeybee venom, is a 26-amino acid polypeptide with a molecular weight of 2846.46 Da.[1] Its potent biological activities, including antimicrobial, antiviral, and anticancer properties, have made it a subject of intense research and a candidate for therapeutic development.[2] Given its potential applications, unambiguous confirmation of its identity and purity is a critical quality control step. This guide details and compares the primary analytical techniques employed for this purpose.
Mass Spectrometry: The Gold Standard for Melittin Identification
Mass spectrometry (MS) has emerged as the key tool for the analysis of honeybee venom and its components, offering unparalleled specificity and sensitivity.[3][4] Both Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are powerful techniques for determining the molecular weight of melittin with high accuracy, providing primary confirmation of its identity. When coupled with liquid chromatography (LC-MS) or tandem mass spectrometry (MS/MS), these methods can also provide sequence information and facilitate quantification.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of high-performance liquid chromatography (HPLC) with the mass analysis capabilities of MS.[5] This technique is widely used for both qualitative and quantitative analysis of melittin.[6][7]
Key Advantages of LC-MS:
-
High Specificity and Sensitivity: LC-MS can accurately identify and quantify melittin even in complex mixtures like crude bee venom or cosmetic formulations.[8][9]
-
Structural Information: Tandem MS (MS/MS) experiments can be performed to fragment the melittin molecule, yielding sequence-specific ions that confirm its amino acid composition and order.[1]
-
Quantitative Accuracy: LC-MS methods demonstrate excellent linearity, precision, and accuracy for the quantification of melittin.[6][7]
A typical LC-MS workflow for melittin analysis is depicted below:
References
- 1. Quantitative Measurement of Melittin in Asian Honeybee Venom Using a New Method Including UPLC-QqTOF-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Analytical methods for honeybee venom characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of honeybee venom by MALDI-TOF and nanoESI-QqTOF mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quantitative Measurement of Melittin in Asian Honeybee Venom Using a New Method Including UPLC-QqTOF-MS [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. An LCMS method for the assay of melittin in cosmetic formulations containing bee venom - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
A Comparative Guide to HPLC Analysis for Determining the Purity of Melittin TFA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for determining the purity of melittin (B549807) trifluoroacetate (B77799) (TFA). It also explores viable alternative analytical techniques, offering supporting data and detailed experimental protocols to aid in method selection and development.
Introduction
Melittin, the principal peptide component of bee venom, is a subject of extensive research for its potential therapeutic applications. As with any biopharmaceutical candidate, accurate determination of purity is a critical aspect of quality control. Melittin is often synthesized and purified as a trifluoroacetate salt. Therefore, robust analytical methods are required to quantify its purity and identify any related impurities. Reversed-phase HPLC (RP-HPLC) is the most common technique for this purpose, with trifluoroacetic acid playing a crucial role as an ion-pairing agent to ensure sharp, symmetrical peaks.[1] This guide compares different RP-HPLC approaches and presents alternative methods such as Capillary Electrophoresis (CE), Liquid Chromatography-Mass Spectrometry (LC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR).
High-Performance Liquid Chromatography (HPLC) for Melittin Purity Analysis
RP-HPLC is a cornerstone technique for peptide purity analysis due to its high resolution, reproducibility, and robustness. The choice of stationary phase (column) and mobile phase modifiers are key parameters that influence the separation.
Comparison of HPLC Columns: C18 vs. C4
The most common stationary phases for peptide analysis are silica-based particles chemically bonded with alkyl chains, typically C18 or C4.
-
C18 (Octadecylsilane): These columns have long alkyl chains, making them highly hydrophobic. They offer strong retention for a wide range of peptides and are often the first choice for peptide mapping and purity analysis.[2]
-
C4 (Butylsilane): With shorter alkyl chains, C4 columns are less hydrophobic than C18. They are particularly well-suited for the analysis of large, hydrophobic proteins and peptides that may be too strongly retained on a C18 column, leading to poor peak shape or irreversible binding.[3]
For a peptide of melittin's size (26 amino acids), both C18 and C4 columns can be effective. A C18 column will generally provide greater retention and potentially higher resolution of closely related impurities. However, the amphipathic nature of melittin could lead to strong interactions, making a C4 column a viable alternative to achieve faster elution and improved peak symmetry.
| Parameter | C18 Column | C4 Column | Rationale |
| Stationary Phase | Octadecylsilane | Butylsilane | C18 is more hydrophobic due to longer alkyl chains. |
| Retention of Melittin | Higher | Lower | Melittin is more strongly retained on the more hydrophobic C18 phase. |
| Resolution of Impurities | Potentially Higher | Potentially Lower | Increased interaction with the stationary phase on C18 can lead to better separation of closely related species. |
| Analysis Time | Longer | Shorter | Stronger retention on C18 necessitates longer gradient times for elution. |
| Suitability | General peptide purity, high-resolution separation of small to medium-sized peptides. | Large or very hydrophobic peptides, faster analysis times. | The choice depends on the specific impurities and the desired chromatographic profile. |
The Role of Mobile Phase Additives: TFA vs. Formic Acid
Trifluoroacetic acid (TFA) is a widely used mobile phase additive in peptide RP-HPLC for UV detection. It acts as an ion-pairing agent, neutralizing the positive charges on the peptide's basic residues and forming a hydrophobic ion pair that interacts favorably with the C18 or C4 stationary phase. This minimizes secondary interactions with the silica (B1680970) backbone, resulting in sharper peaks and improved resolution.
However, TFA is a strong ion suppressor in mass spectrometry, making it unsuitable for LC-MS applications.[4] Formic acid is the preferred additive for LC-MS as it provides good ionization efficiency with only a moderate impact on chromatographic performance compared to TFA. For purity analysis by HPLC-UV, 0.1% TFA is generally the standard.
| Additive | Concentration | Advantages for HPLC-UV | Disadvantages |
| Trifluoroacetic Acid (TFA) | 0.05% - 0.1% | Excellent ion-pairing agent, leading to sharp peaks and high resolution. | Strong ion suppression in MS.[4] Can be difficult to completely remove from the column. |
| Formic Acid (FA) | 0.1% | Volatile and compatible with MS detection. | Weaker ion-pairing agent, may result in broader peaks and lower resolution compared to TFA.[4] |
Experimental Protocol: HPLC Purity Analysis of Melittin TFA
This protocol is a representative method for the purity analysis of this compound by RP-HPLC with UV detection.
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and UV detector.
Materials:
-
This compound standard and sample
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Trifluoroacetic acid (TFA), HPLC grade
Chromatographic Conditions:
| Parameter | Condition 1: High Resolution | Condition 2: Faster Analysis |
| Column | C18, 4.6 x 150 mm, 3.5 µm | C4, 4.6 x 100 mm, 3.5 µm |
| Mobile Phase A | 0.1% TFA in Water | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile | 0.1% TFA in Acetonitrile |
| Gradient | 20-60% B over 30 min | 30-70% B over 15 min |
| Flow Rate | 1.0 mL/min | 1.2 mL/min |
| Column Temperature | 40 °C | 40 °C |
| Detection Wavelength | 220 nm | 220 nm |
| Injection Volume | 10 µL | 10 µL |
Sample Preparation:
-
Prepare a stock solution of this compound in Mobile Phase A at a concentration of 1 mg/mL.
-
Dilute the stock solution to a working concentration of 0.1 mg/mL with Mobile Phase A.
-
Filter the sample through a 0.22 µm syringe filter before injection.
Data Analysis:
-
Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
HPLC Workflow Diagram
Caption: Workflow for HPLC Purity Analysis of this compound.
Comparison with Alternative Purity Analysis Methods
While HPLC-UV is a powerful technique, other methods can provide complementary or, in some cases, superior information for the purity assessment of melittin.
| Method | Principle | Advantages | Disadvantages |
| HPLC-UV | Differential partitioning between a stationary and mobile phase. | High resolution, robust, reproducible, well-established. | May not separate all impurities, limited identification capabilities. |
| Capillary Electrophoresis (CE) | Separation based on charge-to-size ratio in an electric field. | High efficiency, fast analysis times, low sample and reagent consumption.[1][5] | Lower loading capacity, can be less robust than HPLC.[5] |
| LC-MS | HPLC separation followed by mass spectrometric detection. | Provides molecular weight information for impurity identification, high sensitivity. | TFA suppresses MS signal, requires method modification (e.g., using formic acid).[4] |
| Quantitative NMR (qNMR) | Signal intensity is directly proportional to the number of nuclei. | Absolute quantification without a specific reference standard, provides structural information.[6] | Lower sensitivity than HPLC, requires higher sample concentration, complex spectra for large molecules.[7] |
Quantitative Performance Comparison
| Parameter | HPLC-UV (C18) | Capillary Electrophoresis (CE) | LC-MS (UPLC-QqTOF-MS) | Quantitative NMR (qNMR) |
| LOD | 0.62 µg/mL[8] | ~1.6 µg/mL[1] | 0.094 µg/mL[9] | Higher than other methods |
| LOQ | 1.88 µg/mL[8] | ~6 µg/mL[1] | 0.3125 µg/mL[9] | Higher than other methods |
| Analysis Time | ~30-45 min[1] | ~6-9 min[10] | ~10-20 min | ~1h (for a peptide)[7] |
| Precision (%RSD) | < 2.5%[11] | < 3%[12] | < 11%[9] | ~0.36% (for a peptide)[7] |
| Primary Use | Routine purity testing and quality control. | Orthogonal method for purity, charge variant analysis. | Impurity identification and quantification. | Absolute purity determination of reference standards. |
Detailed Protocols for Alternative Methods
Capillary Electrophoresis (CE)
Principle: CE separates molecules based on their electrophoretic mobility in an electric field. For a basic peptide like melittin, a low pH buffer is used to ensure it is positively charged and migrates towards the cathode.
Experimental Conditions:
-
Capillary: Fused silica, 50 µm I.D., 57 cm total length.
-
Background Electrolyte: 150 mM phosphoric acid, pH 1.8.[1]
-
Voltage: 25 kV.
-
Temperature: 25 °C.
-
Injection: 50 mbar for 6 s.
-
Detection: UV at 190-200 nm.[12]
Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle: This method couples the separation power of HPLC with the detection specificity of mass spectrometry, allowing for the identification of impurities based on their mass-to-charge ratio.
Experimental Conditions:
-
Column: C18, 2.1 x 50 mm, 1.7 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A typical gradient would be 5-95% B over 10-15 minutes.
-
Flow Rate: 0.2-0.4 mL/min.
-
MS Detector: Electrospray Ionization (ESI) in positive ion mode.
Quantitative Nuclear Magnetic Resonance (qNMR)
Principle: qNMR provides an absolute measure of purity by comparing the integral of a specific proton signal from the analyte to that of a certified internal standard of known concentration.[6]
Experimental Protocol:
-
Sample Preparation: Accurately weigh a specific amount of the this compound sample and a certified internal standard (e.g., maleic acid) into an NMR tube.
-
Solvent: Dissolve the sample and standard in a deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Data Acquisition: Acquire a ¹H NMR spectrum under quantitative conditions (e.g., long relaxation delay).
-
Data Processing: Carefully phase and baseline correct the spectrum.
-
Calculation: Integrate a well-resolved, non-exchangeable proton signal from melittin and a signal from the internal standard. The purity is calculated based on the integral values, the number of protons for each signal, the molecular weights, and the initial masses of the sample and standard.
Method Selection Logic
Caption: Decision tree for selecting a melittin purity analysis method.
Conclusion
The purity analysis of this compound can be effectively performed using several analytical techniques. RP-HPLC with a C18 column and a TFA-containing mobile phase remains the gold standard for routine quality control due to its high resolution and robustness for UV-based quantification. However, for applications requiring impurity identification, LC-MS with formic acid is indispensable. Capillary electrophoresis offers a high-efficiency, orthogonal method for purity confirmation, while qNMR provides a primary method for the absolute quantification of reference standards. The choice of the most appropriate method will depend on the specific requirements of the analysis, including the need for impurity identification, the desired throughput, and the availability of instrumentation. This guide provides the foundational information and protocols to make an informed decision for the purity determination of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. C4 column vs c18 | Sigma-Aldrich [sigmaaldrich.com]
- 3. chromforum.org [chromforum.org]
- 4. chromforum.org [chromforum.org]
- 5. Comparing Capillary Electrophoresis with HPLC: Efficiency and Resolution [labx.com]
- 6. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Precise measurement for the purity of amino acid and peptide using quantitative nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. Quantitative Measurement of Melittin in Asian Honeybee Venom Using a New Method Including UPLC-QqTOF-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison of high-performance liquid chromatography and capillary electrophoresis in the analysis of somatostatin analogue peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. dergipark.org.tr [dergipark.org.tr]
Comparative Analysis of Melittin TFA's Bioactivity Across Diverse Cell Lines
This guide provides a comprehensive comparison of the cytotoxic and anti-proliferative activity of melittin (B549807) trifluoroacetate (B77799) (TFA) across various cancer and non-cancerous cell lines. The data herein is supported by detailed experimental protocols and visual representations of the key signaling pathways involved in melittin's mechanism of action. This document is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation of melittin's therapeutic potential.
Comparative Cytotoxicity of Melittin
Melittin, the principal peptide component of honeybee venom, demonstrates broad-spectrum cytolytic activity against a wide range of cell types[1][2]. Its efficacy, however, varies significantly depending on the cell line, highlighting the importance of cross-validating its activity. The half-maximal inhibitory concentration (IC50) is a key metric for this comparison. The following table summarizes the IC50 values of melittin in various human and murine cell lines as determined by in vitro studies.
| Cell Line | Cell Type | Organism | IC50 Value (µg/mL) | IC50 Value (µM) * | Assay Type | Reference(s) |
| Cancer Cell Lines | ||||||
| MG-63 | Osteosarcoma | Human | 2.34 | ~0.82 | MTT | [3] |
| UMR-106 | Osteosarcoma | Murine | 1.77 | ~0.62 | MTT | [3] |
| D-17 | Osteosarcoma | Canine | 1.91 | ~0.67 | MTT | [3] |
| MG-63 (3D Spheroid) | Osteosarcoma | Human | 3.58 | ~1.26 | MTT | [3] |
| UMR-106 (3D Spheroid) | Osteosarcoma | Murine | 3.18 | ~1.12 | MTT | [3] |
| D-17 (3D Spheroid) | Osteosarcoma | Canine | 3.91 | ~1.38 | MTT | [3] |
| MDA-MB-231 | Breast (TNBC) | Human | ~3.24 | 1.14 | Cell Viability | [4] |
| TNBC & HER2-Enriched | Breast Cancer | Human | 2.67 - 4.23 | 0.94 - 1.49 | Cell Viability | [4] |
| MCF-7 | Breast (ER+) | Human | 10.22 | ~3.60 | Cell Viability | [5] |
| Hepa 1-6 | Hepatoma | Murine | 6.39 | ~2.25 | Cell Viability | [5] |
| UM-UC-3 | Bladder Cancer | Human | 7.6 | ~2.68 | MTT | [6] |
| 5637 | Bladder Cancer | Human | 8.2 | ~2.89 | MTT | [6] |
| Non-Cancerous Cell Lines | ||||||
| Human Fibroblast | Fibroblast | Human | 6.45 | ~2.27 | MTT | [7][8] |
| Non-transformed cells | Various | - | 2.92 - 7.44 | 1.03 - 2.62 | Cell Viability | [4] |
Note: Molar concentrations were calculated using a molecular weight of approximately 2840 Da for melittin[2]. Values reported in µM in the source literature were converted to µg/mL for comparison, and vice versa.
The data indicates that melittin exhibits potent cytotoxic effects against various cancer cell lines, with IC50 values often in the low microgram per milliliter range[3][4][5]. Notably, cells cultured in 3D models show greater resistance to melittin, with higher IC50 values compared to their 2D counterparts[3]. This suggests that the tumor microenvironment may influence the peptide's efficacy. While melittin is highly active against cancer cells, it also demonstrates cytotoxicity towards normal cells, such as human fibroblasts, albeit often at slightly higher concentrations[4][7].
Experimental Protocols
The data presented in this guide is based on standard in vitro assays designed to quantify cellular viability and proliferation. The methodologies for these key experiments are detailed below.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 2 x 10⁴ cells/well) and allowed to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂[7][9].
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of melittin (e.g., 0.625-10 µg/mL). Control wells receive only the vehicle (e.g., PBS)[7]. The cells are then incubated for a specified period, typically 24 to 72 hours[6][7].
-
MTT Incubation: Following treatment, the medium is discarded, and an MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well. The plate is incubated for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals[10].
-
Solubilization and Measurement: The MTT solution is carefully removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to dissolve the formazan crystals[7][10]. The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Cell viability is expressed as a percentage relative to the untreated control cells. The IC50 value is then calculated using a linear regression equation or non-linear dose-response curve fitting[7][8].
Cell Proliferation Assay (Crystal Violet Staining)
This assay measures cell proliferation by staining the DNA of adherent cells.
-
Cell Seeding and Treatment: Cells are seeded at a low density in multi-well plates and allowed to attach. After 24 hours, they are treated with melittin at various concentrations for a prolonged period, such as 72 hours, to assess the impact on cell growth[9].
-
Staining: After the treatment period, the cells are washed with PBS and fixed. A crystal violet solution is then added to stain the cells[9].
-
Quantification: Excess stain is washed away, and the bound crystal violet is solubilized. The absorbance is measured to quantify the amount of DNA-bound dye, which is proportional to the number of cells[9].
References
- 1. researchgate.net [researchgate.net]
- 2. Melittin, a major peptide component of bee venom, and its conjugates in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Melittin inhibits proliferation, migration, and invasion in osteosarcoma cell lines using 2D and 3D models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Melittin Tryptophan Substitution with a Fluorescent Amino Acid Reveals the Structural Basis of Selective Antitumor Effect and Subcellular Localization in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Melittin inhibits proliferation, migration and invasion of bladder cancer cells by regulating key genes based on bioinformatics and experimental assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro and in vivo toxicity and antibacterial efficacy of melittin against clinical extensively drug-resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Melittin—A Natural Peptide from Bee Venom Which Induces Apoptosis in Human Leukaemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo and In Vitro Effects of Melittin TFA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo and in vitro effects of melittin (B549807), with a specific focus on the trifluoroacetate (B77799) (TFA) salt form commonly used in research. Melittin, the principal active peptide in bee venom, has garnered significant interest for its potent therapeutic potential, including anticancer, anti-inflammatory, and antimicrobial activities.[1][2] However, its clinical application is often hampered by its inherent cytotoxicity and hemolytic activity.[2][3] This guide aims to provide an objective overview of melittin's biological effects, supported by experimental data and detailed methodologies, to aid researchers in their drug development endeavors.
The Significance of the TFA Counter-ion
Melittin is often synthesized and purified using trifluoroacetic acid (TFA), resulting in the peptide existing as a TFA salt. It is crucial for researchers to be aware that the TFA counter-ion can potentially influence the biological activity and physicochemical properties of peptides.[4] While direct comparative studies on different salt forms of melittin are not abundant, research on other peptides suggests that TFA can affect cell-based assays and may exhibit some level of toxicity.[4] Therefore, when interpreting experimental data, the presence of the TFA counter-ion should be considered as a potential variable.
In Vitro Effects of Melittin TFA
The in vitro activities of melittin have been extensively studied across various cell lines, demonstrating its potent cytotoxic, anti-inflammatory, and antimicrobial effects.
Cytotoxicity and Anticancer Activity
Melittin exhibits broad-spectrum anticancer activity by inducing apoptosis and necrosis in various cancer cell lines.[2] Its primary mechanism of action involves the disruption of cell membranes through pore formation, leading to cell lysis.[2]
Table 1: In Vitro Cytotoxicity of Melittin in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µg/mL) | Reference |
| A2780 | Ovarian Cancer | 6.8 | [5] |
| A2780CR | Ovarian Cancer (Cisplatin-resistant) | 4.5 | [5] |
| SW480 | Colorectal Cancer | Not specified, but dose-dependent effects observed | [5] |
| A549 | Non-small cell lung cancer | ~2.55-5.06 (Mel-AF) vs ~4.32-8.48 (Mel-AM) | [6][7] |
| NCI-H460 | Non-small cell lung cancer | ~2.55-5.06 (Mel-AF) vs ~4.32-8.48 (Mel-AM) | [6][7] |
| NCI-H1975 | Non-small cell lung cancer | ~2.55-5.06 (Mel-AF) vs ~4.32-8.48 (Mel-AM) | [6][7] |
| Human fibroblast cells | Normal cells | 6.45 | [3][8] |
Note: The study on A549, NCI-H460, and NCI-H1975 cells compared melittin from two different bee species, Apis florea (Mel-AF) and Apis mellifera (Mel-AM), and did not specify the salt form.
Hemolytic Activity
A significant challenge in the therapeutic use of melittin is its high hemolytic activity, the ability to lyse red blood cells.[2][3]
Table 2: Hemolytic Activity of Melittin
| Parameter | Value (µg/mL) | Reference |
| HD50 (50% hemolysis) | 0.44 | [3][8] |
Anti-inflammatory Activity
Melittin has demonstrated potent anti-inflammatory effects in vitro by inhibiting key inflammatory pathways.
Table 3: In Vitro Anti-inflammatory Effects of Melittin
| Cell Line | Stimulant | Key Findings | Reference |
| RAW264.7 macrophages | LPS | Exerted anti-oxidation and anti-inflammatory effects. | [9] |
| HaCaT cells | TNF-α/IFN-γ | Inhibited activation of JAK2, STAT1, and STAT3 signaling pathways. | [1] |
In Vivo Effects of this compound
In vivo studies in animal models have further elucidated the therapeutic potential and toxicological profile of melittin.
Anti-tumor Efficacy
Melittin has been shown to suppress tumor growth in various mouse models of cancer.
Table 4: In Vivo Anti-tumor Effects of Melittin
| Animal Model | Cancer Type | Melittin Dose | Key Findings | Reference |
| BALB/c nude mice | Non-small cell lung cancer | 1 mg/kg and 10 mg/kg (subcutaneous) | Significantly suppressed tumor growth by 27% and 61%, respectively. | [10] |
| C57BL/6 mice | Lewis lung carcinoma | 0.5 mg/kg (intraperitoneal) | Significantly reduced tumor growth by approximately 40-45%. | [11] |
| BALB/c nude mice | Colorectal Cancer | 1 mg/kg or 2 mg/kg (intratumoral) | Suppressed tumor growth. | [12] |
Anti-inflammatory Efficacy
In vivo studies have confirmed the anti-inflammatory properties of melittin in models of acute inflammation.
Table 5: In Vivo Anti-inflammatory Effects of Melittin
| Animal Model | Condition | Melittin Dose | Key Findings | Reference |
| Mice | d-galactosamine/LPS-induced acute liver failure | 2, 4, and 8 mg/kg (intraperitoneal) | Markedly improved mortality and alleviated hepatic inflammation, with 4 mg/kg being the optimal dose. | [9] |
Toxicity
The systemic toxicity of melittin is a major consideration for its therapeutic application.
Table 6: In Vivo Toxicity of Melittin
| Animal Model | Parameter | Value (mg/kg) | Reference |
| BALB/c mice | LD50 (intraperitoneal) | 4.98 | [3][8] |
Experimental Protocols
MTT Assay for Cytotoxicity
This protocol is used to assess the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
Workflow for MTT Assay
Methodology:
-
Seed cells at a predetermined density in a 96-well plate and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in culture medium and add to the respective wells. Include untreated control wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO) or a sodium dodecyl sulfate (B86663) (SDS) solution, to dissolve the formazan crystals.
-
Measure the absorbance of the solution in each well at a wavelength of approximately 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value, the concentration of melittin that inhibits 50% of cell growth, can then be determined.
Hemolysis Assay
This assay quantifies the hemolytic activity of a compound by measuring the release of hemoglobin from red blood cells (RBCs).
Workflow for Hemolysis Assay
Methodology:
-
Obtain fresh red blood cells (RBCs) and wash them with a buffered saline solution (e.g., PBS) to remove plasma and other components.
-
Prepare a diluted suspension of RBCs (e.g., 2% v/v) in the buffer.
-
In a 96-well plate or microcentrifuge tubes, mix the RBC suspension with various concentrations of this compound.
-
Include a positive control (100% hemolysis) by adding a lytic agent like Triton X-100 to the RBC suspension.
-
Include a negative control (0% hemolysis) by adding only buffer to the RBC suspension.
-
Incubate the samples for a specified time (e.g., 1 hour) at 37°C.
-
Centrifuge the samples to pellet the intact RBCs.
-
Carefully transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at approximately 540 nm.
-
Calculate the percentage of hemolysis for each melittin concentration relative to the positive and negative controls. The HD50 value, the concentration causing 50% hemolysis, can be determined.
In Vivo Anti-Tumor Study in a Subcutaneous Mouse Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of melittin in a subcutaneous xenograft or syngeneic mouse model.
Workflow for In Vivo Anti-Tumor Study
Methodology:
-
Subcutaneously inject a suspension of cancer cells into the flank of immunocompromised (for human xenografts) or immunocompetent (for syngeneic models) mice.[10][13]
-
Allow the tumors to grow to a palpable and measurable size (e.g., 50-100 mm³).
-
Randomly assign the mice to different treatment groups, including a vehicle control group.
-
Administer this compound according to the planned dosing schedule and route of administration (e.g., subcutaneous, intraperitoneal, or intratumoral injection).[10][11][12]
-
Regularly measure the tumor dimensions with calipers to calculate tumor volume.
-
Monitor the body weight and overall health of the animals throughout the study.
-
At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice and excise the tumors.
-
Measure the final tumor weight and process the tumors for further analyses such as histology, immunohistochemistry (IHC), or molecular analysis.
Signaling Pathways Modulated by Melittin
Melittin exerts its diverse biological effects by modulating several key intracellular signaling pathways.
NF-κB Signaling Pathway
Melittin is a known inhibitor of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which plays a central role in inflammation and cancer.[14]
Apoptosis Signaling Pathway
Melittin can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1][15]
PI3K/Akt/mTOR Signaling Pathway
Melittin has been shown to inhibit the PI3K/Akt/mTOR pathway, which is crucial for cell proliferation, survival, and growth.[16][17]
Conclusion
This compound is a potent bioactive peptide with significant therapeutic potential, particularly in the fields of oncology and inflammation. Its multifaceted mechanism of action, involving membrane disruption and modulation of key signaling pathways, makes it an attractive candidate for further drug development. However, its inherent cytotoxicity and hemolytic activity remain significant hurdles. This guide provides a foundational understanding of the in vivo and in vitro effects of melittin, along with standardized experimental protocols to aid researchers in their preclinical investigations. Future research should focus on strategies to mitigate the toxicity of melittin while preserving its therapeutic efficacy, potentially through novel drug delivery systems or structural modifications. A thorough understanding of the potential influence of counter-ions like TFA is also warranted in the interpretation of experimental outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | The current landscape of the antimicrobial peptide melittin and its therapeutic potential [frontiersin.org]
- 3. d-nb.info [d-nb.info]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. researchgate.net [researchgate.net]
- 6. A Comparative Study of Melittins from Apis florea and Apis mellifera as Cytotoxic Agents Against Non-Small Cell Lung Cancer (NSCLC) Cells and Their Combination with Gefitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. In vitro and in vivo toxicity and antibacterial efficacy of melittin against clinical extensively drug-resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Melittin ameliorates inflammation in mouse acute liver failure via inhibition of PKM2-mediated Warburg effect - PMC [pmc.ncbi.nlm.nih.gov]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. Melittin suppresses tumor progression by regulating tumor-associated macrophages in a Lewis lung carcinoma mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 14. researchgate.net [researchgate.net]
- 15. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 16. Bee Venom and Its Peptide Component Melittin Suppress Growth and Migration of Melanoma Cells via Inhibition of PI3K/AKT/mTOR and MAPK Pathways [mdpi.com]
- 17. Melittin suppresses EGF-induced cell motility and invasion by inhibiting PI3K/Akt/mTOR signaling pathway in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantitative Analysis of Melittin TFA-Induced Membrane Disruption: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Melittin (B549807), the principal hemolytic peptide component of bee venom, is a potent membrane-disrupting agent with broad-spectrum antimicrobial and anticancer properties. Its ability to permeabilize cell membranes is a key aspect of its biological activity and a subject of extensive research. Synthetic melittin is commonly produced as a trifluoroacetate (B77799) (TFA) salt, a remnant of the purification process using trifluoroacetic acid. This guide provides a quantitative comparison of melittin TFA's membrane disruption capabilities against other alternatives, supported by experimental data and detailed protocols.
The Influence of the TFA Counterion
While direct comparative studies quantifying the membrane-disrupting activity of this compound versus other salt forms like melittin hydrochloride (HCl) are not abundant in publicly available literature, the presence of the TFA counterion is a critical consideration in peptide studies. Trifluoroacetate anions can interact with the positively charged residues of peptides, potentially influencing their aggregation state, hydrophobicity, and ultimately, their interaction with biological membranes.[1][2] Studies have shown that different counterions can affect the aggregation of melittin, with phosphate (B84403) promoting aggregation more strongly than chloride, which could in turn modulate its lytic activity.[3][4] Researchers should be aware that residual TFA could impact experimental outcomes, and methods for its removal and replacement with other counterions like chloride have been developed.[1]
Comparative Quantitative Data on Membrane Disruption
The following tables summarize the quantitative data on the membrane-disrupting activity of melittin and its alternatives. The most common method for quantifying this activity is the dye leakage assay, where the release of a fluorescent dye from lipid vesicles (liposomes) upon peptide-induced membrane permeabilization is measured.
Table 1: Comparison of Melittin with Melittin-Derived Peptides (MDPs)
| Peptide | Target Membrane/Cell | Assay Type | Key Quantitative Finding | Reference |
| Melittin | Human Red Blood Cells (RBCs) | Hemolysis Assay | High hemolytic activity | [5] |
| MDP1 | Human Red Blood Cells (RBCs) | Hemolysis Assay | Significantly reduced hemolytic activity compared to melittin | [5] |
| MDP2 | Human Red Blood Cells (RBCs) | Hemolysis Assay | Significantly reduced hemolytic activity compared to melittin | [5] |
| Melittin | S. aureus, E. coli, P. aeruginosa | Calcein (B42510) Release Assay | Dose- and time-dependent dye leakage | [6] |
| MDP1 | S. aureus, E. coli, P. aeruginosa | Calcein Release Assay | Dose- and time-dependent dye leakage, altered kinetics compared to melittin | [6] |
| MDP2 | S. aureus, E. coli, P. aeruginosa | Calcein Release Assay | Dose- and time-dependent dye leakage, altered kinetics compared to melittin | [6] |
Table 2: Comparison of Melittin with Other Antimicrobial Peptides (AMPs)
| Peptide | Target Membrane/Cell | Assay Type | Key Quantitative Finding | Reference |
| Melittin | E. coli cells | Propidium Iodide (PI) Uptake | ~50% membrane disruption | [7] |
| AMC-109 | Negatively charged model membranes | High-Speed Atomic Force Microscopy | Affects lateral membrane organization and dissolves domains | [8] |
| LL-37 | POPC/POPG (3:1) vesicles | Dye Leakage Assay | Significant, concentration-dependent dye leakage | [9] |
| Melittin | Negatively charged LUVs | Calcein Leakage Assay | More potent leakage from negatively charged vs. neutral LUVs | |
| AMC-109 | POPG/POPC/POPE liposomes | Calcein Leakage Assay | Does not induce significant leakage up to a certain concentration | |
| LL-37 | Candida albicans | Sytox Green Uptake | Increased number of Sytox Green-positive cells with treatment | [10] |
Experimental Protocols
1. Calcein Leakage Assay
This assay is a widely used method to quantify the membrane-disrupting activity of peptides.
-
Principle: The fluorescent dye calcein is encapsulated at a self-quenching concentration inside large unilamellar vesicles (LUVs). Upon addition of a membrane-disrupting agent like melittin, the pores formed in the vesicle membrane lead to the leakage of calcein into the surrounding buffer. The dilution of calcein results in a significant increase in its fluorescence intensity, which is proportional to the extent of membrane disruption.
-
Preparation of Calcein-Loaded LUVs:
-
A lipid film is prepared by dissolving the desired lipids (e.g., POPC/POPG to mimic bacterial membranes) in chloroform, followed by evaporation of the solvent under a stream of nitrogen and then under vacuum.
-
The lipid film is hydrated with a solution containing a high concentration of calcein (e.g., 50-70 mM) in a suitable buffer (e.g., Tris-HCl with NaCl).
-
The resulting multilamellar vesicles (MLVs) are subjected to several freeze-thaw cycles.
-
LUVs are formed by extruding the MLV suspension through a polycarbonate membrane with a defined pore size (e.g., 100 nm).
-
The unencapsulated calcein is removed by size-exclusion chromatography (e.g., using a Sephadex G-50 column).
-
-
Measurement of Leakage:
-
The calcein-loaded LUVs are diluted in the assay buffer to a final lipid concentration.
-
The baseline fluorescence (F₀) is measured (Excitation: ~490 nm, Emission: ~520 nm).
-
The peptide (e.g., this compound) is added at various concentrations, and the fluorescence intensity (F) is monitored over time.
-
To determine the maximum fluorescence corresponding to 100% leakage (F_max), a detergent like Triton X-100 is added to completely disrupt the vesicles.
-
The percentage of leakage is calculated using the formula: % Leakage = [(F - F₀) / (F_max - F₀)] * 100
-
Mechanisms of Action and Experimental Workflows
The following diagrams illustrate the proposed mechanism of melittin-induced membrane disruption and a typical experimental workflow for its quantitative analysis.
Caption: Proposed mechanism of melittin-induced membrane disruption and downstream cellular effects.
Caption: Experimental workflow for a quantitative calcein leakage assay.
References
- 1. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The effect of counterions on melittin aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. portlandpress.com [portlandpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Action mechanism of melittin-derived antimicrobial peptides, MDP1 and MDP2, de novo designed against multidrug resistant bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Trifluoroacetic Acid as a Molecular Probe for the Dense Phase in Liquid–Liquid Phase-Separating Peptide Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Membrane-Active Antibiotics Affect Domains in Bacterial Membranes as the First Step of Their Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antimicrobial and Membrane Disrupting Activities of a Peptide Derived from the Human Cathelicidin Antimicrobial Peptide LL37 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antimicrobial peptide LL-37 disrupts plasma membrane and calcium homeostasis in Candida albicans via the Rim101 pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antimicrobial Spectrum of Melittin TFA and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Melittin (B549807), the principal active component of bee venom, has long been recognized for its potent, broad-spectrum antimicrobial activity.[1][2][3][4] However, its clinical application has been hampered by significant cytotoxicity towards mammalian cells.[1][4] This has spurred the development of melittin derivatives with the aim of enhancing its therapeutic index by reducing toxicity while maintaining or improving antimicrobial efficacy. This guide provides a comparative analysis of the antimicrobial spectrum of melittin trifluoroacetate (B77799) (TFA) and two notable derivatives: a synthetic analog with a 6-aminohexanoic acid substitution (Mel-LX3) and self-assembled melittin nanoparticles (MelNP).
Comparative Antimicrobial Potency
The antimicrobial efficacy of melittin and its derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following table summarizes the MIC values of melittin, Mel-LX3, and MelNP against a panel of clinically relevant Gram-positive and Gram-negative bacteria.
| Microorganism | Melittin (µM) | Mel-LX3 (µM) | MelNP (µM) |
| Gram-Positive | |||
| Staphylococcus aureus | 8 | 4-8 | 2 |
| Methicillin-resistantStaphylococcus aureus (MRSA) | 4-8 | 4-8 | - |
| Gram-Negative | |||
| Escherichia coli | 4 | 4 | 4 |
| Pseudomonas aeruginosa | 4 | 4 | 2 |
| Multidrug-resistantPseudomonas aeruginosa (MDRPA) | 4 | 4 | - |
Data for Mel-LX3 is derived from a study where leucine (B10760876) residues were substituted with 6-aminohexanoic acid.[1] Data for MelNP is from a study on self-assembled melittin nanoparticles.[5] Standard melittin MIC values are sourced from multiple studies for comparison.[1][5]
The data indicates that both Mel-LX3 and MelNP exhibit potent antibacterial activity comparable to or, in some cases, exceeding that of the parent melittin peptide.[1][5] Notably, MelNP demonstrates a lower MIC against S. aureus and P. aeruginosa compared to melittin.[5] Mel-LX3 maintains a similar level of activity as melittin against the tested strains, including drug-resistant variants.[1]
A significant advantage of the Mel-LX3 derivative is its substantially reduced hemolytic activity and cytotoxicity against mammalian cells compared to melittin, leading to a much-improved therapeutic index.[1] Similarly, MelNP also exhibited significantly lower hemolytic activity at its effective antimicrobial concentrations.[5]
Experimental Protocols
The determination of the antimicrobial spectrum, particularly the MIC values, is a critical step in the evaluation of new antimicrobial agents. The broth microdilution assay is a standardized and widely used method for this purpose.[6][7][8]
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial peptide that inhibits the visible growth of a microorganism in a liquid medium.
Materials:
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Antimicrobial peptide (e.g., melittin TFA or derivative) stock solution
-
Sterile diluent (e.g., sterile water, 0.01% acetic acid)
-
Microplate reader (optional, for spectrophotometric measurement)
Procedure:
-
Preparation of Bacterial Inoculum: A fresh bacterial culture is grown to the logarithmic phase and then diluted in MHB to a standardized concentration, typically 5 x 10^5 Colony Forming Units per milliliter (CFU/mL).[6]
-
Preparation of Peptide Dilutions: A series of twofold serial dilutions of the antimicrobial peptide are prepared in the microtiter plate wells using MHB as the diluent.
-
Inoculation: Each well containing the peptide dilution is inoculated with the standardized bacterial suspension. A growth control well (containing bacteria and broth but no peptide) and a sterility control well (containing only broth) are also included.
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.[6]
-
Determination of MIC: The MIC is determined as the lowest concentration of the peptide at which no visible growth of the microorganism is observed. This can be assessed visually or by measuring the optical density at 600 nm (OD600) using a microplate reader.[6]
Visualizing the Experimental Workflow
The following diagram illustrates the key steps involved in the broth microdilution assay for determining the Minimum Inhibitory Concentration (MIC).
References
- 1. Enhancing Selective Antimicrobial and Antibiofilm Activities of Melittin through 6-Aminohexanoic Acid Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of Melittin as Triple-Action Agent: Broad-Spectrum Antibacterial, Anti-Biofilm, and Potential Anti-Quorum Sensing Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The current landscape of the antimicrobial peptide melittin and its therapeutic potential [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Melittin Inhibition and Eradication Activity for Resistant Polymicrobial Biofilm Isolated from a Dairy Industry after Disinfection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Safety Operating Guide
Safe Handling and Disposal of Melittin TFA in a Research Setting
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for handling Melittin (B549807) Trifluoroacetate (B77799) (TFA) in a laboratory environment. Adherence to these guidelines is crucial for ensuring personal safety and maintaining the integrity of experimental procedures.
Melittin, the principal toxic component of bee venom, is a potent cytolytic peptide.[1] The trifluoroacetate salt (TFA) is a common formulation for synthetic peptides. Due to its inherent toxicity, proper handling, storage, and disposal procedures are paramount. Melittin TFA is classified as toxic if swallowed, in contact with skin, or if inhaled.[2][3]
Immediate Safety and Handling
Personal Protective Equipment (PPE):
When handling this compound, especially in its powdered form, the following PPE is mandatory:
-
Eye Protection: Safety goggles with side shields are required to prevent eye contact.[4]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) tested according to EN 374 are essential. Always inspect gloves for integrity before use.[3]
-
Body Protection: A lab coat must be worn to protect against skin contact.[2]
-
Respiratory Protection: When handling the powder or creating solutions, a respirator with a particulate filter (e.g., P3) is necessary to avoid inhalation.[3] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4]
Emergency First Aid Procedures:
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[5]
-
Skin Contact: Remove all contaminated clothing at once. Wash the affected area thoroughly with soap and plenty of water. Seek immediate medical attention.[2][6]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5]
Operational Plans
Reconstitution of Lyophilized Powder:
-
Pre-use Check: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature to prevent moisture condensation.
-
Centrifugation: Briefly centrifuge the vial to ensure the powder is collected at the bottom.
-
Solvent Selection: this compound is soluble in water and organic solvents such as DMSO. For biological assays, dissolving in sterile, nuclease-free water or a suitable buffer like PBS is recommended.
-
Dissolution: Carefully add the calculated volume of solvent to the vial. Gently vortex to dissolve the peptide completely. Sonication may be used to aid dissolution if necessary.
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles which can degrade the peptide, aliquot the stock solution into single-use, low-adhesion microcentrifuge tubes.
Storage of this compound Solutions:
| Form | Storage Temperature | Duration |
| Lyophilized Powder | -20°C | Up to 1 year |
| In Solvent (e.g., DMSO) | -80°C | Up to 6 months |
| In Solvent (e.g., DMSO) | -20°C | Up to 1 month |
| Aqueous Solution | 4°C | Not Recommended for more than one day |
Data compiled from multiple supplier datasheets.
Disposal Plan
Inactivation and Decontamination:
For spills or waste solutions, this compound can be inactivated using a solution of 10% sodium hypochlorite (B82951) (bleach).
Spill Procedure:
-
Evacuate and restrict access to the spill area.
-
Wearing appropriate PPE, cover the spill with absorbent material.
-
Gently apply a 10% bleach solution to the spill area, working from the outside in.
-
Allow a contact time of at least 30 minutes to ensure inactivation.
-
Collect the absorbent material and any contaminated materials into a designated chemical waste container.
-
Clean the spill area again with a detergent solution, followed by water.
Waste Disposal:
All this compound waste, including empty vials, contaminated labware, and inactivated solutions, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[2] Do not discharge to sewer systems.[5]
Quantitative Data
Toxicity of Melittin:
| Parameter | Value | Species | Route of Exposure |
| LD50 | 7400 µg/kg | Mouse | Intraperitoneal |
| LD50 | 17700 µg/kg | Rat | Intraperitoneal |
| IC50 | 4.5 µg/mL | A2780CR (human ovarian cancer) cells | In vitro |
| IC50 | 6.8 µg/mL | A2780 (human ovarian cancer) cells | In vitro |
| HD50 | 0.44 µg/mL | Human Red Blood Cells | In vitro |
LD50: Lethal Dose, 50%; IC50: Inhibitory Concentration, 50%; HD50: Hemolytic Dose, 50%.[2]
Occupational Exposure Limits:
Currently, there are no established Permissible Exposure Limits (PELs) or Threshold Limit Values (TLVs) specifically for this compound. Given its acute toxicity, exposure should be minimized to the lowest possible level.
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the peptide).
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.
Protocol 2: Hemolysis Assay
-
Red Blood Cell (RBC) Preparation: Obtain fresh human red blood cells. Wash the RBCs three times with cold PBS by centrifugation (e.g., 1000 x g for 5 minutes) and resuspend to a final concentration of 2% (v/v) in PBS.
-
Treatment: Prepare serial dilutions of this compound in PBS. In a 96-well plate, add 100 µL of the RBC suspension to 100 µL of the this compound dilutions.
-
Controls: Include a negative control (RBCs in PBS) and a positive control for 100% hemolysis (RBCs in 1% Triton X-100).
-
Incubation: Incubate the plate at 37°C for 1 hour with gentle shaking.
-
Centrifugation: Centrifuge the plate at 1000 x g for 5 minutes to pellet the intact RBCs.
-
Supernatant Transfer: Carefully transfer 100 µL of the supernatant to a new 96-well plate.
-
Absorbance Measurement: Measure the absorbance of the supernatant at 540 nm, which corresponds to hemoglobin release.
-
Data Analysis: Calculate the percentage of hemolysis relative to the positive control and determine the HD50 value.
Signaling Pathway Diagram
Melittin exerts its anticancer effects through the modulation of multiple signaling pathways, including the inhibition of the PI3K/Akt/mTOR and MAPK pathways, which are crucial for cell proliferation, survival, and metastasis.
Caption: Melittin's inhibitory action on key cancer signaling pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. In vitro and in vivo toxicity and antibacterial efficacy of melittin against clinical extensively drug-resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Melittin-derived peptides exhibit variations in cytotoxicity and antioxidant, anti-inflammatory and allergenic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
